Cy3.5 alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C41H44ClN3O |
|---|---|
Molecular Weight |
630.3 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide chloride |
InChI |
InChI=1S/C41H43N3O.ClH/c1-7-27-42-37(45)22-9-8-14-28-44-34-26-24-30-17-11-13-19-32(30)39(34)41(4,5)36(44)21-15-20-35-40(2,3)38-31-18-12-10-16-29(31)23-25-33(38)43(35)6;/h1,10-13,15-21,23-26H,8-9,14,22,27-28H2,2-6H3;1H |
InChI Key |
PJJVDVXZLZJUEP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of Cy3.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of Cy3.5 alkyne, a fluorescent probe widely utilized in biological imaging and diagnostics. This document provides a comprehensive overview of its spectral characteristics, quantum yield, and molar extinction coefficient, alongside detailed experimental protocols for their determination. The information presented herein is intended to equip researchers with the fundamental knowledge required for the effective application of this compound in various experimental settings.
Core Photophysical Properties
This compound is a member of the cyanine dye family, known for its brightness and photostability. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This specific conjugation method enables precise labeling of proteins, nucleic acids, and other cellular components.
The photophysical characteristics of this compound are summarized in the tables below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule. The data presented represents typical values reported for the dye in common solvents.
Spectral Properties
| Property | Wavelength (nm) | Reference(s) |
| Maximum Absorption (λmax) | ~579 - 581 | [1][2] |
| Maximum Emission (λem) | ~591 - 603 | [1][3] |
| Stokes Shift | ~12 - 22 nm |
Table 1: Spectral properties of this compound.
Quantitative Photophysical Parameters
| Property | Value | Unit | Reference(s) |
| Molar Extinction Coefficient (ε) | ~150,000 | cm-1M-1 | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | - |
Table 2: Quantitative photophysical parameters of Cy3.5 and its derivatives.
Experimental Protocols
Accurate determination of photophysical properties is crucial for quantitative fluorescence studies. The following sections detail standardized protocols for measuring the molar extinction coefficient and fluorescence quantum yield of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, water)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a dilution series: Prepare a series of dilutions of the stock solution with known concentrations. The absorbance of these solutions at the λmax should ideally range from 0.1 to 1.0.
-
Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax) using the spectrophotometer. Use the pure solvent as a blank reference.
-
Plot a calibration curve: Plot the measured absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M-1cm-1.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.
Materials:
-
This compound solution of known absorbance
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare sample and standard solutions: Prepare dilute solutions of both the this compound and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance spectra of both the sample and the standard solutions.
-
Measure fluorescence spectra: Excite both the sample and the standard at the same wavelength. Record the fluorescence emission spectra over their entire emission range.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Asample) * (Astandard / Istandard) * (ηsample2 / ηstandard2)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Experimental Workflow: Labeling of Biomolecules via Click Chemistry
This compound is a valuable tool for fluorescently labeling biomolecules. The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein with this compound.
A typical workflow for labeling an azide-modified protein with this compound.
This workflow highlights the key steps from preparing the reactants to obtaining a fully characterized fluorescently labeled protein ready for downstream applications such as fluorescence microscopy, flow cytometry, and Western blotting.
References
An In-Depth Technical Guide to Cy3.5 Alkyne: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye Cy3.5 alkyne, focusing on its spectral properties and applications in biological research. Cy3.5 is a bright, orange-red fluorescent dye belonging to the cyanine family, valued for its high photostability and quantum yield.[1] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[2] This bioorthogonal ligation strategy allows for the precise labeling of proteins, nucleic acids, and other molecules in complex biological systems.
Core Spectral and Physicochemical Properties
This compound is characterized by its distinct excitation and emission spectra in the orange-red region of the visible spectrum. These properties make it suitable for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (λex) | ~579 - 581 nm | [1][3] |
| Emission Maximum (λem) | ~591 - 596 nm | |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 - 0.35 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, in the dark, desiccated |
Experimental Protocols
The use of this compound in research primarily involves the labeling of azide-containing biomolecules through click chemistry, followed by purification of the conjugate and subsequent imaging or analysis.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol describes the general procedure for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5-10 fold molar excess of the dye is recommended.
-
Add the THPTA or TBTA ligand solution to the reaction mixture. A final concentration of 1-5 mM is typically used.
-
Add the CuSO₄ solution. The final concentration should be approximately one-fifth of the ligand concentration.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction time may be optimized.
-
Protocol 2: Purification of this compound-Labeled Proteins
After the labeling reaction, it is crucial to remove the unreacted dye and other reaction components.
Materials:
-
Labeled protein solution from Protocol 1
-
Size-exclusion chromatography (SEC) column or dialysis tubing (with appropriate molecular weight cut-off)
-
PBS, pH 7.4
Procedure using Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., a PD-10 desalting column) with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture from Protocol 1 to the top of the column.
-
Elute the labeled protein with PBS. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Collect the fractions and measure the absorbance at 280 nm (for protein) and ~580 nm (for Cy3.5) to identify the fractions containing the labeled protein.
Procedure using Dialysis:
-
Transfer the reaction mixture to a dialysis cassette or tubing with a molecular weight cut-off that is significantly smaller than the protein of interest (e.g., 10 kDa).
-
Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two changes of the dialysis buffer.
Protocol 3: Fluorescence Microscopy of Cy3.5-Labeled Samples
This protocol provides a general workflow for imaging cells or tissues labeled with Cy3.5.
Materials:
-
Cells or tissue sections labeled with a Cy3.5 conjugate
-
Microscope slides and coverslips
-
Antifade mounting medium
-
Fluorescence microscope equipped with appropriate filters for Cy3.5 (e.g., excitation filter ~560-580 nm, emission filter ~590-620 nm)
Procedure:
-
Sample Preparation:
-
Mount the labeled cells or tissue sections on a microscope slide.
-
Add a drop of antifade mounting medium to the sample.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a sealant.
-
-
Imaging:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set for Cy3.5.
-
Excite the sample using a suitable light source (e.g., a mercury lamp or a laser line around 561 nm).
-
Capture the fluorescence emission using a sensitive camera.
-
Optimize the exposure time and gain settings to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for biomolecule labeling with this compound and a conceptual representation of its use in tracking a signaling pathway.
Caption: General workflow for labeling a biomolecule with this compound.
Caption: Conceptual use of this compound to visualize a signaling pathway component.
References
An In-depth Technical Guide to Cy3.5 Alkyne for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy3.5 alkyne, a fluorescent dye widely utilized in biological imaging and analysis. We will delve into its chemical structure, key properties, and detailed protocols for its application in bioconjugation, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."
Core Concepts: The Chemistry of this compound
This compound is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The defining feature of this particular derivative is the terminal alkyne group, which allows for its covalent attachment to molecules containing an azide group via a highly efficient and specific click reaction. This bioorthogonal ligation strategy is a cornerstone of modern bioconjugation, enabling the precise labeling of biomolecules such as proteins, peptides, and oligonucleotides in complex biological systems.[1][2][3]
A sulfonated version, sulfo-Cy3.5 alkyne, is also available, offering increased hydrophilicity. This property is particularly advantageous for reactions conducted in aqueous buffers, as it reduces the need for organic co-solvents and minimizes non-specific binding.[4][5]
The fluorescence of Cy3.5 lies in the orange-red region of the spectrum, fitting conveniently between Cy3 and Cy5. This spectral positioning makes it a valuable tool for Förster Resonance Energy Transfer (FRET) experiments, where it can act as either a donor to Cy5 or an acceptor from Cy3.
Quantitative Data Summary
The photophysical and chemical properties of this compound and its sulfonated analog are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | This compound (Nonsulfonated) | Sulfo-Cy3.5 Alkyne | Reference(s) |
| Molecular Weight | ~1042.09 g/mol | 1028.4 g/mol | |
| Excitation Maximum (λex) | ~581 nm | 576 nm | |
| Emission Maximum (λem) | ~596 nm | 603 nm | |
| Extinction Coefficient | Not specified | 139,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | Not specified | 0.11 | |
| Solubility | DMSO, DMF | Water, DMSO, DMF |
Note: The exact molecular weight of the nonsulfonated form can vary slightly between suppliers.
Experimental Protocols
The following section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction to label an azide-modified protein with this compound.
Materials and Reagents:
-
Azide-modified protein
-
This compound or Sulfo-Cy3.5 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or water for stock solutions
-
Purification system (e.g., size exclusion chromatography or dialysis)
Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Sulfo-Cy3.5 Alkyne: Prepare a 10 mM stock solution in deionized water.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
Labeling Protocol:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of the dye should be in excess (typically 4-50 equivalents) of the protein concentration.
-
Prepare the copper catalyst by premixing the CuSO₄ and THPTA solutions at a 1:2 molar ratio. Let this mixture stand for a few minutes.
-
Add the copper catalyst to the protein-dye mixture. A typical final concentration for the copper catalyst is 25 equivalents.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents is recommended.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled protein from excess dye and reaction components using an appropriate method such as size exclusion chromatography or dialysis.
Visualizing the Workflow
The logical flow of the experimental process can be visualized as follows:
Caption: A typical workflow for labeling a biomolecule with this compound via click chemistry.
The underlying principle of this workflow involves the copper(I)-catalyzed reaction between the alkyne group on the Cy3.5 dye and the azide group on the target biomolecule. Sodium ascorbate acts as a reducing agent to maintain copper in its active Cu(I) oxidation state, while the THPTA ligand stabilizes the Cu(I) ion and improves reaction efficiency in aqueous environments.
Caption: The signaling pathway of copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Applications in Research and Drug Development
The ability to specifically label biomolecules with this compound opens up a vast array of applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins and other molecules within cells.
-
Flow Cytometry: Quantify labeled cell populations.
-
FRET-based Assays: Study molecular interactions and conformational changes in real-time.
-
In-gel Fluorescence: Detect and quantify labeled proteins in SDS-PAGE gels.
-
Oligonucleotide Labeling: Synthesize fluorescent probes for various genomic applications.
In the context of drug development, this compound can be used to track the distribution of a drug candidate, study its interaction with its target, and develop high-throughput screening assays. The robust and specific nature of the click chemistry reaction makes it an invaluable tool for creating well-defined bioconjugates for preclinical and diagnostic studies.
References
A Technical Guide to Sulfo-Cy3.5 Alkyne and Non-Sulfonated Cy3.5 Alkyne for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Sulfo-Cy3.5 alkyne and its non-sulfonated counterpart, Cy3.5 alkyne. The choice between these two fluorescent probes is critical for the success of experiments involving copper-catalyzed click chemistry for the labeling of biomolecules. This document outlines their core chemical and physical differences, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant workflows to enable informed decisions for specific research needs.
Core Differences and Key Considerations
The fundamental distinction between Sulfo-Cy3.5 alkyne and non-sulfonated this compound lies in the presence of sulfonate groups in the former.[1][2][3] These negatively charged moieties dramatically increase the hydrophilicity of the dye.[1][2] This primary difference in water solubility has significant downstream implications for labeling protocols, purification methods, and the behavior of the resulting conjugates.
Sulfo-Cy3.5 alkyne , a sulfonated cyanine dye, is highly water-soluble. This property allows for labeling reactions to be performed entirely in aqueous buffers, eliminating the need for organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This is particularly advantageous when working with sensitive biomolecules, such as proteins, that may be denatured by organic solvents. Furthermore, the increased hydrophilicity of Sulfo-Cy3.5 alkyne reduces the tendency of the dye molecules to aggregate in aqueous environments, which can otherwise lead to fluorescence quenching and unreliable labeling.
Non-sulfonated this compound , conversely, is hydrophobic and has low aqueous solubility. Consequently, it must first be dissolved in an organic co-solvent (typically DMF or DMSO) before being added to the aqueous reaction mixture containing the target biomolecule. While effective for many applications, this requirement can pose challenges for biomolecules sensitive to organic solvents.
For many applications, the spectral properties of sulfonated and non-sulfonated cyanine dyes are nearly identical, making them interchangeable in terms of fluorescence detection. However, the practical differences in their handling and potential effects on biomolecule stability are crucial considerations for experimental design.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for Sulfo-Cy3.5 alkyne and non-sulfonated this compound. Data for the non-sulfonated version is based on the closely related Cy3 alkyne, as their spectral properties are very similar.
| Property | Sulfo-Cy3.5 Alkyne | Non-sulfonated this compound (approximated with Cy3 alkyne data) |
| Excitation Maximum (λmax) | 576 nm | ~555 nm |
| Emission Maximum (λmax) | 603 nm | ~570 nm |
| Molar Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.11 | 0.31 |
| Solubility | Water, DMF, DMSO | Organic solvents (DMF, DMSO), insoluble in water |
Mandatory Visualizations
References
A Technical Guide to the Quantum Yield of Cy3.5 Alkyne for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties, specifically the quantum yield, of Cy3.5 alkyne. The document details experimental protocols for its determination and its application in bioorthogonal chemistry, a cornerstone of modern drug development and molecular biology.
Core Photophysical Properties of this compound and Derivatives
| Compound | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Condition | Source Type |
| Sulfo-Cy3.5 alkyne | 0.11 | 576 | 603 | 139,000 | Aqueous buffer | Commercial Data[1] |
| Cyanine3.5 NHS ester | 0.35 | 591 | 604 | 116,000 | Not specified | Commercial Data[2] |
| Cyanine3.5 (general) | Not specified | 579 | 591 | Not specified | Not specified | Commercial Data[3] |
A peer-reviewed study has indicated that Cy3.5 generally mimics the photophysical properties of Cy3.[4] For context, the quantum yield of Cy3 can be enhanced 2- to 3-fold upon covalent attachment to proteins.[4]
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or as appropriate for the dye and standard)
-
This compound solution of unknown quantum yield
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quantum yield standard of known concentration.
-
Prepare a stock solution of the this compound sample of known concentration.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength must be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Biomolecule Labeling
This compound is primarily used in bioorthogonal "click chemistry" to label azide-modified biomolecules. This copper(I)-catalyzed reaction forms a stable triazole linkage.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
If using a ligand, prepare a stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound solution. The molar ratio will depend on the specific application and may require optimization.
-
If using a ligand, add TBTA to the reaction mixture.
-
Add sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Initiate the reaction by adding CuSO₄.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation.
-
-
Characterization:
-
Confirm successful labeling by methods such as UV-Vis spectroscopy (observing the absorbance peaks of both the biomolecule and the dye) and fluorescence spectroscopy.
-
Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.
Signaling Pathway: Copper-Catalyzed Click Chemistry Labeling
Caption: The reaction mechanism for labeling an azide-modified biomolecule with this compound via CuAAC.
References
- 1. Sulfo-Cy3.5 alkyne | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 4. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cy3.5 Alkyne in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Cy3.5 alkyne's function within the framework of click chemistry, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It details the underlying mechanism, practical applications, and experimental considerations for utilizing this powerful fluorescent tool in bioconjugation and molecular labeling.
The Core Principle: An Introduction to Click Chemistry
"Click chemistry" is a chemical philosophy introduced by K. Barry Sharpless in 2001 that emphasizes reactions that are simple to perform, high-yielding, and generate minimal and inoffensive byproducts.[1] These reactions are characterized by their modularity, wide scope, and stereospecificity.[1] The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
The CuAAC reaction joins a molecule containing a terminal alkyne functional group with a molecule bearing an azide functional group to form a stable, covalent 1,4-disubstituted 1,2,3-triazole linkage.[2] A key advantage of this reaction is its bio-orthogonality; neither the alkyne nor the azide group is typically found in natural biological systems, ensuring the reaction proceeds with high specificity and without interfering with native cellular processes. This makes the CuAAC reaction an ideal tool for labeling and modifying complex biomolecules in vitro and in living systems.
The Engine of Labeling: The CuAAC Catalytic Mechanism
The remarkable efficiency and specificity of the CuAAC reaction are driven by a copper(I) catalyst. The reaction proceeds through a multi-step catalytic cycle that is significantly faster (by a factor of 10⁷ to 10⁸) than the uncatalyzed thermal reaction.
The catalytic cycle can be summarized as follows:
-
Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) ion to the terminal alkyne of a molecule, such as this compound. This interaction forms a highly reactive copper(I) acetylide intermediate.
-
Azide Coordination and Cycloaddition: The azide-modified molecule of interest then coordinates to the copper acetylide complex. This is followed by a cycloaddition step that forms a six-membered copper-containing metallacycle intermediate.
-
Triazole Formation and Catalyst Regeneration: This metallacycle is unstable and rapidly rearranges. Subsequent protonation cleaves the carbon-copper bond, releasing the final 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst, which can then participate in another cycle.
In practice, the active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. Furthermore, stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often included to protect the Cu(I) from oxidation and prevent copper-mediated damage to biomolecules like DNA.
The Reporter Molecule: this compound
This compound is a fluorescent dye specifically engineered for click chemistry applications. It consists of two key components:
-
The Cy3.5 Fluorophore: An orange-red fluorescent dye that provides a strong, photostable signal. It belongs to the cyanine dye family, known for high extinction coefficients.
-
The Terminal Alkyne Group: This functional group serves as the reactive "handle" that enables the dye to participate directly in the CuAAC reaction.
When this compound reacts with an azide-modified target molecule, the fluorophore becomes covalently attached, allowing for sensitive detection and visualization via fluorescence-based methods like microscopy and flow cytometry.
Data Presentation: Spectroscopic Properties
The quantitative spectroscopic properties of the Cy3.5 fluorophore are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579 - 581 nm | |
| Emission Maximum (λem) | ~591 - 596 nm | |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.35 |
Experimental Workflow and Protocols
The practical application of this compound in labeling a target biomolecule follows a straightforward workflow.
General Experimental Protocol
This protocol provides a starting point for labeling an azide-modified biomolecule with this compound. Optimal concentrations and reaction times may need to be determined empirically for each specific application.
1. Reagent Preparation:
-
Azide-Modified Biomolecule: Prepare your target molecule (e.g., protein, oligonucleotide) with a terminal azide group. Dissolve it in a suitable, degassed buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound Stock: Dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in deionized water.
-
Reducing Agent Stock: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Ligand Stock: Prepare a 50 mM stock solution of a water-soluble Cu(I) stabilizing ligand (e.g., THPTA) in deionized water.
2. Click Reaction Assembly:
The following steps should be performed sequentially. It is crucial to add the copper and reducing agent last to initiate the reaction.
-
In a microcentrifuge tube, combine the following in order:
-
The azide-modified biomolecule in buffer.
-
The this compound stock solution. The final concentration is typically 2-10 fold molar excess over the azide.
-
The ligand stock solution. The final concentration should result in a ligand-to-copper ratio of approximately 5:1.
-
The CuSO₄ stock solution.
-
The sodium ascorbate stock solution to initiate the reaction.
-
-
Vortex the mixture gently but thoroughly.
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which can be beneficial for sensitive biomolecules. Protect the reaction from light due to the photosensitivity of the Cy3.5 dye.
4. (Optional) Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Remove unreacted this compound and catalyst components using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or ethanol precipitation for nucleic acids.
5. Analysis:
-
Confirm successful labeling and quantify the degree of labeling using UV-Vis spectroscopy.
-
Visualize the labeled biomolecule using fluorescence-based techniques.
Data Presentation: Typical Reaction Conditions
The table below outlines typical reagent concentrations for a CuAAC reaction.
| Component | Final Concentration | Reference(s) |
| Azide-Biomolecule | 10 - 100 µM | |
| Alkyne-Dye (Cy3.5) | 25 - 500 µM (2-10x excess) | |
| Copper(II) Sulfate | 50 - 250 µM | |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | |
| Cu(I) Stabilizing Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5x excess to Cu) | |
| Temperature | Room Temperature (or 4°C) | |
| Reaction Time | 30 min - 4 hours |
References
An In-depth Technical Guide to Cy3.5 Alkyne for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of appropriate fluorescent probes is paramount for sensitive and reliable detection. Cy3.5 alkyne has emerged as a versatile and robust tool for the fluorescent labeling of biomolecules. This guide provides a comprehensive overview of its properties, bioconjugation methodologies, and key applications.
Core Properties of this compound
Cy3.5 is a bright, orange-red fluorescent dye known for its high photostability and quantum yield. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via "click chemistry."[1][2] This specificity makes it an excellent choice for targeted labeling in complex biological samples. Both non-sulfonated and sulfonated versions are available, with the latter offering increased water solubility.[3][4]
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound and its sulfonated derivative are summarized in the table below. These values are critical for designing and executing labeling experiments and for the quantitative analysis of results.
| Property | This compound | Sulfo-Cy3.5 Alkyne | Reference |
| Molecular Weight | ~761.92 g/mol (protonated) | ~1028.4 g/mol | [5] |
| Excitation Maximum (λex) | ~579-581 nm | ~576 nm | |
| Emission Maximum (λem) | ~591-596 nm | ~603 nm | |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~139,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | ~0.11 | |
| Solubility | DMSO, DMF | Water, DMSO, DMF |
Bioconjugation Strategies with this compound
The terminal alkyne group of this compound enables its participation in highly efficient and specific cycloaddition reactions with azide-containing molecules. The two primary methods for this bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most widely used "click" reaction for bioconjugation due to its high efficiency, rapid kinetics, and bioorthogonality. The reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the alkyne on the Cy3.5 dye and an azide group on the target biomolecule.
References
A Technical Guide to the History and Development of Cyanine Dyes in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine dyes represent a versatile and widely utilized class of synthetic fluorescent molecules that have become indispensable tools in biological and biomedical research. Characterized by two nitrogen-containing heterocyclic moieties linked by a polymethine chain, their unique photophysical properties, including high molar extinction coefficients, tunable absorption and emission spectra, and good aqueous solubility, have cemented their role in a vast array of applications. From their initial use in photography to their current prominence in fluorescence microscopy, in vivo imaging, and diagnostics, the history of cyanine dyes is a story of continuous innovation. This guide provides an in-depth exploration of their development, core properties, and the experimental methodologies that underpin their use in modern research.
A Historical Overview of Cyanine Dyes
The journey of cyanine dyes began in the mid-19th century, with their initial applications far removed from the biological laboratories where they are now ubiquitous.
-
1856: The First Synthesis The first cyanine dye, named "Quinoline Blue" or simply "cyanine," was synthesized by Charles Hanson Greville Williams.[1] He produced the blue-colored compound by treating quinoline, derived from the distillation of cinchonine, with amyl iodide and ammonia.[1]
-
1873: Revolutionizing Photography A pivotal moment in the history of cyanine dyes was the discovery of their photosensitizing properties.[2] It was found that adding cyanine to photographic emulsions extended the sensitivity of silver halide crystals beyond the blue and violet regions of the spectrum, making them responsive to a wider range of visible light.[2] This discovery was foundational for the development of panchromatic films.[3]
-
1936: The Discovery of J-Aggregates Scheibe and Jelley independently discovered that certain cyanine dyes could form aggregates that exhibited a sharp, intense, and red-shifted absorption band. These formations, now known as J-aggregates, have highly emissive properties and are of significant interest in materials science and for applications requiring efficient energy transfer.
-
Mid-20th Century: Probing Photophysics The fundamental photophysical properties of cyanine dyes began to be systematically investigated. Flash photolysis experiments during this period were crucial in identifying and characterizing transient species like radical cation states, which are key intermediates in the photoinduced electron transfer processes of these dyes.
-
1970s: Entry into Biomedical Applications The use of Indocyanine Green (ICG), a heptamethine cyanine dye, for angiography marked a significant expansion of cyanine dyes into the medical field. Its strong absorption and emission in the near-infrared (NIR) region allowed for deep tissue imaging with minimal autofluorescence.
-
Early 1990s: The "Cy" Dyes and Modern Biological Labeling The landscape of biological fluorescence was transformed by the work of Dr. Alan Waggoner and his colleagues at Carnegie Mellon University. They developed a series of cyanine dyes, famously known as the "Cy" dyes (e.g., Cy3, Cy5, Cy7), that were specifically designed for labeling biomolecules. Key innovations from this era include:
-
Reactive Moieties: The introduction of N-hydroxysuccinimide (NHS) esters provided a convenient and efficient method for covalently linking cyanine dyes to primary amines on proteins and amine-modified nucleic acids.
-
Sulfonation: To combat the issues of aggregation and non-specific binding, which can lead to fluorescence quenching, sulfonated versions of the cyanine dyes were developed. These sulfo-cyanine dyes exhibit improved water solubility and brightness when conjugated to biomolecules at high densities.
-
The development of these robust and versatile fluorescent labels opened the door for their widespread use in techniques such as fluorescent immunoassays, flow cytometry, DNA sequencing, and super-resolution microscopy.
Caption: Key milestones in the history and development of cyanine dyes.
Chemical Structure and Photophysical Properties
The defining feature of a cyanine dye is its chemical structure, which consists of two nitrogen-containing heterocycles connected by a polymethine bridge. This conjugated system is responsible for the dye's intense color and fluorescence.
The general structure can be modified in several ways to tune its properties:
-
Polymethine Chain Length: The length of the polymethine chain is the primary determinant of the dye's absorption and emission wavelengths. Each addition of a vinyl group (-CH=CH-) to the chain results in a bathochromic (red) shift of approximately 100 nm. This allows for the rational design of dyes that absorb and emit across the visible and near-infrared spectrum.
-
Heterocyclic Groups: The nature of the heterocyclic groups (e.g., indole, quinoline, benzothiazole) also influences the spectral properties.
-
Substituents: Adding substituents to the heterocyclic rings or the polymethine chain can modify properties such as water solubility, photostability, and quantum yield, or introduce reactive groups for conjugation.
Photophysical Characteristics
Cyanine dyes are prized for a combination of photophysical properties that make them excellent fluorescent probes:
-
High Molar Extinction Coefficients: They absorb light very efficiently, often with extinction coefficients exceeding 150,000 M⁻¹cm⁻¹.
-
High Quantum Yields: Many cyanine dyes exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence. However, this property can be highly dependent on the local environment, particularly solvent viscosity, as rotation around the polymethine chain can lead to non-radiative decay.
-
Environmental Sensitivity: While the absorption and emission maxima are relatively insensitive to solvent polarity, the fluorescence quantum yield and lifetime can be modulated by the environment. This sensitivity can be exploited for sensing applications.
-
Photostability: Photostability can be a limitation for some cyanine dyes, as they can undergo photobleaching upon prolonged excitation. The triplet state is a key intermediate in these photochemical degradation pathways.
Caption: Key photophysical pathways for cyanine dyes after light absorption.
Quantitative Data of Common Cyanine Dyes
The table below summarizes the key photophysical properties of some of the most commonly used cyanine dyes in research.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.3 |
| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.1 |
| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.15 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.2 - 0.3 |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.2 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 |
| Sulfo-Cy7 | ~747 | ~776 | ~200,000 | ~0.12 |
(Note: Values are approximate and can vary depending on the solvent, pH, and conjugation state. Data compiled from various sources.)
Experimental Protocols and Methodologies
The utility of cyanine dyes is realized through robust experimental protocols for their synthesis, conjugation to biomolecules, and application in various analytical techniques.
Synthesis of an Asymmetrical Pentamethine Cyanine Dye
The synthesis of asymmetrical cyanine dyes is a cornerstone of creating tailored probes. A common strategy involves a two-step process: the formation of a hemicyanine intermediate, followed by condensation with a second, different heterocyclic quaternary salt.
Protocol: Synthesis of an Asymmetrical Pentamethine Cyanine Dye
-
Step 1: Hemicyanine Formation
-
To a solution of a quaternized N-alkylated indolenine salt (e.g., 1,3,3-trimethyl-2-methyleneindoline) in a suitable solvent like acetic anhydride, add 1.1 equivalents of a pentamethine chain precursor, such as malonaldehyde dianil hydrochloride.
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the intermediate product, a hemicyanine, is often used directly without extensive purification. Excess reagents can be removed by aqueous workup.
-
-
Step 2: Asymmetrical Dye Formation
-
Dissolve the crude hemicyanine intermediate in a polar solvent like methanol or ethanol.
-
Add 1.0 equivalent of a second, different quaternized heterocyclic salt (e.g., a quinolinium or benzothiazolium salt with an active methyl group).
-
Add a base, such as sodium acetate or triethylamine (2-3 equivalents), to catalyze the condensation reaction.
-
Stir the reaction at room temperature for 3-6 hours or until the reaction is complete as indicated by TLC or HPLC-MS.
-
The final asymmetrical cyanine dye can be precipitated by adding a non-polar solvent like diethyl ether.
-
Purify the resulting solid by column chromatography (typically silica gel) or recrystallization to obtain the pure dye.
-
Caption: General workflow for the synthesis of an asymmetrical cyanine dye.
Labeling a Protein with a Cyanine NHS Ester
N-hydroxysuccinimide (NHS) esters are the most common reactive form of cyanine dyes for labeling proteins. They react efficiently with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins to form a stable amide bond.
Protocol: IgG Antibody Labeling with a Cyanine NHS Ester
-
Buffer Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The protein to be labeled must be in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the cyanine NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive and should be handled accordingly.
-
-
Labeling Reaction:
-
Calculate the required volume of dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.
-
While gently vortexing the protein solution, slowly add the dissolved cyanine NHS ester.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted free dye using a gel filtration or spin desalting column appropriate for the size of the protein.
-
Elute the column with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the protein-dye conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (A_max).
-
The DOL can be calculated using the formula: DOL = (A_max × ε_protein) / [(A_280 - (CF × A_max)) × ε_dye] where ε is the molar extinction coefficient and CF is a correction factor for the dye's absorbance at 280 nm.
-
Indirect Immunofluorescence Using a Cyanine-Labeled Secondary Antibody
Indirect immunofluorescence is a powerful technique to visualize the location of a specific antigen in fixed cells or tissues. It utilizes a primary antibody specific to the target antigen and a fluorophore-conjugated secondary antibody that binds to the primary antibody.
Protocol: Indirect Immunofluorescence Staining of Fixed Cells
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
-
Fixation and Permeabilization:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBST [PBS + 0.1% Tween-20]) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the cyanine dye-conjugated secondary antibody (e.g., Cy3- or Cy5-conjugated Goat anti-Mouse IgG) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with a DNA stain like DAPI.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the sample using a fluorescence microscope equipped with appropriate filter sets for the chosen cyanine dye.
-
Caption: Workflow for protein labeling and subsequent use in immunofluorescence.
Conclusion and Future Directions
From their discovery over 160 years ago, cyanine dyes have evolved from photographic sensitizers to indispensable probes in cutting-edge biological and medical research. The ability to rationally tune their chemical structure and photophysical properties has been the driving force behind their enduring relevance. Ongoing research continues to push the boundaries of their capabilities, with a focus on:
-
Improved Photostability: Developing new cyanine structures that are more resistant to photobleaching, enabling longer imaging experiments.
-
NIR-II Emitting Dyes: Synthesizing dyes that emit in the second near-infrared window (1000-1700 nm) for even deeper tissue imaging with higher resolution.
-
Activatable Probes: Designing "smart" cyanine probes that are initially non-fluorescent but become brightly emissive upon interaction with a specific analyte or enzyme, improving signal-to-noise ratios in complex biological environments.
-
Super-Resolution Microscopy: Engineering cyanine dyes with photoswitching capabilities tailored for advanced imaging techniques like STORM and PALM.
The rich history and continuous development of cyanine dyes ensure that they will remain at the forefront of scientific discovery, empowering researchers to visualize and understand the intricate workings of biological systems with ever-increasing clarity.
References
In-Depth Technical Guide to the Safe Handling and Application of Cy3.5 Alkyne in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and application of Cy3.5 alkyne, a fluorescent dye commonly utilized in biological research and drug development for labeling and detection of azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.
Chemical and Physical Properties
This compound is a member of the cyanine dye family, characterized by its fluorescence in the orange-red region of the spectrum. It is available in both sulfonated and non-sulfonated forms, which primarily differ in their water solubility. The terminal alkyne group enables its covalent attachment to molecules functionalized with an azide group.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of sulfonated and non-sulfonated this compound from various suppliers. These values should be considered as typical, and it is recommended to consult the certificate of analysis for lot-specific data.
Table 1: Properties of Sulfonated this compound
| Property | Value | Source |
| Molecular Formula | C41H40K3N3O13S4 | [3] |
| Molecular Weight | 1028.4 g/mol | [3] |
| Excitation Maximum (λmax) | 576 nm | |
| Emission Maximum (λmax) | 603 nm | |
| Extinction Coefficient | 139,000 cm-1 M-1 | |
| Quantum Yield | 0.11 | |
| Solubility | Water, DMF, DMSO |
Table 2: Properties of Non-Sulfonated this compound
| Property | Value | Source |
| Molecular Formula | C41H44ClN3O | |
| Molecular Weight | 630.26 g/mol | |
| Excitation Maximum (λmax) | ~579 nm | |
| Emission Maximum (λmax) | ~591 nm | |
| Extinction Coefficient | ~150,000 cm-1 M-1 | |
| Quantum Yield | ~0.15 | |
| Solubility | DMSO, EtOH; Insoluble in Water |
Safety and Handling
While some supplier safety data sheets classify Cy3 alkyne as non-hazardous, others provide specific warnings. It is prudent to handle all chemical reagents with care, assuming they are potentially hazardous. The safety information for Cy3 alkyne is considered a relevant proxy for this compound.
Hazard Identification and Precautionary Measures
Based on available safety data for Cy3 alkyne, the following hazards and precautionary measures should be noted:
-
Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements :
-
Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response : P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound:
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses or goggles.
-
Lab Coat : A standard laboratory coat.
Storage and Stability
-
Storage Temperature : Store at -20°C in the dark.
-
Light and Moisture : Avoid prolonged exposure to light and keep desiccated.
-
pH Sensitivity : For long-term storage of fluorescent dye-labeled oligonucleotides, resuspension in a slightly basic solution (e.g., TE buffer at pH 8.0) is recommended for most cyanine dyes. However, Cy3.5 is reported to degrade at a pH above 7.0. Therefore, it is best to resuspend Cy-labeled oligos at pH 7.0, aliquot, lyophilize, and store at -20°C.
-
Solutions : It is not recommended to store solutions for long periods; use them as freshly prepared as possible.
Toxicity of Cyanine Dyes
While specific toxicity data for this compound is limited, studies on cyanine dyes in general provide some insight:
-
Some cyanine dyes have been shown to be highly toxic to certain cell lines, with IC50 values in the nanomolar range for dopaminergic cells.
-
The cytotoxicity of cyanine dyes can be influenced by factors such as their lipophilicity and cellular uptake.
-
Studies on Cy3 conjugates have shown cytotoxicity, with one study reporting an EC50 of 26 µM for Cy3 alone in HeLa cells. Conjugation to other molecules can significantly alter this toxicity.
-
Some cyanine dyes exhibit phototoxicity, meaning their toxicity increases upon exposure to light.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste. General guidelines include:
-
Solid Waste : Collect contaminated gloves, pipette tips, and other solid materials in a designated hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Rinsate : The first rinse of contaminated glassware should be collected as hazardous waste.
Experimental Protocols: Copper-Catalyzed Click Chemistry (CuAAC)
The primary application of this compound is its use in copper-catalyzed click chemistry to label azide-modified biomolecules. The following are generalized protocols that can be adapted for specific applications.
Preparation of Stock Solutions
-
This compound : Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (DMSO for non-sulfonated, water or DMSO for sulfonated).
-
Azide-Modified Biomolecule : Prepare a stock solution in a buffer compatible with your biomolecule.
-
Copper (II) Sulfate (CuSO4) : Prepare a 100 mM stock solution in deionized water.
-
Copper Ligand (e.g., THPTA or TBTA) :
-
THPTA (water-soluble) : Prepare a 200 mM stock solution in deionized water.
-
TBTA (soluble in DMSO/tBuOH) : Prepare a stock solution for the Cu-TBTA complex by mixing an aqueous solution of CuSO4 with a DMSO solution of the TBTA ligand.
-
-
Reducing Agent (Sodium Ascorbate) : Prepare a fresh 100 mM stock solution in deionized water immediately before use, as it is readily oxidized by air.
General Protocol for Labeling Oligonucleotides/DNA
This protocol is adapted from various sources for the labeling of alkyne-modified oligonucleotides or DNA with an azide-containing molecule (the roles of alkyne and azide can be reversed).
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide/DNA with the azide-functionalized Cy3.5 in a suitable buffer. The molar ratio of the dye to the biomolecule may need to be optimized, but a 1.5 to 50-fold excess of the dye is common.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO4 solution. It is often recommended to pre-mix the CuSO4 and the ligand before adding them to the reaction.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purify the labeled biomolecule from excess reagents using methods such as ethanol precipitation, size exclusion chromatography, or HPLC.
General Protocol for Labeling Cell Lysates
This protocol is for labeling azide-modified proteins in a cell lysate with this compound.
-
To the protein lysate, add a buffer such as PBS.
-
Add the this compound stock solution.
-
Add the THPTA ligand solution and vortex briefly.
-
Add the CuSO4 solution and vortex briefly.
-
Initiate the reaction by adding the sodium ascorbate solution and vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE).
Visualizations
Experimental Workflow for Click Chemistry Labeling
The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction using this compound.
Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Conceptual Pathway of Click Chemistry
This diagram illustrates the core components and their interaction in the copper(I)-catalyzed reaction.
Caption: Key components of the CuAAC reaction.
References
Methodological & Application
Protocol for Labeling Proteins with Cy3.5 Alkyne via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Cy3.5 alkyne using click chemistry. This method offers a highly specific and efficient way to conjugate the fluorescent dye to a protein of interest that has been metabolically, enzymatically, or chemically modified to contain an azide group. The resulting Cy3.5-labeled protein can be used in a variety of downstream applications, including fluorescence microscopy, flow cytometry, Western blotting, and fluorescence resonance energy transfer (FRET) studies to investigate protein localization, interaction, and function.
Two primary methods for azide-alkyne cycloaddition are presented: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted copper-free reaction (SPAAC). The choice of method depends on the sensitivity of the protein to copper ions and the desired reaction kinetics.
Data Presentation
While specific quantitative data for this compound is limited in the literature, its fluorescent properties are known to closely mimic those of Cy3.[1][2][3][4] The following table summarizes expected quantitative data based on typical results for Cy3 labeling via click chemistry.
| Parameter | Expected Value | Notes |
| Labeling Efficiency | > 90% | Dependent on protein concentration, dye-to-protein ratio, and reaction time. |
| Protein Recovery | > 85% | Post-purification recovery can vary based on the chosen method (e.g., spin column, dialysis). |
| Degree of Labeling (DOL) | 1 - 5 | Optimal DOL depends on the downstream application. Higher DOL can lead to signal quenching.[1] |
| Photostability | Moderate to High | Cy3.5 offers good photostability suitable for most imaging applications. Stability can be enhanced with antifade reagents. |
| Conjugate Stability | High | The triazole linkage formed during click chemistry is highly stable. Labeled proteins can be stored at -20°C or -80°C for extended periods. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for purified proteins that are not sensitive to copper ions.
Materials:
-
Azide-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
This compound, 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄), 50 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water
-
Sodium ascorbate, 100 mM stock in water (prepare fresh)
-
Protein desalting spin columns or dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is in a buffer free of chelating agents like EDTA. If necessary, perform a buffer exchange into PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (e.g., 100 µg in 50 µL)
-
This compound (5-10 molar excess over the protein)
-
THPTA (final concentration 1 mM)
-
Copper(II) sulfate (final concentration 0.5 mM)
-
-
Vortex briefly to mix.
-
-
Initiation of Reaction:
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Vortex gently and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of Labeled Protein:
-
Remove the unreacted this compound and copper catalyst using a desalting spin column or dialysis.
-
Spin Column Method:
-
Equilibrate the spin column with PBS according to the manufacturer's instructions.
-
Load the reaction mixture onto the column and centrifuge.
-
Collect the eluate containing the labeled protein.
-
-
Dialysis Method:
-
Transfer the reaction mixture to a dialysis cassette.
-
Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~588 nm (for Cy3.5).
-
The concentration of the protein and dye can be calculated using the Beer-Lambert law and the respective extinction coefficients.
-
Store the labeled protein at 4°C for short-term use or at -20°C/-80°C for long-term storage, protected from light.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free
This protocol is ideal for labeling proteins in complex biological samples or for proteins that are sensitive to copper. It utilizes a strained alkyne, such as DBCO, on the dye.
Materials:
-
Azide-modified protein
-
Cy3.5-DBCO (or other strained alkyne), 10 mM stock in DMSO
-
Protein desalting spin columns or dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Prepare the azide-modified protein in a suitable buffer such as PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with a 5-20 molar excess of Cy3.5-DBCO.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 4-12 hours, protected from light. The reaction time may need optimization depending on the protein and the specific strained alkyne used.
-
-
Purification of Labeled Protein:
-
Follow the same purification procedure as described in Protocol 1 (Step 4) to remove unreacted dye.
-
-
Characterization and Storage:
-
Characterize and store the labeled protein as described in Protocol 1 (Step 5).
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: General workflow for labeling azide-modified proteins with this compound.
Signaling Pathway Application: Studying GPCR-G Protein Interaction
Fluorescently labeled proteins are instrumental in studying dynamic cellular processes such as G-protein coupled receptor (GPCR) signaling. For instance, FRET can be used to monitor the interaction between a GPCR and its cognate G-protein upon ligand binding.
Caption: FRET-based detection of GPCR and G-protein interaction.
References
- 1. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xobi.net [xobi.net]
Application Notes and Protocols for Cy3.5 Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a class of reactions that are rapid, efficient, and highly specific.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for bioconjugation, enabling the precise covalent linkage of molecules in complex biological systems.[2][3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, and its bio-orthogonality ensures that the reaction proceeds with minimal side reactions with native biological functionalities.[4]
The use of fluorescent dyes, such as Cy3.5, in conjunction with click chemistry allows for the specific and sensitive detection and imaging of a wide array of biomolecules, including proteins, nucleic acids, and glycans. Cy3.5 alkyne is a derivative of the cyanine dye family, featuring a terminal alkyne group that can readily participate in the CuAAC reaction. These application notes provide a detailed, step-by-step guide for performing this compound click chemistry for the fluorescent labeling of biomolecules.
Key Applications
-
Proteomics: Labeling and visualization of newly synthesized proteins.
-
Genomics: Fluorescent labeling of DNA and RNA for imaging and tracking.
-
Glycobiology: Detection and imaging of glycans in cells and tissues.
-
Drug Development: Synthesis of fluorescently labeled drug candidates for uptake and localization studies.[5]
-
High-Throughput Screening: Development of fluorescent assays for drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the general conditions for the CuAAC reaction.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 581 nm | |
| Emission Maximum (λem) | 596 nm | |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.15 | |
| Molecular Weight | Varies by specific commercial product | |
| Solubility | DMSO, DMF, Water (for sulfonated versions) |
Table 1: Photophysical Properties of Cy3.5.
| Parameter | Recommended Condition/Value | Reference |
| Reactant Ratio (Azide:Alkyne) | 1.5:1 to 10:1 (excess azide) | |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Sodium Ascorbate | 5-10 fold molar excess over CuSO₄ | |
| Cu(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 1-5 fold molar excess over CuSO₄ | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 30 minutes to 16 hours | |
| pH Range | 4 - 11 | |
| Reaction Efficiency | Generally high, often approaching quantitative conversion |
Table 2: General Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
This section provides a detailed protocol for the fluorescent labeling of an azide-modified protein with this compound in a cell lysate.
Materials
-
Azide-modified protein sample (e.g., in cell lysate)
-
This compound (stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄) (stock solution in deionized water)
-
Sodium Ascorbate (stock solution in deionized water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (stock solution in deionized water or DMSO/water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Incubator or shaker
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution (100 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 100 mM. Store at room temperature.
-
Sodium Ascorbate Stock Solution (500 mM): Dissolve sodium ascorbate in deionized water to a final concentration of 500 mM. This solution must be prepared fresh for each experiment as it is prone to oxidation.
-
THPTA Ligand Stock Solution (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM. Store at -20°C.
Labeling Protocol
-
Sample Preparation: Thaw the azide-modified protein sample (e.g., cell lysate) on ice. If the protein concentration is known, adjust it with PBS to a final concentration of 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be adjusted as needed. For a 100 µL final reaction volume:
-
Azide-modified protein sample: 80 µL
-
This compound (10 mM stock): 1 µL (final concentration: 100 µM)
-
THPTA (100 mM stock): 1 µL (final concentration: 1 mM)
-
Copper(II) Sulfate (100 mM stock): 1 µL (final concentration: 1 mM)
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction mixture.
-
Sodium Ascorbate (500 mM stock): 1 µL (final concentration: 5 mM)
-
-
Incubation: Gently vortex the reaction mixture for 5-10 seconds. Incubate the reaction at room temperature for 1-2 hours with gentle shaking or rotation, protected from light. For low abundance proteins or less efficient reactions, the incubation time can be extended up to 16 hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a copper-chelating agent such as EDTA to a final concentration of 10 mM.
-
Purification: Remove the unreacted this compound and copper catalyst by methods suitable for the downstream application, such as:
-
Protein Precipitation: Precipitate the labeled protein using acetone or trichloroacetic acid (TCA).
-
Size-Exclusion Chromatography: Use a desalting column (e.g., G-25) to separate the labeled protein from smaller molecules.
-
Dialysis: Dialyze the sample against PBS to remove small molecule contaminants.
-
-
Analysis: The labeled protein can be visualized by SDS-PAGE followed by in-gel fluorescence scanning or by fluorescence microscopy if labeling was performed in situ.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for labeling proteins with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Prepare sodium ascorbate solution fresh. Degas solutions to remove oxygen. Ensure the correct ratio of ligand to copper is used. |
| Steric hindrance around the azide or alkyne | Increase reaction time or temperature (e.g., 37°C). Increase the concentration of reactants. | |
| Low concentration of biomolecule | Concentrate the protein sample before the reaction. | |
| High Background Signal | Non-specific binding of this compound | Decrease the concentration of the this compound probe. Increase the number and duration of washing steps during purification. Include a blocking agent like BSA in buffers. |
| Copper-mediated fluorescence | Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used. Perform a final wash with a copper chelator like EDTA. | |
| Impure reagents | Use high-purity reagents. Filter stock solutions if necessary. | |
| Degradation of Biomolecule | Reactive oxygen species (ROS) generated by the catalyst | Use a Cu(I)-stabilizing ligand like THPTA. Degas all solutions to minimize oxygen. Add a ROS scavenger like aminoguanidine to the reaction mixture. |
| Presence of proteases in the sample | Add protease inhibitors to the cell lysate or protein solution. |
Table 3: Troubleshooting Guide for this compound Click Chemistry.
References
Application Notes and Protocols for Cy3.5 Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 alkyne is a bright and photostable fluorescent dye belonging to the cyanine family. Its terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This powerful labeling strategy enables the precise visualization of a wide array of biological molecules and processes within fixed and live cells with minimal background signal. These application notes provide detailed protocols for utilizing this compound in fluorescence microscopy, with a focus on metabolic labeling of newly synthesized proteins and the visualization of cell surface glycoproteins.
Properties of this compound
The selection of a fluorophore is critical for successful fluorescence microscopy. Cy3.5 offers a desirable spectral profile, positioned between the commonly used Cy3 and Cy5 dyes. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 579 nm | [1] |
| Emission Maximum (λem) | 591 nm | [1] |
| Molar Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.15 (protein-conjugated) | [3] |
| Fluorescence Lifetime (τ) | ~0.5 ns | [4] |
Note: The quantum yield of cyanine dyes can be influenced by their local environment and conjugation to biomolecules. The photostability of Cy3.5 is comparable to that of Cy3, which exhibits good photostability suitable for most imaging applications.
Experimental Applications and Protocols
Application 1: Visualization of Nascent Protein Synthesis via BONCAT
Bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique for imaging newly synthesized proteins. Cells are first incubated with a non-canonical amino acid containing an azide moiety, such as L-azidohomoalanine (AHA), which is a surrogate for methionine. AHA is incorporated into newly synthesized proteins by the cellular translational machinery. Subsequent detection with this compound via click chemistry allows for the specific visualization of this sub-population of proteins.
Experimental Workflow for BONCAT
Caption: Workflow for labeling nascent proteins using BONCAT and this compound.
Protocol for Visualizing Nascent Proteins
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-4 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL of PBS
-
10 µL of a 10 mM this compound stock solution in DMSO (final concentration: 10 µM)
-
20 µL of a 50 mM copper(II) sulfate stock solution (final concentration: 1 mM)
-
40 µL of a 50 mM sodium ascorbate stock solution in water (freshly prepared) (final concentration: 2 mM)
-
50 µL of a 20 mM THPTA ligand stock solution in water (final concentration: 1 mM)
-
-
Note: Add the reagents in the order listed and vortex briefly after each addition.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with excitation and emission filters suitable for Cy3.5 (e.g., excitation ~575 nm, emission ~600 nm).
-
Application 2: Imaging of Cell Surface Glycoproteins
Metabolic labeling with azide-modified sugars allows for the visualization of newly synthesized glycoproteins. For example, peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) can be fed to cells and will be incorporated into O-linked glycoproteins. The azide groups on the cell surface can then be specifically labeled with this compound.
Signaling Pathway Context: GPCR Glycosylation
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are often glycosylated. This post-translational modification can influence their folding, trafficking, and signaling. Visualizing changes in GPCR glycosylation upon ligand binding can provide insights into receptor regulation.
References
- 1. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Cy3.5 Alkyne: Detailed Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cy3.5 alkyne for the fluorescent labeling of biomolecules in live cells. The protocols and data presented herein are intended to enable researchers to effectively utilize this powerful tool for a variety of live-cell imaging applications, including the visualization of nascent protein synthesis and cell-surface glycans.
Introduction
This compound is a fluorescent probe belonging to the cyanine dye family, featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These bioorthogonal reactions are highly specific and can be performed in complex biological environments, including living cells, with minimal perturbation to normal cellular processes. The bright fluorescence and photostability of the Cy3.5 fluorophore make it an excellent choice for dynamic live-cell imaging studies.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its application in live-cell imaging. This data is essential for experimental design and for optimizing imaging parameters.
| Property | Value | References |
| Fluorescence Properties | ||
| Excitation Maximum (λex) | 579 nm | [1] |
| Emission Maximum (λem) | 591 nm | [1] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [2] |
| Live-Cell Labeling Parameters | ||
| Typical Dye Concentration | 5 - 50 µM | |
| Typical Incubation Time | 10 - 60 minutes | |
| Cell Viability | ||
| Cell Viability (CuAAC with ligand) | >90% (cell type dependent) | |
| Cell Viability (SPAAC) | >95% (generally considered highly biocompatible) | |
| Signal-to-Noise Ratio (SNR) | ||
| Expected SNR | Moderate to High (application and system dependent) | |
| Photostability | ||
| Photostability | Moderate (Improved with antifade reagents) |
Experimental Protocols
Detailed methodologies for two primary applications of this compound in live-cell imaging are provided below: labeling of nascent proteins and cell-surface glycans.
Protocol 1: Metabolic Labeling of Nascent Proteins with Azide-Containing Amino Acids and this compound
This protocol enables the visualization of newly synthesized proteins within living cells.
Workflow:
Nascent protein labeling workflow.
Materials:
-
Live cells cultured on imaging-compatible plates or coverslips
-
Cell culture medium
-
L-azidohomoalanine (AHA) or other azide-containing amino acid analog
-
This compound
-
Click chemistry reaction components:
-
For CuAAC: Copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
For SPAAC: A strain-promoted alkyne (e.g., DBCO-azide reactive partner if the biomolecule is alkyne-tagged) or use an azide-reactive strained cyclooctyne dye.
-
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation: ~579 nm, Emission: ~591 nm)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the azide-modified amino acid (e.g., 50-100 µM AHA). The optimal concentration and incubation time will depend on the cell type and experimental goals (typically 1-4 hours for pulse-labeling).
-
-
Cell Washing:
-
Aspirate the labeling medium and wash the cells twice with warm PBS or culture medium to remove unincorporated azide-amino acid.
-
-
Click Reaction (Choose one):
-
CuAAC (Copper-Catalyzed):
-
Prepare the click reaction cocktail in PBS. A typical cocktail includes: 5-20 µM this compound, 50-100 µM CuSO₄, 250-500 µM THPTA ligand, and 2.5-5 mM sodium ascorbate. Note: Prepare the sodium ascorbate solution fresh and add it last to initiate the reaction.
-
Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
SPAAC (Strain-Promoted):
-
If using a strained cyclooctyne-dye with an azide-modified biomolecule, prepare a solution of the dye in culture medium or PBS at a concentration of 5-25 µM.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
-
Final Washes:
-
Aspirate the click reaction solution and wash the cells three times with warm PBS or culture medium to remove unreacted this compound.
-
-
Live-Cell Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for Cy3.5.
-
Maintain physiological conditions (37°C and 5% CO₂) during imaging for prolonged time-lapse experiments.
-
Protocol 2: Metabolic Labeling of Cell-Surface Glycans with Azide Sugars and this compound
This protocol allows for the visualization of glycans on the surface of living cells.
Workflow:
Cell-surface glycan labeling workflow.
Materials:
-
Live cells cultured on imaging-compatible plates or coverslips
-
Cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)
-
This compound
-
Click chemistry reaction components (as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Cy3.5
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) to the culture medium and incubate for 1-3 days to allow for metabolic incorporation into cell-surface glycans.
-
-
Cell Washing:
-
Aspirate the labeling medium and wash the cells twice with warm PBS or culture medium.
-
-
Click Reaction (Choose one):
-
CuAAC (Copper-Catalyzed):
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Incubate the cells with the cocktail for 10-30 minutes at room temperature, protected from light.
-
-
SPAAC (Strain-Promoted):
-
Prepare the strained cyclooctyne-dye solution as described in Protocol 1.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
-
Final Washes:
-
Aspirate the click reaction solution and wash the cells three times with warm PBS or culture medium.
-
-
Live-Cell Imaging:
-
Image the cell surface fluorescence immediately using a suitable fluorescence microscope.
-
Signaling Pathway Visualization
While this compound is a tool for labeling and visualization rather than a direct modulator of signaling pathways, it can be instrumental in studying the components of these pathways. For instance, by labeling nascent proteins, one can visualize the upregulation of specific signaling proteins in response to a stimulus.
References
Application Notes and Protocols: Labeling Oligonucleotides with Cy3.5 Alkyne for FRET Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful mechanism used to study molecular interactions and dynamics, often described as a "spectroscopic ruler" due to its sensitivity to nano-scale distances.[1] This technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET an ideal tool for probing conformational changes in nucleic acids, detecting hybridization events, and studying protein-DNA interactions.[1][3]
Cyanine dyes, such as Cy3.5, are widely used as fluorescent labels for oligonucleotides due to their high extinction coefficients, good quantum yields, and emission spectra in the visible range where background fluorescence is often reduced.[2] The specific labeling of oligonucleotides with fluorophores is a critical step in the design of FRET-based assays.
This document provides a detailed protocol for labeling an azide-modified oligonucleotide with Cy3.5 alkyne using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This method offers high yields and robust performance under mild reaction conditions, making it a preferred choice for bioconjugation. We also detail purification and characterization methods for the resulting fluorescently labeled oligonucleotide.
Principle of the Method: Click Chemistry
The core of the labeling strategy is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-functionalized molecule (this compound) and an azide-functionalized oligonucleotide. The reaction is highly specific, rapid, and typically proceeds with high efficiency, simplifying the purification of the final product.
Caption: The CuAAC "Click Chemistry" reaction scheme.
Data Presentation
Table 1: Spectroscopic Properties of Cy3.5 and Potential FRET Partners
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Potential Role |
|---|---|---|---|---|
| Cy3 | 550 | 570 | 150,000 | Donor |
| Alexa Fluor 555 | 555 | 565 | 155,000 | Donor |
| Cy3.5 | 581 | 596 | 116,000 | Acceptor |
| Cy5 | 649 | 670 | 250,000 | Acceptor (for Cy3) |
| Cy5.5 | 675 | 694 | 250,000 | Acceptor (for Cy3.5) |
Note: The Förster distance (R₀) for the Cy3/Cy5 pair is greater than 50 Å, making it suitable for measuring distances in the 2-8 nm range. A similar range is expected for Cy3/Cy3.5 and Cy3.5/Cy5.5 pairs.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value / Condition | Expected Outcome / Note |
|---|---|---|
| Reactant Ratio | 2:1 (this compound : Oligo-Azide) | A slight excess of the dye helps drive the reaction to completion. |
| Catalyst | Copper(II)-TBTA complex with a reducing agent | The TBTA ligand stabilizes the Cu(I) oxidation state. |
| Reaction Time | 12-16 hours (overnight) | Allows the reaction to proceed to completion. |
| Temperature | Room Temperature (~25°C) | Mild conditions preserve the integrity of the oligonucleotide. |
| Expected Yield | >85% | Reported yields for similar click reactions are around 90%. |
| Purification Method | MWCO Centrifugation / HPLC | MWCO is rapid for small-scale purification; HPLC provides higher purity. |
Experimental Workflow and Protocols
The overall process involves preparing the azide-modified oligonucleotide, performing the click chemistry labeling reaction, purifying the conjugate, and finally, characterizing it for use in FRET experiments.
Caption: Experimental workflow for Cy3.5 labeling and FRET analysis.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling
This protocol is adapted from methodologies described for conjugating alkyne-modified dyes to azide-functionalized oligonucleotides.
Materials:
-
Azide-modified oligonucleotide (e.g., 5'-azido-DNA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 200 µM.
-
-
Prepare Catalyst Solutions:
-
Prepare a 10 mM solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM solution of TBTA in DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water.
-
-
Set up the Reaction:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of 100 µM azide-modified oligonucleotide.
-
50 µL of 200 µM this compound solution.
-
-
Vortex the mixture gently.
-
-
Add Catalyst Components:
-
Add 5 µL of the 50 mM TBTA solution to the reaction tube.
-
Add 5 µL of the 10 mM CuSO₄ solution.
-
Finally, add 10 µL of the fresh 100 mM sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Vortex the final reaction mixture gently.
-
Incubate the reaction overnight (12-16 hours) at room temperature in the dark to prevent photobleaching of the Cy3.5 dye.
-
Protocol 2: Purification of Labeled Oligonucleotide
Purification is essential to remove unreacted this compound and the copper catalyst, which can interfere with downstream applications.
Method A: Molecular Weight Cut-Off (MWCO) Centrifugation (Rapid Method) This method is suitable for small-scale, rapid purification.
-
Select a MWCO spin filter (e.g., 3 kDa) that will retain the oligonucleotide while allowing the smaller dye and catalyst molecules to pass through.
-
Add nuclease-free water to the reaction mixture to a final volume of 500 µL.
-
Transfer the diluted mixture to the MWCO filter unit.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-15 minutes).
-
Discard the filtrate. The purified, labeled oligonucleotide remains on the filter membrane as the retentate.
-
Add another 500 µL of nuclease-free water to the filter to wash the retentate and repeat the centrifugation. Repeat this washing step 2-3 times to ensure complete removal of contaminants.
-
Recover the purified oligonucleotide by inverting the filter into a clean collection tube and centrifuging for 2-3 minutes.
Method B: High-Performance Liquid Chromatography (HPLC) (High-Purity Method) Reverse-phase HPLC is highly recommended for achieving the best purity, separating the labeled oligonucleotide from any unlabeled strands and free dye.
-
Use a C18 reverse-phase column.
-
Prepare two mobile phase buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water.
-
Buffer B: Acetonitrile.
-
-
Equilibrate the column with a low percentage of Buffer B (e.g., 95% A, 5% B).
-
Inject the reaction mixture onto the column.
-
Elute the products using a linear gradient of increasing Buffer B concentration. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled, more hydrophilic oligonucleotide.
-
Monitor the elution profile at 260 nm (for DNA) and ~581 nm (for Cy3.5).
-
Collect the fraction corresponding to the dual-absorbance peak, which contains the purified labeled oligonucleotide.
-
Lyophilize the collected fraction to remove the solvents.
Protocol 3: Characterization and FRET Analysis
1. Concentration and Labeling Efficiency Determination:
-
Resuspend the purified, lyophilized oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.0). Note that Cy dyes can be sensitive to pH.
-
Measure the absorbance of the solution at 260 nm (A₂₆₀) and at the absorbance maximum of Cy3.5 (~581 nm, A₅₈₁).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl) and the following formulas:
-
Dye Concentration (M): C_dye = A₅₈₁ / ε₅₈₁
-
Oligonucleotide Concentration (M): C_oligo = (A₂₆₀ - (A₅₈₁ * CF₂₆₀)) / ε₂₆₀
-
Where ε₅₈₁ is the molar extinction coefficient of Cy3.5 (116,000 M⁻¹cm⁻¹), ε₂₆₀ is the molar extinction coefficient of the oligonucleotide (calculated from its sequence), and CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm.
-
-
Labeling Efficiency (%): (C_dye / C_oligo) * 100
-
2. FRET Measurement: The principle of a FRET experiment is to observe a decrease in donor fluorescence and a simultaneous increase in acceptor fluorescence (sensitized emission) when the two are in close proximity.
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
-
Prepare Samples:
-
Prepare a solution of the donor-labeled oligonucleotide.
-
Prepare a solution of the Cy3.5-labeled (acceptor) oligonucleotide.
-
Prepare a sample where both donor and acceptor oligonucleotides are annealed to a complementary template strand, bringing them into close proximity.
-
-
Acquire Spectra:
-
Using a fluorometer, excite the samples at the donor's excitation maximum (e.g., ~550 nm for Cy3).
-
Record the emission spectrum across the range covering both the donor and acceptor emission wavelengths (e.g., 560 nm to 700 nm).
-
-
Analyze Data:
-
In the FRET sample (annealed strands), look for two key signatures:
-
A decrease (quenching) of the donor's emission peak (e.g., ~570 nm for Cy3) compared to the donor-only sample.
-
The appearance of a sensitized emission peak from the acceptor (e.g., ~596 nm for Cy3.5) that is absent in an acceptor-only sample excited at the donor's wavelength.
-
-
The FRET efficiency (E) can be calculated from the fluorescence intensities of the donor in the presence (I_DA) and absence (I_D) of the acceptor: E = 1 - (I_DA / I_D).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Yield | - Inactive this compound (hydrolysis).- Inefficient azide modification of oligo.- Degraded sodium ascorbate (reducing agent).- Copper catalyst poisoned or inactive. | - Use fresh, anhydrous DMSO for dye dissolution.- Confirm efficiency of azide incorporation.- Always prepare sodium ascorbate solution fresh before use.- Ensure all solutions are free of chelating agents (e.g., EDTA). |
| No Fluorescence from Labeled Oligo | - Amine-reactive dye was exposed to moisture.- Incorrect purification fraction collected.- Photobleaching during reaction or handling. | - Store reactive dyes desiccated and protected from light.- Confirm collection of the correct HPLC peak by checking absorbance at both 260 nm and ~581 nm.- Keep reaction vessels and samples in the dark as much as possible. |
| Multiple Peaks in HPLC | - Incomplete reaction.- Degradation of the oligonucleotide or dye. | - Increase reaction time or use a larger excess of the dye.- Check the integrity of the starting oligonucleotide via gel electrophoresis. Ensure reaction conditions are mild. |
| No FRET Observed | - Inter-dye distance is too large (>10 nm).- Incorrect orientation of dye dipoles.- Donor emission and acceptor absorption spectra do not overlap sufficiently.- Labeled oligos did not anneal correctly. | - Redesign the oligonucleotide construct to place dyes closer together.- This is an inherent property of the dyes; using flexible linkers can sometimes help.- Ensure the chosen FRET pair has good spectral overlap.- Confirm annealing using a gel shift assay or by measuring the melting temperature (Tm). |
References
Application Notes and Protocols for Cy3.5 Alkyne in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3.5 alkyne, a bright and photostable fluorescent dye, for super-resolution microscopy techniques. The alkyne functional group allows for covalent labeling of target biomolecules via "click chemistry," offering high specificity and efficiency. This document details the photophysical properties of this compound, experimental protocols for its use in Stochastic Optical Reconstruction Microscopy (STORM), and its potential applications in cellular imaging.
Introduction to this compound in Super-Resolution Microscopy
Super-resolution microscopy techniques, such as STORM, Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy, have revolutionized cellular imaging by overcoming the diffraction limit of light. The choice of fluorophore is critical for the success of these techniques, requiring probes with high photon output, excellent photostability, and, for STORM and PALM, the ability to photoswitch between fluorescent and dark states.
Cy3.5, a member of the cyanine dye family, exhibits bright orange-red fluorescence and has demonstrated suitability for super-resolution applications.[1] The alkyne derivative of Cy3.5 allows for its covalent attachment to azide-modified biomolecules through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][3] This specific labeling strategy is invaluable for imaging a wide range of cellular targets with high precision.
Photophysical Properties of this compound
The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. The following tables summarize the key quantitative data for this compound and its sulfonated, more hydrophilic variant, Sulfo-Cy3.5 alkyne.
| Property | This compound (non-sulfonated) | Sulfo-Cy3.5 Alkyne | Reference(s) |
| Excitation Maximum (λex) | ~581 nm | 576 nm | [1][4] |
| Emission Maximum (λem) | ~596 nm | 603 nm | |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 139,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.15 | 0.11 | |
| Stokes Shift | ~15 nm | 27 nm | |
| Solubility | DMSO, DMF | Water, DMF, DMSO |
Table 1: Photophysical Properties of this compound Derivatives.
In the context of STORM, the blinking properties of the dye are crucial. While detailed quantitative analysis for this compound is not extensively published, related cyanine dyes like Cy3 have been shown to exhibit photoswitching behavior suitable for STORM, which can be improved with specific imaging buffer compositions.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general procedure for labeling azide-containing proteins or nucleic acids with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound (dissolved in DMSO to a stock concentration of 1-10 mM)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO/water)
-
Freshly prepared Sodium Ascorbate solution (e.g., 300 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Microcentrifuge tubes
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in PBS. A typical starting point is a 1.5 to 5-fold molar excess of the alkyne dye over the biomolecule.
-
Add Copper and Ligand: Add the copper-stabilizing ligand to the reaction mixture, followed by the CuSO₄ solution. A common ratio is 2-5 equivalents of ligand to 1 equivalent of CuSO₄.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction. The final concentration of sodium ascorbate is typically in the range of 1-5 mM.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.
-
Purify the Labeled Biomolecule: Remove the excess, unreacted this compound and other reaction components by passing the reaction mixture through a suitable purification column (e.g., size-exclusion chromatography).
-
Quantify Labeling Efficiency: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and Cy3.5 (~581 nm).
Protocol 2: Sample Preparation and STORM Imaging
This protocol outlines the steps for preparing cells labeled with this compound for STORM imaging.
Materials:
-
Cells grown on high-precision glass coverslips (#1.5H)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (if performing immunofluorescence)
-
Azide-modified secondary antibody
-
STORM Imaging Buffer (see below)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Introduce the azide-modified substrate for metabolic labeling or perform immunofluorescence with an azide-modified secondary antibody.
-
Perform the click chemistry reaction with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer for at least 30 minutes to reduce non-specific antibody binding.
-
-
Mounting for Imaging:
-
Mount the coverslip on a microscope slide with a freshly prepared STORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen entry.
-
STORM Imaging Buffer:
A typical STORM imaging buffer contains an oxygen scavenging system and a reducing agent to facilitate the photoswitching of the fluorophores. A commonly used buffer composition is:
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX Solution: 0.5 mg/mL glucose oxidase and 40 µg/mL catalase in Buffer A (10 mM Tris-HCl, pH 8.0, 50 mM NaCl)
-
Reducing Agent: 10-100 mM MEA (β-mercaptoethylamine) or other thiols.
To prepare the final imaging buffer, mix Buffer B with the GLOX solution and the reducing agent immediately before imaging. The optimal concentration of the reducing agent may need to be determined empirically for this compound to achieve the best blinking characteristics.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling and imaging cellular structures using this compound in STORM.
Caption: Experimental workflow for super-resolution imaging with this compound.
Principle of STORM
The following diagram illustrates the fundamental principle of Stochastic Optical Reconstruction Microscopy (STORM).
Caption: The principle of STORM super-resolution microscopy.
Applications in Cellular Imaging
This compound, coupled with click chemistry, enables the high-resolution imaging of a diverse array of cellular components and processes. Potential applications include:
-
Imaging the Cytoskeleton: Labeling of azide-modified phalloidin or tubulin antibodies to visualize the intricate network of actin filaments and microtubules with nanoscale resolution.
-
Visualizing Newly Synthesized Biomolecules: Metabolic labeling with azide-containing precursors for DNA (e.g., EdU), RNA, or proteins allows for the specific imaging of newly synthesized molecules, providing insights into cellular dynamics.
-
Mapping Glycosylation: The use of azide-modified sugars enables the visualization of protein and lipid glycosylation patterns on the cell surface and within organelles.
-
Studying Protein-Protein Interactions: Dual-color STORM with this compound and another photoswitchable dye can be used to investigate the colocalization and interaction of different proteins at the nanoscale.
Conclusion
This compound is a valuable tool for super-resolution microscopy, offering bright fluorescence and the ability for specific labeling through click chemistry. By following the provided protocols and understanding the photophysical properties of the dye, researchers can achieve high-quality, super-resolved images of cellular structures and processes. The versatility of click chemistry opens up a wide range of possibilities for investigating complex biological questions at the nanoscale.
References
Application Note: Single-Molecule Imaging with Cy3.5 Alkyne Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Single-molecule imaging offers unprecedented insights into the dynamics, stoichiometry, and conformational changes of individual protein molecules, processes often obscured by ensemble-averaging techniques. A critical step in these experiments is the site-specific, covalent labeling of the protein of interest with a bright and photostable fluorophore. This application note details the use of Cy3.5 alkyne for labeling proteins through bioorthogonal click chemistry for subsequent single-molecule analysis. Cy3.5 is a bright and photostable cyanine dye, and its alkyne derivative allows for highly specific and efficient labeling of proteins engineered to contain an azide group. We provide detailed protocols for protein labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.
Principle of the Method
The workflow is based on a two-step process:
-
Introduction of an Azide Handle: A bioorthogonal azide group is incorporated into the target protein. This is typically achieved by genetically encoding a non-canonical amino acid (ncAA) like p-azido-L-phenylalanine (AzF) at a specific site in response to an amber stop codon (TAG). This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Click Chemistry Labeling: The azide-modified protein is then covalently labeled with this compound using the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage, attaching the fluorophore to the protein of interest.
Following labeling and purification, the fluorescently tagged proteins are immobilized on a passivated surface for single-molecule imaging via TIRF microscopy. This setup minimizes background fluorescence by only exciting molecules within a thin optical section (~100 nm) near the coverslip.
Data Presentation: Photophysical Properties of Cy3.5
The selection of a fluorophore is critical for successful single-molecule imaging. Key parameters for Cy3.5 are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~594 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.6 (conjugated to protein) | [2] |
| Mean Photobleaching Time | 5.4 ± 0.5 min (under FRET) | [1] |
| Blinking Behavior | ~90% of trajectories show no blinking |
Note: Photophysical properties can be influenced by the local environment, including conjugation to a protein.
Experimental Workflows and Signaling Pathways
Logical Workflow for Protein Labeling and Imaging
The overall process from expressing an azide-containing protein to final single-molecule detection is outlined below.
References
Detecting Protein-Protein Interactions with Cy3.5 Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The development of novel chemical tools has enabled more precise and sensitive detection of these interactions within the complex cellular environment. Cy3.5, a bright and photostable cyanine dye, when functionalized with an alkyne group, becomes a versatile tool for bioorthogonal labeling. This allows for the specific covalent attachment of the dye to a protein of interest that has been metabolically or enzymatically engineered to contain an azide group. This application note details protocols for utilizing Cy3.5 alkyne in two powerful techniques for detecting PPIs: Förster Resonance Energy Transfer (FRET) and Proximity Ligation Assay (PLA).
Key Features of this compound in PPI Studies:
-
Bioorthogonal Reactivity: The alkyne handle reacts specifically with an azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, ensuring that the dye is attached only to the intended protein target and minimizing off-target labeling.[1][2][3]
-
Bright and Photostable Fluorescence: Cy3.5 exhibits strong fluorescence emission in the orange-red spectrum, providing high sensitivity for detection in various imaging modalities.
-
Versatility: this compound can be employed in multiple advanced techniques for PPI analysis, offering flexibility in experimental design.
Application 1: FRET-Based Detection of Protein-Protein Interactions
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). This technique can be used to measure the distance between two fluorophores, and thus, to detect if two proteins of interest are in close proximity (typically within 1-10 nm), indicative of an interaction. In this application, one protein is labeled with a donor fluorophore (e.g., a fluorescent protein like GFP or another cyanine dye) and the interacting partner is labeled with Cy3.5 as the acceptor.
Experimental Workflow: FRET
Caption: Workflow for FRET-based PPI detection using this compound.
Protocol: FRET Imaging of PPIs
This protocol assumes one protein of interest is expressed as a fusion with a donor fluorescent protein (e.g., GFP) and the other has been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Cells expressing the proteins of interest
-
Azide-modified amino acid (e.g., L-azidohomoalanine)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with L-azidohomoalanine to incorporate the azide group into the protein of interest.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 50 mM CuSO₄
-
1 µL of 50 mM THPTA
-
1 µL of 10 mM this compound in DMSO
-
95 µL of PBS
-
-
Freshly prepare 1 M sodium ascorbate in water. Add 2 µL to the cocktail immediately before use to reduce Cu(II) to Cu(I).
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20.
-
Imaging:
-
Acquire images in three channels: the donor channel (excitation and emission of the donor), the acceptor channel (excitation and emission of Cy3.5), and the FRET channel (excitation of the donor, emission of the acceptor).
-
Perform acceptor photobleaching by repeatedly imaging the acceptor until its fluorescence is diminished. Re-acquire an image of the donor.
-
-
Data Analysis: Calculate the FRET efficiency (E) using the donor dequenching method with the following formula:
Quantitative Data Summary: FRET Analysis
| Parameter | Description | Typical Value Range | Reference |
| Förster Radius (R₀) | The distance at which FRET efficiency is 50% for a given donor-acceptor pair. For a Cy3-Cy5 pair, it is approximately 5.3 nm. | 5-6 nm | |
| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. It is highly dependent on the distance between the fluorophores. | 10-80% for interacting proteins | |
| Calculated Distance (r) | The distance between the donor and acceptor, calculated from the FRET efficiency. | < 10 nm for positive interaction |
Application 2: Proximity Ligation Assay (PLA) for In Situ PPI Detection
The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing endogenous PPIs in situ. The technique utilizes antibodies against the two proteins of interest, which are then recognized by secondary antibodies conjugated to oligonucleotides (PLA probes). If the proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. This amplified product is subsequently detected by a fluorescently labeled probe. Here, we describe a modified PLA protocol where the detection probe is an azide-modified oligonucleotide that is subsequently labeled with this compound via a click reaction.
Experimental Workflow: PLA
Caption: Workflow for PLA using a click-chemistry-based detection step.
Protocol: PLA with this compound Detection
Materials:
-
Cells cultured on coverslips
-
Primary antibodies against the two proteins of interest (from different species)
-
PLA probes (anti-species secondary antibodies with conjugated oligonucleotides)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase)
-
Azide-modified detection oligonucleotide
-
This compound
-
Click reaction reagents (as listed in the FRET protocol)
-
Wash buffers
Procedure:
-
Cell Preparation: Fix, permeabilize, and block the cells as per standard immunofluorescence protocols.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution. Incubate for 30 minutes at 37°C to circularize the DNA template if the probes are in proximity.
-
Amplification: Wash the cells and add the amplification solution. Incubate for 100 minutes at 37°C for rolling circle amplification.
-
Detection Probe Hybridization: Wash the cells and incubate with the azide-modified detection oligonucleotide for 30 minutes at 37°C.
-
Click Reaction:
-
Wash the cells to remove excess azide-probe.
-
Perform the click reaction with this compound as described in the FRET protocol (Step 3).
-
-
Final Washes and Mounting: Wash the cells, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides.
-
Imaging and Analysis:
-
Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the protein-protein interaction.
-
Quantitative Data Summary: PLA Analysis
| Parameter | Description | Measurement Unit | Expected Result for Interaction |
| PLA Signal Count | The number of fluorescent dots per cell, each representing an individual PPI event. | Signals per cell | Significantly higher than negative controls |
| Signal Intensity | The fluorescence intensity of each PLA signal. | Arbitrary Fluorescence Units (AFU) | Bright, distinct spots |
| Signal-to-Noise Ratio | The ratio of the PLA signal intensity to the background fluorescence. | Ratio | High, indicating specific detection |
Conclusion
This compound is a powerful and versatile reagent for the detection of protein-protein interactions. Its application in advanced techniques like FRET and PLA, facilitated by the specificity of click chemistry, allows for sensitive and robust analysis of PPIs in their native cellular context. The protocols provided herein offer a framework for researchers to design and execute experiments aimed at elucidating the intricate networks of protein interactions that govern cellular function. Careful optimization of labeling and reaction conditions will ensure high-quality, quantifiable data for advancing research in cell biology and drug discovery.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking Viral Entry into Cells using Cy3.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the mechanisms of viral entry into host cells is paramount for the development of effective antiviral therapies. Real-time visualization of this dynamic process provides invaluable insights into viral attachment, internalization, and intracellular trafficking. This document provides detailed application notes and protocols for the use of Cy3.5 alkyne, a bright and photostable fluorescent probe, in conjunction with click chemistry for the specific and covalent labeling of viruses to track their entry into live cells.
Click chemistry offers a highly efficient and bioorthogonal method for attaching fluorescent dyes to viral components without significantly impacting viral infectivity.[1] This approach allows for the precise tracking of individual viral particles, enabling quantitative analysis of the kinetics and pathways of viral entry.
Principle of the Technology
The core of this technique lies in a two-step process:
-
Metabolic or Genetic Incorporation of a Bioorthogonal Handle: An azide or alkyne functional group is incorporated into the viral structure. This can be achieved through several methods:
-
Metabolic Labeling of Glycoproteins: Host cells are cultured in the presence of an azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is metabolically incorporated into the glycans of viral envelope glycoproteins.
-
Metabolic Labeling of Proteins: An amino acid analog containing an azide or alkyne group (e.g., L-azidohomoalanine, AHA) is used to replace methionine during viral protein synthesis.
-
Genetic Code Expansion: An unnatural amino acid (ncAA) with an azide or alkyne side chain is site-specifically incorporated into a viral protein of interest using an engineered aminoacyl-tRNA synthetase/tRNA pair.[2]
-
-
Click Chemistry Reaction: The azide- or alkyne-modified virus is then reacted with a corresponding fluorescent probe. In this case, an azide-modified virus is reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This forms a stable triazole linkage, covalently attaching the Cy3.5 fluorophore to the virus.
Data Presentation
The choice of fluorescent dye is critical for successful single-virus tracking experiments. Key parameters to consider are labeling efficiency, the impact on viral infectivity, and the photophysical properties of the dye. The following tables provide a summary of quantitative data for Cy3.5 and other commonly used fluorophores.
| Fluorophore | Labeling Method | Labeling Efficiency (%) | Reference |
| This compound | Click Chemistry (SPAAC/CuAAC) | >80 (estimated based on similar dyes) | [3] |
| Quantum Dots | Copper-free Click Chemistry | >80 | [3] |
| Alexa Fluor 488 NHS Ester | Amine coupling | Variable, dependent on accessible lysines | [4] |
| Atto 647N NHS Ester | Amine coupling | Variable, dependent on accessible lysines |
| Fluorophore | Labeling Method | Virus | Titer Reduction (%) | Reference |
| This compound | Click Chemistry (SPAAC/CuAAC) | Enveloped Viruses | <20 (estimated) | |
| Quantum Dots | Copper-free Click Chemistry | Vaccinia virus, Influenza A virus | Minimal to none | |
| Cy3 | Amine coupling | Influenza virus | Not significant | |
| Alexa Fluor Dyes | Amine coupling | Various | Can be significant depending on labeling density |
Table 2: Impact of Labeling on Viral Infectivity. Note: Quantitative data on viral titer reduction specifically for this compound is limited. The estimate is based on the mild conditions of copper-free click chemistry, which is known to better preserve viral infectivity compared to traditional amine-coupling methods.
| Property | Cy3 | Cy3.5 | Cy5 |
| Excitation Max (nm) | ~550 | ~581 | ~649 |
| Emission Max (nm) | ~570 | ~596 | ~670 |
| Quantum Yield | ~0.15 | ~0.15 | ~0.27 |
| Photostability | Good | Good | Moderate |
| Key Advantage | Bright and photostable | Fills spectral gap between Cy3 and Cy5 | Bright in the far-red spectrum |
| Key Disadvantage | Susceptible to photoblinking | Less commonly used than Cy3/Cy5 | Prone to photobleaching and blinking |
Table 3: Photophysical Properties of Cyanine Dyes. Data compiled from various sources and may vary depending on the local environment.
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral Glycoproteins with Azido Sugars and Click Reaction with this compound
This protocol describes the labeling of enveloped viruses by incorporating azido sugars into their surface glycoproteins, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne-containing Cy3.5 dye. SPAAC is preferred for live-cell applications as it does not require a cytotoxic copper catalyst.
Materials:
-
Virus-producing cells (e.g., HEK293T)
-
Virus production plasmids
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 50 mM in DMSO)
-
Cy3.5-DBCO (dibenzocyclooctyne)
-
Phosphate-buffered saline (PBS)
-
Virus purification supplies (e.g., ultracentrifuge, sucrose cushions)
Procedure:
-
Metabolic Labeling:
-
Seed producer cells for virus production.
-
At 12-24 hours post-transfection with viral plasmids, replace the culture medium with fresh medium containing 25-50 µM Ac4ManNAz.
-
Incubate the cells for 48 hours to allow for the production of viruses with azido-modified glycoproteins.
-
Harvest the virus-containing supernatant.
-
-
Virus Purification:
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Purify the virus particles using standard methods, such as ultracentrifugation through a sucrose cushion.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Resuspend the purified virus in PBS.
-
Add Cy3.5-DBCO to the virus suspension to a final concentration of 20-50 µM.
-
Incubate the reaction for 1-2 hours at room temperature or 37°C, protected from light.
-
Remove unreacted dye by dialysis, size-exclusion chromatography, or ultracentrifugation.
-
-
Virus Titer and Storage:
-
Determine the infectious titer of the labeled virus using a standard plaque assay or TCID50 assay.
-
Store the labeled virus at -80°C in small aliquots.
-
Protocol 2: Single-Virus Tracking by Spinning Disk Confocal Microscopy
This protocol outlines the procedure for imaging the entry of Cy3.5-labeled viruses into live cells.
Materials:
-
Target cells (e.g., HeLa, A549) seeded on glass-bottom dishes
-
Cy3.5-labeled virus
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Spinning disk confocal microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate laser lines and filters for Cy3.5.
Procedure:
-
Cell Preparation:
-
Seed target cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
-
Virus Binding and Internalization:
-
Wash the cells with pre-warmed PBS.
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Add the Cy3.5-labeled virus to the cells at a suitable multiplicity of infection (MOI).
-
To synchronize viral entry, pre-bind the virus to the cells by incubating at 4°C for 30 minutes, then wash away unbound virus and shift to 37°C to initiate internalization.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
Locate a field of view with healthy cells and fluorescent viral particles.
-
Set up the image acquisition parameters (e.g., laser power, exposure time, time interval) to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.
-
Acquire a time-lapse series of images to capture the movement of viral particles from the cell surface to the cell interior.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with tracking plugins) to track the trajectories of individual viral particles.
-
Analyze the tracks to determine parameters such as particle velocity, diffusion coefficient, and localization within cellular compartments.
-
Protocol 3: Quantitative Analysis of Viral Binding and Uptake by Flow Cytometry
This protocol describes how to quantify the binding and internalization of Cy3.5-labeled viruses using flow cytometry.
Materials:
-
Target cells in suspension
-
Cy3.5-labeled virus
-
Binding buffer (e.g., cold PBS with 2% FBS)
-
Trypsin or other cell detachment solution
-
Paraformaldehyde (PFA) for fixation
-
Flow cytometer with appropriate lasers and filters for Cy3.5.
Procedure:
-
Viral Binding:
-
Harvest and resuspend target cells in cold binding buffer.
-
Add Cy3.5-labeled virus to the cell suspension and incubate on ice for 1 hour with gentle agitation to allow for binding but prevent internalization.
-
Wash the cells twice with cold binding buffer to remove unbound virus.
-
Fix the cells with 4% PFA.
-
Analyze the fluorescence intensity of the cells by flow cytometry to quantify the amount of bound virus.
-
-
Viral Internalization:
-
After the binding step (step 1.2), wash the cells and resuspend them in pre-warmed complete medium.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization.
-
At each time point, place the cells on ice to stop internalization.
-
To distinguish between surface-bound and internalized virus, quench the fluorescence of the surface-bound virus using a membrane-impermeable quenching agent (e.g., trypan blue) or remove surface-bound virus by treating with a low pH buffer or appropriate enzyme.
-
Wash, fix, and analyze the cells by flow cytometry. The remaining fluorescence represents the internalized viral particles.
-
Visualizations
Signaling Pathways in Viral Entry
The following diagrams illustrate two common signaling pathways hijacked by viruses during entry.
Caption: Experimental workflow for labeling viruses with this compound.
Caption: Clathrin-mediated endocytosis pathway for viral entry.
Caption: PI3K/Akt signaling pathway in virus-induced macropinocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and reliable method to label enveloped virus with quantum dots by copper-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Choosing the right reducing agent for CuAAC with Cy3.5 alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3.5 alkyne. Our goal is to help you navigate common challenges and successfully perform your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a reducing agent in the CuAAC reaction?
In the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the active catalyst is the Copper(I) (Cu(I)) ion.[1][2][3] However, Cu(I) is unstable in aqueous solutions and can be easily oxidized to Copper(II) (Cu(II)), which is inactive in this reaction.[1][2] The primary role of the reducing agent is to reduce Cu(II) salts (like CuSO₄) to the catalytically active Cu(I) state in situ and to maintain a sufficient concentration of Cu(I) throughout the reaction by scavenging any dissolved oxygen that could re-oxidize it.
Q2: Which reducing agent is most commonly used for CuAAC, and why?
Sodium ascorbate is the most popular and widely used reducing agent for CuAAC reactions. Its popularity stems from its effectiveness in reducing Cu(II) to Cu(I), its compatibility with aqueous reaction conditions, and its convenience of use. It is typically used in excess to ensure the regeneration of the Cu(I) catalyst.
Q3: Can I use ascorbic acid instead of sodium ascorbate?
Yes, ascorbic acid can also be used as a reducing agent in CuAAC. However, sodium ascorbate is often preferred due to its better solubility in water-based solvent mixtures. Ascorbic acid is more soluble in some organic solvents. The choice between the two can depend on your specific reaction solvent.
Q4: Are there potential downsides to using sodium ascorbate with fluorescent dyes like Cy3.5?
Yes, a significant drawback of the copper/ascorbate system is the generation of reactive oxygen species (ROS). These ROS can damage biomolecules, such as proteins and nucleic acids, and can also potentially lead to the degradation or photobleaching of fluorescent dyes like cyanines, resulting in reduced fluorescence signal.
Q5: What is the function of THPTA in the reaction?
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that plays a crucial role in modern CuAAC protocols, especially in bioconjugation. Its primary functions are:
-
Accelerating the reaction: THPTA complexes with Cu(I), stabilizing it and increasing the reaction rate.
-
Protecting biomolecules and dyes: THPTA acts as a sacrificial reductant, intercepting and reducing ROS generated by the copper/ascorbate system. This protective effect is critical for maintaining the integrity of sensitive biomolecules and the fluorescence of the dye.
-
Suppressing cell cytotoxicity: By stabilizing the copper catalyst and reducing ROS, THPTA minimizes the toxic effects of the reaction components on living cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after reaction | Degradation of this compound: The dye may have been degraded by reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system. | • Use a copper-chelating ligand: Always include a water-soluble ligand like THPTA in your reaction mixture. A 5:1 ligand-to-copper ratio is often recommended to protect the dye and any biomolecules from oxidative damage. • Optimize reagent concentrations: Use the lowest effective concentration of copper and sodium ascorbate. High concentrations can increase ROS production. • Consider an alternative reducing agent: For highly sensitive applications, you might explore using Tris(2-carboxyethyl)phosphine (TCEP). However, be aware that TCEP can sometimes slow down the reaction rate. |
| Inefficient CuAAC reaction: The click reaction itself may not have proceeded to completion. | • Check the quality of your reagents: Ensure your alkyne and azide reagents are pure and have not degraded. • Optimize reaction time and temperature: While CuAAC is often fast at room temperature, extending the reaction time or gentle heating might improve yields in some cases. • Ensure proper mixing: The reaction components need to be thoroughly mixed. • Use fresh reducing agent solution: Sodium ascorbate solutions can oxidize over time. It is best to prepare them fresh before each experiment. | |
| High background fluorescence | Non-specific binding of the dye: The this compound may be non-specifically adsorbing to your biomolecule or support. | • Improve washing steps: After the reaction, ensure thorough washing to remove any unbound dye. • Use a blocking agent: If labeling proteins or cells, pre-treating with a blocking agent like BSA can reduce non-specific binding. |
| Precipitation in the reaction mixture | Protein aggregation: The reaction conditions may be causing your biomolecule to precipitate. | • Optimize buffer conditions: Ensure the pH of your reaction buffer is compatible with your biomolecule (typically pH 7-8). • Include additives: Aminoguanidine can be added to the reaction to intercept reactive byproducts of ascorbate oxidation that can cause protein crosslinking. |
Comparison of Common Reducing Agents for CuAAC
| Reducing Agent | Pros | Cons | Typical Concentration |
| Sodium Ascorbate | • Highly effective and fast-acting. • Inexpensive and readily available. • Good solubility in aqueous buffers. | • Can generate reactive oxygen species (ROS), potentially damaging biomolecules and fluorophores. | 1-5 mM (typically 10-50 equivalents to copper) |
| Tris(2-carboxyethyl)phosphine (TCEP) | • Does not generate ROS to the same extent as ascorbate. | • Can slow down the reaction rate in some cases. • Can potentially reduce azides. • More expensive than sodium ascorbate. | 1-5 mM |
| Bathocuproine disulfonate (BCS) | • Acts as both a reducing agent and a Cu(I)-stabilizing ligand. | • Generally results in slower reaction rates compared to ascorbate/THPTA systems. | Used in combination with a primary reducing agent or as the sole ligand/reductant. |
Experimental Protocols
General Protocol for CuAAC Labeling with this compound
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine your azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reagent (typically the biomolecule) can range from 10 µM to 1 mM. A 2 to 10-fold molar excess of the this compound is recommended.
-
In a separate tube, prepare the copper/ligand premix. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the CuSO₄ and THPTA stock solutions.
-
Add the copper/ligand premix to the biomolecule/alkyne mixture and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules. Protect the reaction from light due to the photosensitivity of Cy3.5.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove excess reagents.
Visualizations
CuAAC Reaction Workflow
Caption: A typical experimental workflow for CuAAC labeling.
Role of the Reducing Agent in the CuAAC Catalytic Cycle
Caption: The role of the reducing agent in the CuAAC catalytic cycle.
References
Impact of ligands on Cy3.5 alkyne reaction speed and efficiency
Welcome to the technical support center for Cy3.5 alkyne and related click chemistry applications. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize your labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in a this compound click chemistry reaction?
A: In the context of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound, a ligand plays several crucial roles. Primarily, it accelerates the reaction rate and stabilizes the catalytically active copper(I) oxidation state, preventing its oxidation to copper(II) which is inactive in this reaction.[1] Certain ligands can also protect sensitive biomolecules from damage caused by reactive oxygen species that may be generated during the reaction.[2] The choice of ligand can significantly influence the reaction's speed, efficiency, and biocompatibility.
Q2: Which ligands are commonly used for CuAAC reactions with fluorescent dyes like Cy3.5?
A: A variety of ligands have been developed to improve CuAAC reactions. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first widely adopted ligands shown to protect the copper(I) catalyst from oxidation.[1] Other common and effective ligands include tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which has improved water solubility, and bathocuproine disulfonate (BCS). More recently, tripodal amine ligands have been synthesized and studied extensively to fine-tune reactivity and stability.[3] Some commercial dye reagents, like AAT Bioquest's FastClick™ series, incorporate a copper-chelating moiety directly into the dye molecule, eliminating the need for an external ligand.[4]
Q3: How does the ligand structure affect the reaction speed?
A: The structure of the ligand has a direct impact on the catalytic activity of the copper complex. Key structural factors include:
-
Chelate Arm Length: Reducing the chelate arm length in tripodal amine ligands can significantly increase the CuAAC reactivity.
-
Steric Hindrance: Decreasing steric hindrance around the copper center generally leads to a faster reaction.
-
Binding Affinity: Using a relatively weakly-binding ligand can enhance the reaction rate. However, this often comes at the cost of lower stability against oxidation.
Q4: Can the reaction proceed without a ligand?
A: While the fundamental CuAAC reaction can occur without a specialized ligand, it is often slow and inefficient, especially in biological systems. The absence of a ligand leaves the Cu(I) ion susceptible to oxidation and disproportionation, which reduces the concentration of the active catalyst. For labeling complex biomolecules, a ligand is considered essential for achieving high yields and protecting the sample.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the this compound labeling process.
Issue 1: Low Labeling Efficiency or Slow Reaction Speed
| Potential Cause | Recommended Solution |
| Suboptimal Ligand Choice | The ligand's structure directly impacts reaction kinetics. Consider screening different ligands. For instance, reducing chelate arm length or steric hindrance on tripodal amine ligands can boost reactivity. |
| Oxidation of Cu(I) Catalyst | Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used at an adequate concentration (typically 5-10 mM). The ligand itself also helps stabilize Cu(I). Perform the reaction in a degassed buffer to minimize oxygen exposure. |
| Incorrect Reagent Concentrations | Titrate the concentrations of your this compound, azide-modified molecule, copper source, and ligand to find the optimal ratio. A common starting point is a 5:1 ligand-to-copper ratio. |
| Long Reaction Time | Paradoxically, for very efficient reactions, a long incubation time can lead to aggregation and smearing. Try reducing the reaction time significantly; for some systems, 5-15 minutes may be sufficient. |
| pH of Reaction Buffer | The CuAAC reaction is generally robust across a wide pH range (4-11), but the optimal pH is typically between 7.0 and 7.5 for biological samples. |
Issue 2: Sample Degradation or Protein Aggregation
| Potential Cause | Recommended Solution |
| Oxidative Damage to Biomolecules | The combination of a reducing agent and copper can generate reactive oxygen species (ROS). Using a ligand at a higher concentration (e.g., 5 equivalents relative to copper) can protect biomolecules by acting as a sacrificial reductant. Attaching oligo(ethylene glycol) chains to ligands has also been shown to reduce peptide oxidation. |
| Excessively Long Reaction Time | High labeling efficiency can sometimes lead to aggregation if the reaction is left for too long. Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 60 min) to find the optimal duration that maximizes labeling without causing aggregation. |
| High Concentration of Chelators | High concentrations of some external copper chelators can have detrimental effects on nucleic acids or other biomolecules. Using a dye with an integrated ligand or a highly efficient catalytic system that requires less copper/ligand can mitigate this. |
Issue 3: Anomalous Fluorescence or Signal Quenching
| Potential Cause | Recommended Solution |
| Fluorescence Quenching by Copper | Copper ions are known quenchers of fluorescence. While ligands help, ensure that any excess, unchelated copper is removed after the reaction through purification steps like dialysis, size-exclusion chromatography, or precipitation. |
| Dye Stacking and Self-Quenching | High labeling densities on a single biomolecule can lead to self-quenching. If this is suspected, reduce the concentration of the this compound or the reaction time to achieve a lower dye-to-protein ratio. Studies on Cy3 and Cy3.5 show they are generally less prone to self-quenching than dyes like Cy5, but it can still occur at very high labeling ratios. |
| Environmental Effects on Dye | The local environment can alter the fluorescence properties of cyanine dyes. Attachment to a protein surface can sometimes cause an enhancement in fluorescence for Cy3 and Cy3.5. Be aware that changes in signal may not be linear with the number of incorporated dye molecules. |
Quantitative Data Summary
| Ligand Characteristic | Impact on Reaction Rate | Stability Against Oxidation | Notes |
| Reduced Chelate Arm Length | Increases | Decreases | Shorter arms lead to a more reactive but less stable Cu(I) complex. |
| Reduced Steric Hindrance | Increases | Decreases | Less bulky ligands allow for easier access to the copper center. |
| Weaker Binding Affinity | Increases | Decreases | A trade-off exists between reactivity and the stability of the catalyst. |
| Presence of PEG Chains | No significant change | Increases | PEG chains can act as sacrificial reductants, protecting the target biomolecule. |
| Picolyl Moiety (in azide) | Increases | N/A | Acts as an internal copper-chelating group, increasing local Cu(I) concentration and enhancing sensitivity, especially for membrane-buried alkynes. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for labeling an azide-modified biomolecule with this compound using a CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. FastClick™ Cy3 Alkyne | AAT Bioquest [aatbio.com]
Solving solubility issues with non-sulfonated Cy3.5 alkyne
This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered with non-sulfonated Cy3.5 alkyne during experimental workflows. It is intended for researchers, scientists, and drug development professionals utilizing this fluorophore for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my non-sulfonated this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: Non-sulfonated this compound is an inherently hydrophobic molecule and has very low solubility in aqueous solutions.[1][2][3] Unlike sulfonated cyanine dyes, it lacks water-solubilizing sulfonate groups.[4] Therefore, it requires an organic co-solvent for initial dissolution before being introduced into an aqueous reaction environment.[5]
Q2: What are the recommended primary solvents for dissolving non-sulfonated this compound?
A2: The most commonly recommended and effective solvents for creating a stock solution are anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These organic solvents are suitable for most bioconjugation reactions, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), when used within appropriate final concentrations.
Q3: How should I prepare a stock solution of non-sulfonated this compound?
A3: First, the cyanine dye should be dissolved completely in an organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution is then added to the aqueous solution containing the biomolecule to be labeled. For detailed instructions, refer to the "Experimental Protocols" section below.
Q4: The dye dissolved in DMSO, but it precipitated when I added it to my aqueous reaction mixture. What went wrong?
A4: This typically occurs if the final concentration of the organic co-solvent in the aqueous mixture is too low to maintain the dye's solubility. For non-sulfonated cyanine dyes, the final reaction volume should contain approximately 5-20% organic co-solvent. For Cy3.5 specifically, a co-solvent volume of up to 15% is recommended. It is also crucial to add the dye stock solution to the aqueous buffer with gentle but thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q5: My dissolved dye solution looks clear, but my final conjugate has a low fluorescence signal. Is this related to solubility?
A5: Yes, this can be an issue of dye aggregation. Due to their hydrophobic nature, non-sulfonated cyanine dyes have a tendency to form non-fluorescent H-aggregates in aqueous environments, even at concentrations where they appear dissolved. This self-association quenches fluorescence. Ensuring a sufficient co-solvent concentration and efficient conjugation to the target biomolecule can help minimize this phenomenon. Sulfonated dyes are less prone to aggregation in water.
Q6: Are there any alternatives to DMSO or DMF if they are incompatible with my experiment?
A6: While DMSO and DMF are standard, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) may also work. However, their compatibility with the specific biomolecule and reaction conditions must be verified. For cellular studies where DMSO may have biological effects, novel solvents like Cyrene™ or certain zwitterionic liquids have been explored as alternatives, but their use with cyanine dyes is not as well-documented and would require significant optimization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Caption: Troubleshooting workflow for solubilizing non-sulfonated this compound.
Quantitative Data: Solubility of Non-Sulfonated Cyanine Dyes
While precise solubility data for non-sulfonated this compound is not widely published, the following table provides reference values for similar non-sulfonated cyanine dyes in common organic solvents. This data can be used as an estimate for preparing concentrated stock solutions.
| Cyanine Dye | Solvent | Reported Solubility |
| Cy5 alkyne (non-sulfonated) | DMSO | ≥55.6 mg/mL |
| Cy7 (non-sulfonated) | DMSO | ~10 mg/mL |
| Cy7 (non-sulfonated) | DMF | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Non-Sulfonated this compound
Materials:
-
Non-sulfonated this compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of dye or use the pre-weighed amount from the supplier. For this example, we assume a molecular weight (MW) of ~500 g/mol for calculation (Note: always use the exact MW from the product datasheet). To make 100 µL of a 10 mM solution, you would need 0.5 mg of the dye.
-
Add the appropriate volume of anhydrous DMSO or DMF to the solid dye. For example, add 100 µL of DMSO to 0.5 mg of dye.
-
Vortex the tube vigorously for 1-2 minutes until the dye is completely dissolved. A clear, colored solution should be formed.
-
If dissolution is slow, the tube can be gently warmed to 37°C or placed in a sonicating water bath for 5-10 minutes.
-
Store the stock solution protected from light at -20°C. To avoid repeated freeze-thaw cycles, aliquot into smaller, single-use volumes.
Protocol 2: General Protocol for Click Chemistry Labeling of a Biomolecule
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an azide-modified biomolecule (e.g., a protein) with this compound.
Materials:
-
Azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS)
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand: THPTA solution (e.g., 100 mM in water)
Methodology:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the required volume of the 10 mM this compound stock solution. Aim for a final DMSO concentration of 10-15% of the total reaction volume to ensure the dye remains soluble. For example, for a final reaction volume of 100 µL, add 10-15 µL of the dye/DMSO stock.
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO₄ solution. Gently mix the solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the tube briefly and incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
After incubation, the labeled conjugate can be purified from excess dye and reaction components using methods such as size-exclusion chromatography (e.g., a desalting column) or dialysis. Note that for purification by dialysis against an aqueous buffer, any unreacted non-sulfonated dye may precipitate, making this method less efficient for removing unreacted dye compared to chromatography.
References
Technical Support Center: Purification of Cy3.5 Alkyne Labeled Samples
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted Cy3.5 alkyne from experimental samples. It is intended for researchers, scientists, and drug development professionals working with bioconjugation and click chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
Q2: What are the most common methods to remove small molecules like this compound from a larger biomolecule?
The most common techniques for separating small, unreacted molecules from larger, labeled biomolecules are size exclusion chromatography (SEC) (also known as gel filtration or desalting), dialysis, and precipitation.[4][5] The choice of method depends on factors like the size of your target molecule, sample volume, and the required purity.
Q3: My labeled molecule is a protein. Which purification method is most suitable?
For proteins, size exclusion chromatography (SEC) and dialysis are highly effective and gentle methods. SEC is generally faster, while dialysis is a passive method that is very gentle on the sample but can be more time-consuming. Spin columns, a form of SEC, are particularly convenient for small sample volumes.
Q4: I am working with oligonucleotides/DNA. What is the recommended purification method?
For oligonucleotides and DNA, precipitation with ethanol or a lithium perchlorate/acetone solution is a commonly used method to remove unreacted reagents after click chemistry. Size exclusion chromatography can also be an effective method.
Q5: How can I determine if all the unreacted this compound has been removed?
You can assess the removal of free dye by running the purified sample on an SDS-PAGE gel and imaging it with a fluorescence scanner before staining for total protein. The absence of a fluorescent band at the molecular weight of the free dye indicates successful removal. Alternatively, you can analyze the flow-through or dialysate from your purification method using a spectrophotometer to check for the presence of the dye's absorbance.
Troubleshooting Guides
This section provides detailed protocols and a decision-making workflow for removing unreacted this compound from your sample.
Method Selection Workflow
The following diagram illustrates a workflow to help you select the most appropriate purification method based on your sample type and experimental needs.
Caption: Workflow for selecting a purification method.
Comparison of Purification Methods
The table below summarizes the key characteristics of the three main purification methods to help you make an informed choice.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Precipitation |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Differential solubility. |
| Typical Sample Type | Proteins, Peptides, Oligonucleotides. | Proteins, Peptides, Macromolecules. | Oligonucleotides, DNA. |
| Time Required | Fast (<15 minutes for spin columns). | Slow (hours to overnight), requires buffer changes. | Relatively fast (30-60 minutes). |
| Sample Volume | Wide range (µL to mL). | Typically >100 µL. | Wide range. |
| Pros | Fast, high recovery, reproducible. | Very gentle on samples, effective for buffer exchange. | Rapid, inexpensive, good for nucleic acids. |
| Cons | Potential for sample dilution (gravity columns), risk of protein loss. | Time-consuming, potential for sample dilution and loss. | Risk of co-precipitation of the target molecule, pellet can be difficult to resuspend. |
Experimental Protocols
1. Size Exclusion Chromatography (Spin Column Format)
This method is ideal for rapid desalting and removal of small molecules from protein and peptide samples with volumes up to 2.5 mL.
Materials:
-
Commercially available desalting spin column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns).
-
Collection tubes.
-
Centrifuge.
-
Elution buffer (e.g., PBS).
Protocol:
-
Prepare the Column: Remove the column's bottom closure and place it in a collection tube.
-
Equilibration: Centrifuge the column to remove the storage solution. Add your desired elution buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Load Sample: Discard the flow-through from the final equilibration step. Place the column in a new, clean collection tube. Slowly apply your sample containing the this compound-labeled biomolecule to the center of the resin bed.
-
Elute Sample: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).
-
Collect Purified Sample: The purified, labeled biomolecule will be in the collection tube, while the smaller, unreacted this compound molecules are retained in the column resin.
-
Verification (Optional): Analyze a small aliquot of the eluate via fluorescence on an SDS-PAGE gel to confirm the removal of free dye.
2. Dialysis
Dialysis is a gentle method suitable for larger sample volumes and for sensitive proteins. It relies on the diffusion of small molecules through a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly smaller than your target biomolecule (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Dialysis buffer (large volume, e.g., 100-500 times the sample volume).
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Protocol:
-
Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water to remove any preservatives.
-
Load Sample: Load your sample into the dialysis tubing or cassette, ensuring to clamp both ends securely (for tubing) or seal the cassette.
-
Dialyze: Place the sample into the beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 2 hours. For optimal removal, change the dialysis buffer 2-3 times. A common schedule is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight at 4°C.
-
Collect Sample: Carefully remove the tubing or cassette from the buffer and recover your purified sample.
3. Precipitation (for Oligonucleotides/DNA)
This protocol is effective for purifying labeled oligonucleotides and DNA.
Materials:
-
For DNA: 3 M Sodium Acetate (pH 5.2) and 100% ethanol.
-
For Oligonucleotides: 3% Lithium Perchlorate (LiClO₄) in acetone.
-
Microcentrifuge.
-
-20°C freezer.
Protocol:
-
Add Precipitant:
-
For DNA: To your reaction mixture, add sodium acetate to a final concentration of 0.3 M. Then, add 2.5 volumes of cold 100% ethanol.
-
For Oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to your reaction mixture.
-
-
Incubate: Mix thoroughly and incubate at -20°C for at least 20-30 minutes.
-
Centrifuge: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the labeled nucleic acid.
-
Wash Pellet: Carefully discard the supernatant, which contains the unreacted this compound. Wash the pellet by adding cold 70% ethanol (for DNA) or acetone (for oligonucleotides), and centrifuge again for 5-10 minutes.
-
Dry and Resuspend: Discard the supernatant and air-dry the pellet to remove any residual solvent. Resuspend the purified pellet in an appropriate buffer or nuclease-free water.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Quenching of Cy3.5 fluorescence and how to avoid it
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the quenching of Cy3.5 fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore, such as Cy3.5. This occurs when the excited-state fluorophore is deactivated and returns to the ground state through a non-radiative pathway, meaning it does not emit a photon (light). Quenching can be caused by a variety of factors, including interactions with other molecules, environmental conditions, and inherent photophysical processes.[1]
Q2: What are the primary mechanisms that cause Cy3.5 fluorescence to quench?
There are several key mechanisms responsible for the quenching of Cy3.5 fluorescence:
-
Photobleaching: This is the irreversible photo-chemical destruction of the fluorophore upon exposure to excitation light, often involving reactions with oxygen.[2] It is a common cause of signal loss during fluorescence microscopy.
-
Self-Quenching (or Concentration Quenching): When multiple Cy3.5 molecules are in close proximity, such as in cases of high labeling density on a protein or oligonucleotide, they can interact and quench each other's fluorescence.[3][4][5] This process can occur through mechanisms like homo-FRET (Förster Resonance Energy Transfer between identical molecules).
-
Environmental Quenching: The local chemical environment significantly impacts fluorescence. This includes:
-
Collisional Quenching: Occurs when the excited fluorophore collides with another molecule in the solution (a quencher), such as molecular oxygen, which facilitates non-radiative decay.
-
Quenching by Biomolecules: Certain molecules can quench fluorescence upon close contact. For cyanine dyes, the nucleobase guanine is a particularly effective quencher, which can be a significant issue in nucleic acid labeling. The mechanism is often a photoinduced electron transfer (PET).
-
Chemical Quenchers: Specific chemicals, such as the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench cyanine dyes through the formation of a non-fluorescent adduct.
-
-
Förster Resonance Energy Transfer (FRET): If an appropriate acceptor fluorophore (like Cy5) is near the excited Cy3.5 (the donor), the energy can be non-radiatively transferred to the acceptor, quenching the donor's fluorescence. This is a planned process in FRET-based experiments but can be an unwanted artifact in multicolor imaging.
-
Photo-isomerization: Cyanine dyes can undergo a reversible isomerization between trans (highly fluorescent) and cis (weakly or non-fluorescent) forms upon excitation. This process can lead to fluorescence "blinking" or an overall decrease in signal intensity as a population of molecules enters the dark cis state.
Q3: Which molecules are known to quench Cy3.5?
If quenching is a desired outcome, as in the design of molecular probes, specific quencher molecules are used. For unwanted quenching, it is crucial to be aware of potential quenchers in your experimental system.
-
Designed Quenchers (Dark Quenchers): These molecules absorb the energy from a fluorophore but do not re-emit it as light. Their absorption spectrum must overlap with the emission spectrum of the fluorophore. For Cy3.5 (emission max ~596 nm), suitable quenchers include those in the 550-670 nm range.
-
Environmental/Unintentional Quenchers:
-
Guanine: A potent quencher for cyanine dyes when in close proximity.
-
Tryptophan: Can also quench fluorescence through photoinduced electron transfer.
-
Molecular Oxygen: A well-known collisional quencher that also contributes to photobleaching.
-
Certain Antifade Reagents: While designed to prevent photobleaching, some agents like p-phenylenediamine can cause an initial reduction in the fluorescence of cyanine dyes.
-
Troubleshooting Guides
This section addresses common problems encountered during experiments involving Cy3.5 and provides actionable solutions.
Problem 1: My Cy3.5 signal is initially bright but fades rapidly during imaging.
This is a classic sign of photobleaching , the irreversible destruction of the fluorophore by light.
-
Excessive Excitation Power/Exposure Time: The rate of photobleaching is directly related to the intensity and duration of light exposure.
-
Solution: Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection. Use the shortest possible exposure times. For live-cell imaging, avoid continuous illumination and use time-lapse protocols with minimal acquisitions.
-
-
Presence of Molecular Oxygen: Oxygen reacts with the excited fluorophore, leading to its destruction.
-
Solution: Use an antifade mounting medium containing an oxygen scavenging system. Commercial antifade reagents like ProLong™ Gold and VECTASHIELD® are highly effective. You can also prepare your own.
-
Caption: Simplified pathway showing how excitation light can lead to fluorescence or photobleaching.
This "ROXS" (reductive-oxidative) system effectively removes molecular oxygen to reduce photobleaching.
-
Prepare Stock Solutions:
-
Solution A (Glucose Stock): 20% (w/v) D-glucose in sterile, nuclease-free water. Store at 4°C.
-
Solution B (Enzyme Stock): Dissolve 10 mg Glucose Oxidase and 2 mg Catalase in 250 µL of PBS (pH 7.4). Gently mix. Centrifuge briefly to pellet any solids. Store at 4°C for up to 2 weeks.
-
-
Prepare Imaging Buffer:
-
Prepare your standard imaging buffer (e.g., PBS or Tris-based buffer).
-
-
Final Assembly (Prepare Immediately Before Use):
-
To 1 mL of your imaging buffer, add 10 µL of Solution A (final glucose concentration ~0.2%).
-
Add 2.5 µL of Solution B.
-
Gently mix. Do not vortex.
-
Immediately add the final solution to your sample and seal the coverslip to prevent re-oxygenation. Image within 3 hours.
-
Problem 2: My Cy3.5-labeled molecule has low fluorescence from the start, even before imaging.
This suggests that quenching is occurring due to the properties of the conjugate itself or its immediate environment, rather than photobleaching.
-
Over-labeling (High Degree of Labeling - DOL): Attaching too many Cy3.5 molecules to a single protein or nucleic acid leads to self-quenching. While Cy3.5 is less prone to this than Cy5, it can still occur.
-
Solution: Optimize the labeling reaction to achieve a lower, more effective DOL. Aim for a DOL of 2-4 for antibodies. Perform a titration of the dye-to-protein molar ratio in your labeling reaction.
-
-
Quenching by the Conjugated Biomolecule: The dye may be positioned next to a quenching moiety, such as a guanine base in a DNA/RNA strand or a tryptophan residue in a protein.
-
Solution (for Oligonucleotides): If possible, modify the sequence to move guanines away from the dye attachment site. The fluorescence of terminally labeled oligos is highly sequence-dependent.
-
Solution (for Proteins): The effect is harder to control. If quenching is severe, consider labeling a different amino acid (e.g., cysteine instead of lysine) or using a dye with a longer linker to increase the distance from the protein surface.
-
-
Formation of Dye Aggregates: Hydrophobic cyanine dyes can stack and form non-fluorescent H-aggregates, especially at high concentrations or when conjugated to surfaces.
-
Solution: Use dyes with modifications that reduce aggregation, such as sulfonation (sulfo-Cy dyes) which increases hydrophilicity. Asymmetrical dyes can also minimize π-stacking. Ensure the labeled conjugate is fully solubilized in a suitable buffer.
-
Caption: A decision tree to diagnose the cause of poor initial Cy3.5 fluorescence.
-
Measure Absorbance: After purifying your labeled protein from free dye, measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (~581 nm).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's contribution to the A280 reading: CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at 581 nm). For Cy3.5, this is typically ~0.11.
-
Corrected A280 = A280_measured - (A581_measured × CF)
-
Protein Conc. (M) = Corrected A280 / (Molar extinction coefficient of protein at 280 nm)
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A581_measured / (Molar extinction coefficient of Cy3.5 at 581 nm). The value for Cy3.5 is ~150,000 M⁻¹cm⁻¹.
-
-
Calculate DOL:
-
DOL = (Dye Concentration) / (Protein Concentration)
-
Data & Visualization
Table 1: Quencher Selection for FRET with Cy3.5
For applications requiring intentional quenching (e.g., FRET-based probes), selecting a quencher with an appropriate absorption range is critical. Cy3.5 has a fluorescence emission maximum around 596 nm.
| Quencher Name | Absorption Max (nm) | Effective Quenching Range (nm) | Notes |
| TQ3 | ~570 | 500 - 650 | Excellent spectral overlap with Cy3.5. |
| BHQ-2 | ~579 | 550 - 670 | Very good overlap; a widely used dark quencher. |
| BHQ-1 | ~534 | 480 - 580 | Partial overlap; less efficient for Cy3.5 than BHQ-2. |
| Dabcyl | ~453 | 380 - 530 | Poor overlap; not recommended for Cy3.5. |
Table 2: Common Antifade Reagent Components and Characteristics
| Component | Mechanism | Pros | Cons |
| n-Propyl gallate (NPG) | Free radical scavenger | Effective at retarding fading. | Can reduce the initial fluorescence intensity. |
| p-Phenylenediamine (PPD) | Free radical scavenger | Very effective at retarding fading. | Can significantly quench the initial fluorescence of Cy dyes; can be toxic. |
| DABCO | Free radical scavenger | Good photostability enhancement. | May be less effective than PPD. |
| Glucose Oxidase / Catalase | Oxygen scavenger | Highly effective, does not cause initial quenching. | Limited working time once mixed; requires careful preparation. |
| Trolox (Vitamin E analog) | Reduces formation of reactive oxygen species | Effective photostabilizer, especially for single-molecule imaging. | Can have complex photophysics. |
This diagram outlines the key steps where quenching should be considered.
Caption: Key stages in an immunofluorescence protocol where steps to avoid quenching are critical.
References
- 1. fiveable.me [fiveable.me]
- 2. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-specific Binding of Cy3.5 Alkyne
Welcome to the technical support center for troubleshooting non-specific binding of Cy3.5 alkyne in cell and tissue labeling experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize background noise and enhance the specificity of your fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
High background fluorescence in experiments using this compound can stem from several factors:
-
Hydrophobic and Ionic Interactions: The chemical structure of cyanine dyes, including Cy3.5, can lead to non-specific adherence to cellular components like lipids and proteins through hydrophobic or ionic interactions.[1][2] Non-sulfonated Cy3 alkyne, in particular, is known to be water-insoluble and requires an organic co-solvent for use in labeling biomolecules in aqueous buffers.[3]
-
Excessive Dye Concentration: Using a higher than necessary concentration of this compound increases the likelihood of non-specific binding and can lead to high background.[4][5]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on cells or tissues can result in the dye adhering to unintended targets.
-
Insufficient Washing: Residual, unbound this compound that is not thoroughly washed away after the click reaction will contribute to diffuse background signal.
-
Fixation and Permeabilization Artifacts: The methods used for fixation and permeabilization can alter cell morphology and expose new sites for non-specific binding. Aldehyde-based fixatives, for instance, can increase autofluorescence.
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and riboflavins, which can be mistaken for non-specific binding.
Q2: Can the click chemistry reaction itself contribute to background signal?
Yes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can contribute to background signal. While the reaction is highly specific, some non-specific labeling of proteins by terminal alkynes in the presence of a copper catalyst has been observed. This effect is not seen in the absence of the copper catalyst.
Q3: Are there alternatives to this compound that might exhibit lower non-specific binding?
While Cy3.5 is a bright and relatively photostable dye, other fluorescent alkynes with different chemical properties may show reduced non-specific binding in your system. For instance, more hydrophilic or sulfonated dyes may exhibit less non-specific binding driven by hydrophobic interactions. It is often recommended to test a panel of dyes to determine the optimal one for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence when using this compound.
Problem 1: High, Diffuse Background Staining Across the Entire Sample
This often indicates issues with dye concentration, washing, or blocking.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration Too High | Perform a titration experiment to determine the optimal concentration. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations to find the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and the duration of each wash (from 5 to 10-15 minutes). Incorporate a low concentration of a mild detergent, such as 0.1% Tween-20 or Triton X-100, in your wash buffer to help remove non-specifically bound dye. |
| Inadequate Blocking | Implement a blocking step before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum. The choice of blocking agent may need to be optimized for your specific cell or tissue type. |
Problem 2: Punctate or Speckled Background Staining
This may be due to dye aggregation or precipitation.
| Potential Cause | Troubleshooting Steps |
| Dye Aggregation | Centrifuge the this compound solution at high speed before use to pellet any aggregates. Prepare fresh dilutions of the dye for each experiment. |
| Precipitation in Reaction Buffer | Ensure that the this compound is fully dissolved in an appropriate organic solvent (like DMSO) before adding it to the aqueous reaction buffer. Avoid prolonged storage of the final reaction cocktail. |
Problem 3: High Background in Negative Control Samples (No Azide Label)
This is a clear indication of non-specific binding of the this compound.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Include detergents like Tween-20 or Triton X-100 in your blocking and wash buffers to reduce hydrophobic interactions. Consider using a more hydrophilic (e.g., sulfonated) cyanine dye if the problem persists. |
| Ionic Interactions | Adjust the salt concentration of your buffers. Increasing the ionic strength can sometimes reduce non-specific electrostatic interactions. |
| Fixation/Permeabilization Issues | Optimize your fixation and permeabilization protocol. Over-fixation can sometimes lead to increased background. Test different fixatives (e.g., methanol as an alternative to formaldehyde) and permeabilization agents. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.
Caption: A flowchart for systematically troubleshooting non-specific this compound binding.
Experimental Protocols
Protocol 1: General Staining Protocol with Enhanced Blocking and Washing
This protocol is a starting point for minimizing non-specific binding of this compound in fixed cells.
-
Cell Seeding and Fixation:
-
Seed cells on coverslips at the desired density and allow them to adhere.
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells three times for 5 minutes each with PBS.
-
(Optional) To quench aldehyde-induced autofluorescence, incubate with 100 mM glycine in PBS for 15 minutes, followed by washing.
-
-
Permeabilization:
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 15-20 minutes at room temperature. The concentration of Triton X-100 may need to be optimized based on the target's location (e.g., 0.1% for membrane proteins, 0.5% for nuclear proteins).
-
Wash cells twice with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
PBS
-
Copper(II) sulfate (CuSO₄)
-
This compound (at a pre-titrated optimal concentration)
-
A copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate (added last to initiate the reaction)
-
-
Aspirate the blocking buffer from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times for 10-15 minutes each with PBS containing 0.1% Tween-20.
-
Perform two final washes with PBS alone.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for Cy3.5.
-
Protocol 2: Control Experiment to Assess Non-specific Binding
It is crucial to run a negative control to determine the extent of non-specific binding of this compound.
-
Prepare a sample of cells that have not been metabolically labeled with an azide-containing molecule.
-
Process this sample in parallel with your experimental samples, following the exact same fixation, permeabilization, blocking, click reaction (including this compound), and washing steps.
-
Image the negative control sample using the same settings as your experimental samples. The fluorescence signal in this control represents the level of non-specific binding and autofluorescence.
Factors Influencing Non-Specific Binding
The following diagram illustrates the interplay of various factors that can contribute to high background when using this compound.
Caption: Key factors contributing to and mitigating non-specific this compound binding.
References
Technical Support Center: Improving Signal-to-Noise Ratio in Cy3.5 Alkyne Experiments
Welcome to the technical support center for Cy3.5 alkyne experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues related to improving the signal-to-noise ratio (SNR) in your this compound-based labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in experiments?
A1: this compound is a fluorescent probe containing a terminal alkyne group. This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." This highly specific and efficient reaction is widely used for labeling biomolecules such as proteins, nucleic acids, and glycans in cellular and molecular biology research.
Q2: What are the primary causes of low signal-to-noise ratio in this compound experiments?
A2: A low signal-to-noise ratio can be attributed to two main factors: weak specific signal and/or high background fluorescence. Weak signal can result from inefficient click reaction, low abundance of the target molecule, or issues with imaging settings. High background can be caused by non-specific binding of the this compound, autofluorescence from cells or reagents, or residual, unreacted reagents.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound should be empirically determined for each specific application. A starting concentration in the low micromolar range (e.g., 1-10 µM) is often recommended. Using a concentration that is too high can lead to increased background, while a concentration that is too low may result in a weak signal.
Q4: How can I minimize photobleaching of Cy3.5?
Troubleshooting Guide: High Background
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio. The following table outlines common causes of high background and provides systematic troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific binding of this compound | 1. Decrease this compound concentration: Titrate the dye concentration to find the lowest effective concentration.[3] 2. Increase washing steps: After the click reaction, increase the number and duration of washes with an appropriate buffer (e.g., PBS with 0.1% Tween-20).[3] 3. Include a blocking agent: Use a blocking buffer containing Bovine Serum Albumin (BSA) before and during the click reaction to reduce non-specific binding.[3] | Reduced background fluorescence in negative control samples. |
| Cellular Autofluorescence | 1. Use unstained controls: Image unstained cells to determine the level of endogenous autofluorescence. 2. Choose appropriate filters: Use narrow bandpass filters to minimize the collection of autofluorescence. 3. Spectral unmixing: If available, use spectral imaging and linear unmixing to separate the Cy3.5 signal from the autofluorescence spectrum. 4. Use a quencher: Commercially available autofluorescence quenching reagents can be applied to the sample. | Decreased background signal originating from the biological sample itself. |
| Residual Copper Catalyst | 1. Use a copper chelator: Perform a final wash with a copper-chelating agent like EDTA to remove any residual copper ions that can sometimes contribute to fluorescence. 2. Optimize copper concentration: Use the lowest concentration of copper sulfate that still provides efficient catalysis. Generally, concentrations between 50 and 100 µM are recommended. | Reduction of non-specific fluorescence that is dependent on the presence of copper. |
| Impure Reagents | 1. Use fresh solutions: Prepare fresh solutions of sodium ascorbate for each experiment, as it can oxidize over time. 2. Check reagent purity: Ensure the purity of the this compound and the azide-containing molecule. Impurities can be a source of background. | More consistent and reproducible results with lower background. |
Troubleshooting Guide: Weak or No Signal
A weak or absent signal can be equally detrimental to an experiment. The following table provides guidance on how to address issues of low fluorescence intensity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Click Reaction (CuAAC) | 1. Optimize copper concentration: Titrate the copper (II) sulfate concentration. While high concentrations can be toxic to live cells, concentrations up to 5 mM have been shown to improve signal in fixed cells. 2. Use a copper ligand: Include a copper-chelating ligand such as THPTA or BTTAA to protect the copper(I) oxidation state and improve reaction efficiency. 3. Ensure fresh reducing agent: Use a freshly prepared solution of a reducing agent like sodium ascorbate to efficiently reduce Cu(II) to the active Cu(I) catalyst. 4. Check for interfering substances: Buffers containing primary amines (e.g., Tris) can chelate copper and should be avoided. | Increased fluorescence intensity of the specific signal. |
| Low Target Abundance | 1. Increase labeling time/concentration of the azide probe: If metabolically labeling, increase the incubation time or concentration of the azide-modified precursor. 2. Use a signal amplification strategy: Consider using a signal amplification technique, such as those based on enzymatic reactions (e.g., tyramide signal amplification) or DNA-based amplification methods. | Enhanced signal from the target of interest. |
| Fluorophore Issues | 1. Check excitation/emission settings: Ensure the microscope's laser lines and emission filters are correctly matched to the spectral properties of Cy3.5 (Excitation max: ~579 nm, Emission max: ~591 nm). 2. Protect from light: Minimize exposure of the this compound and labeled samples to light to prevent photobleaching. Store reagents in the dark. | Optimal detection of the fluorescent signal and preservation of fluorescence intensity. |
| Suboptimal Sample Preparation | 1. Optimize fixation and permeabilization: Inadequate fixation or permeabilization can prevent the click chemistry reagents from accessing the target molecules. Test different fixation (e.g., formaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions. | Improved accessibility of the target molecule for labeling. |
Experimental Protocols
General Protocol for Cellular Labeling with this compound
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed mammalian cells with this compound. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and applications.
Materials:
-
Azide-modified cells grown on coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Click reaction buffer (e.g., PBS)
-
Copper (II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Prepare Click Reaction Cocktail: Prepare immediately before use. For a 500 µL reaction volume, mix the following in order:
-
435 µL Click reaction buffer (PBS)
-
10 µL CuSO₄ stock solution (final concentration: 1 mM)
-
10 µL Copper ligand stock solution (final concentration: 1 mM)
-
25 µL this compound stock solution (final concentration: 5 µM)
-
20 µL Sodium ascorbate stock solution (final concentration: 20 mM) Vortex briefly to mix.
-
-
Click Reaction: Remove the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with washing buffer for 5 minutes each.
-
Nuclear Staining: Incubate cells with a nuclear counterstain solution (e.g., DAPI) according to the manufacturer's instructions.
-
Final Wash: Wash cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.5 and the nuclear counterstain.
Visualizations
Experimental Workflow for this compound Labeling
Logical Relationship for Troubleshooting High Background
Signaling Pathway (Generic Example)
References
Effect of pH on Cy3.5 alkyne labeling efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the efficiency of Cy3.5 alkykyne labeling reactions, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy3.5 alkyne labeling via CuAAC?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is remarkably robust and functions effectively over a broad pH range, typically between 4 and 12.[1] For most bioconjugation applications involving proteins, nucleic acids, or other sensitive biomolecules, a pH of around 7.0 to 7.5 is recommended as a starting point.[2][3] Maintaining a neutral pH helps ensure the stability and integrity of the biological sample during the labeling process.
Q2: How does pH affect the fluorescence of the Cy3.5 dye itself?
A2: The fluorescence of cyanine dyes, including Cy3 and its derivatives, is generally stable and insensitive to pH in the range of 4 to 10.[4][5] Therefore, fluctuations in buffer pH within this range should not directly cause quenching or enhancement of the Cy3.5 signal. However, extreme pH values outside this range or the specific microenvironment of the dye after conjugation can potentially alter its fluorescent properties.
Q3: Can I use Tris buffer for my labeling reaction?
A3: It is advisable to avoid Tris buffers. Tris can coordinate with the copper(I) catalyst, potentially slowing down the reaction rate. Buffers like phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are more suitable choices for CuAAC reactions.
Q4: Is the effect of pH different for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC)?
A4: Yes, the effect of pH can be significantly more pronounced in SPAAC reactions. In contrast to the copper-catalyzed reaction, the rate of SPAAC can be heavily influenced by the pH if the azide or alkyne reactants contain acidic or basic functional groups. Changes in pH can alter the charge state and electronic properties of the reactants, thereby affecting the reaction kinetics.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | While the reaction works in a wide pH range, efficiency might be reduced at the extremes. Ensure your reaction buffer is between pH 6.5 and 7.5 for optimal results with biomolecules. Verify the pH of your final reaction mixture. |
| Degraded Reagents | The copper(I) catalyst is prone to oxidation. Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state. Ensure the this compound and azide-modified molecule have been stored correctly and have not degraded. |
| Catalyst Inhibition | Buffers like Tris or high concentrations of chelating agents (e.g., EDTA) can inhibit the copper catalyst. Purify your sample to remove inhibitors or switch to a non-inhibitory buffer like PBS or HEPES. |
| Steric Hindrance | The alkyne or azide group on your molecule may be sterically inaccessible. Consider redesigning the linker or modifying the labeling strategy. |
Issue 2: Precipitation of Protein/Sample During Labeling
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the reaction buffer may be too close to the isoelectric point (pI) of your protein, causing it to become insoluble. Adjust the buffer pH to be at least one unit away from the pI. |
| High Dye-to-Protein Ratio | Attaching too many bulky, hydrophobic dye molecules can reduce the solubility of the target molecule. Reduce the molar ratio of this compound to your target molecule in the reaction. |
| Solvent Issues | Non-sulfonated this compound has low aqueous solubility and requires an organic co-solvent like DMSO or DMF. Ensure the dye is fully dissolved in the co-solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be optimized to maintain sample solubility. |
Quantitative Data
While the CuAAC reaction is effective across a wide pH range, the optimal efficiency for bioconjugation is typically achieved at or near neutral pH. The following table summarizes expected labeling efficiencies based on published literature.
| pH | Expected Labeling Efficiency | Notes |
| 4.0 - 5.0 | Moderate to High | Effective, but acidic conditions may be detrimental to some sensitive biomolecules. |
| 5.0 - 6.5 | High | Good range for the reaction, but still potentially suboptimal for certain proteins. |
| 6.5 - 8.0 | Very High (Optimal) | Recommended range for most bioconjugation applications to ensure both high reaction efficiency and sample stability. |
| 8.0 - 9.0 | High | Reaction remains efficient, but basic conditions can lead to side reactions or sample degradation. |
| > 9.0 | Moderate to High | The reaction is still viable but not recommended for most biological samples due to risks of hydrolysis and other side reactions. |
Experimental Protocols & Visualizations
General Protocol for this compound Labeling of an Azide-Modified Protein
This protocol is a general guideline and may require optimization for specific applications.
1. Reagent Preparation:
- Azide-Modified Protein: Prepare your protein in a suitable buffer (e.g., PBS, pH 7.4).
- This compound: Dissolve in anhydrous DMSO to create a 10 mM stock solution. Store protected from light.
- Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
- Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water. The ligand stabilizes the Cu(I) ion and improves reaction efficiency.
- Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
2. Labeling Reaction: a. In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL). b. Add the this compound stock solution to achieve a final concentration typically 2-10 fold molar excess over the protein. c. Prepare the catalyst premix: combine the CuSO₄ solution and the THPTA ligand solution. A 1:5 ratio of Cu:Ligand is common. d. Add the catalyst premix to the reaction tube. A final copper concentration of 50-250 µM is typical. e. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. f. Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification: a. Remove the unreacted dye and catalyst components from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
4. Analysis: a. Confirm successful labeling using SDS-PAGE with in-gel fluorescence imaging or by measuring the absorbance of the sample.
Diagrams
Caption: Workflow for this compound Labeling via CuAAC.
Caption: Troubleshooting logic for low Cy3.5 labeling efficiency.
References
Cy3.5 alkyne stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage best practices for Cy3.5 alkyne. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a desiccated environment and protected from light.[1] Under these conditions, the product is expected to be stable for at least 12-24 months.[1] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and degradation of the dye.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][] For aqueous applications where the biomolecule is in a buffer, using a co-solvent like DMSO or DMF is often necessary to ensure the dye remains in solution.[] Stock solutions should be stored at -20°C or -80°C and protected from light. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How sensitive is this compound to light?
A3: Like most cyanine dyes, this compound is susceptible to photodegradation, especially upon prolonged exposure to light. The photodegradation process can be accelerated by the presence of oxygen. Therefore, it is critical to handle the solid dye and its solutions in a light-protected environment (e.g., using amber vials, covering tubes with foil) and to minimize exposure to ambient and excitation light during experiments.
Q4: What is the stability of this compound in different solvents and pH conditions?
A4: While specific quantitative data for this compound is limited, cyanine dyes generally exhibit better stability in neutral to slightly acidic pH conditions. Alkaline pH can lead to degradation of the cyanine core. For solvents, anhydrous DMSO and DMF are preferred for preparing stock solutions to minimize hydrolysis. When preparing aqueous working solutions, it is advisable to use them promptly.
Q5: Can I expect a change in fluorescence upon conjugating this compound to my biomolecule?
A5: Yes, it is possible. Studies on Cy3 and Cy3.5 have shown that their fluorescence intensity can be enhanced upon covalent attachment to proteins. This is in contrast to other cyanine dyes like Cy5, which can experience quenching. The specific change in fluorescence will depend on the local environment of the dye on the biomolecule.
Stability of this compound Under Various Conditions
The following table summarizes the expected stability of this compound under different conditions. This information is synthesized from general knowledge of cyanine dyes and best practices in handling fluorescent probes.
| Condition | Solid Form | In Anhydrous DMSO/DMF | In Aqueous Buffer | Recommendation |
| Temperature | Stable for ≥ 24 months at -20°C. | Stable for ≥ 6 months at -20°C. | Best to use fresh; can be stored short-term at 4°C for hours or frozen at -20°C for days to weeks. | Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Highly sensitive. | Highly sensitive. | Highly sensitive. | Minimize light exposure at all times. Use amber tubes and work in low-light conditions. |
| pH | Not applicable. | Not applicable. | More stable at neutral to slightly acidic pH (6-7.5). Degrades at high pH. | Use appropriate buffers for your experiment and prepare fresh. |
| Freeze-Thaw | Not applicable. | Minimize cycles. | Avoid if possible. | Aliquot stock solutions to prevent multiple freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: No or Low Fluorescence Signal After Click Chemistry Reaction
-
Question: I have performed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label my azide-modified biomolecule with this compound, but I see little to no fluorescence. What could be the problem?
-
Answer: There are several potential causes for a failed click reaction:
-
Inactive Catalyst: The CuAAC reaction requires Cu(I) as the catalyst. If you are using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate must be added to generate Cu(I) in situ. Ensure your reducing agent is fresh and has not oxidized.
-
Degraded Dye: The this compound may have degraded due to improper storage or handling (e.g., exposure to light, moisture, or multiple freeze-thaw cycles). It is recommended to perform a quality control check on a new batch of dye.
-
Inefficient Reaction Conditions: The reaction may be hampered by suboptimal concentrations of reagents, incorrect pH, or the presence of inhibitors. The order of reagent addition can also be critical.
-
Issues with Biomolecule: The azide modification of your biomolecule may have been unsuccessful, or the azide group may not be accessible for the click reaction.
-
Troubleshooting Workflow for No/Low Signal
Issue 2: High Background Fluorescence
-
Question: My negative controls (without azide-modified biomolecule) show a high fluorescence signal. How can I reduce this background?
-
Answer: High background can be caused by several factors:
-
Non-specific Binding: The this compound may be non-specifically binding to your sample or substrate. Ensure adequate washing steps are included after the labeling reaction. Adding a blocking agent like BSA may also help in some applications.
-
Precipitation of Dye: If the concentration of this compound is too high or if it is not fully soluble in the reaction buffer, it can precipitate and lead to fluorescent aggregates. Consider reducing the dye concentration or increasing the amount of co-solvent.
-
Autofluorescence: The biological sample itself may exhibit autofluorescence in the Cy3.5 emission range. It is important to image an unlabeled control sample to assess the level of autofluorescence.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable labeling efficiency with the same protocol. What could be the cause?
-
Answer: Inconsistent results often point to subtle variations in experimental conditions:
-
Reagent Stability: As mentioned, the stability of this compound and the click chemistry catalyst is critical. Ensure that stock solutions are properly stored and that fresh reagents are used when necessary.
-
Oxygen Inhibition: The Cu(I) catalyst is sensitive to oxidation by atmospheric oxygen. Degassing the reaction buffer or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
Purity of Reagents: Impurities in any of the reaction components, including the biomolecule sample, can interfere with the click reaction.
-
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution by UV-Vis Spectrophotometry
This protocol allows for a quick assessment of the concentration and spectral characteristics of your this compound stock solution.
-
Preparation of Dilutions:
-
Prepare a fresh, dilute solution of your this compound stock in a suitable solvent (e.g., PBS for a water-soluble version, or a buffer with a known percentage of DMSO/DMF). Aim for a concentration that gives an absorbance maximum in the linear range of your spectrophotometer (typically 0.1-1.0).
-
-
Spectrophotometer Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the diluted this compound solution from approximately 400 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_max), which should be around 581 nm for Cy3.5.
-
-
Concentration Calculation:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of your stock solution.
-
A = Absorbance at λ_max
-
ε = Molar extinction coefficient of Cy3.5 (typically ~150,000 cm⁻¹M⁻¹)
-
c = Concentration (in M)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Compare the calculated concentration with the expected concentration. A significant deviation may indicate degradation or impurities.
-
-
Purity Assessment:
-
Examine the shape of the absorbance spectrum. A pure sample should have a well-defined peak at the expected λ_max. The presence of additional peaks or shoulders may indicate the presence of degradation products or impurities.
-
Protocol 2: Assessing the Stability of this compound via HPLC
This protocol provides a more rigorous assessment of dye stability and can be used to quantify degradation over time or under stress conditions.
-
Sample Preparation:
-
Prepare aliquots of your this compound stock solution.
-
Expose these aliquots to the stress conditions you wish to test (e.g., multiple freeze-thaw cycles, prolonged exposure to light, incubation at elevated temperatures, different pH buffers).
-
Include a control sample stored under ideal conditions (-20°C, dark).
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Use a fluorescence detector set to the excitation and emission wavelengths of Cy3.5 (Ex: ~581 nm, Em: ~596 nm) or a UV-Vis detector set to the λ_max.
-
-
Data Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Compare the chromatograms. The peak corresponding to intact this compound should have a consistent retention time.
-
Degradation of the dye will result in a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of remaining intact dye in the stressed samples relative to the control to assess stability.
-
Workflow for HPLC-Based Stability Assessment
References
Cy3.5 Alkyne Protein Labeling: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Cy3.5 alkyne-based protein labeling experiments via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound protein labeling?
This compound is a fluorescent dye containing a terminal alkyne group. This group allows the dye to be covalently attached to a protein that has been modified to contain an azide group. The reaction, known as an azide-alkyne cycloaddition or "click chemistry," is highly specific and efficient, forming a stable triazole linkage.[1][2] This method is widely used for fluorescently labeling proteins for visualization and analysis.
Q2: Which click chemistry method should I use: CuAAC or SPAAC?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental context.[3]
-
CuAAC (Copper-Catalyzed): This method uses a terminal alkyne (like that on this compound) and requires a copper(I) catalyst. It is generally faster and uses smaller, less disruptive tags. However, the copper catalyst can be toxic to living cells and may cause protein denaturation or non-specific reactions in complex lysates.[4][5] It is ideal for labeling purified proteins in vitro.
-
SPAAC (Strain-Promoted): This is a copper-free method that uses a strained cyclooctyne instead of a simple terminal alkyne. While this compound is not directly used in SPAAC, a SPAAC-compatible version (e.g., Cy3.5-DBCO) would be required. SPAAC is bioorthogonal and preferred for live-cell labeling due to the absence of a toxic metal catalyst.
Q3: How should I store my this compound reagent?
Proper storage is critical to maintain the reactivity of the dye. Store this compound at -20°C in the dark and protected from moisture (desiccated). When stored correctly, the reagent should be stable for up to 24 months. For transportation, it can be at room temperature for up to three weeks. Stock solutions in a solvent like DMSO should also be stored at -20°C or -80°C and used within 1-6 months.
Q4: What is a typical dye-to-protein molar ratio for the labeling reaction?
The optimal molar ratio of dye to protein must be determined empirically for each specific protein. A common starting point is a 10:1 to 40:1 molar excess of dye to protein. Using too little dye results in a low degree of labeling and weak signal, while too much dye can lead to protein precipitation, loss of biological activity, or fluorescence quenching.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
dot
Caption: Troubleshooting flowchart for low labeling efficiency.
-
Possible Cause A: Inefficient CuAAC Reaction. The copper-catalyzed click reaction is sensitive to several factors. The catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state.
-
Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure an adequate concentration of a copper-chelating ligand (e.g., THPTA) is used to stabilize the Cu(I) and increase reaction efficiency. The ratio of ascorbate to copper is also critical; a significant excess of ascorbate is recommended.
-
-
Possible Cause B: Reagent Degradation. The this compound dye is sensitive to light and oxidation. The azide modification on the protein may be incomplete or have degraded.
-
Solution: Use fresh reagents. Prepare dye solutions immediately before use and protect them from light. Verify the successful incorporation of the azide group into your target protein using an independent method if possible.
-
-
Possible Cause C: Incompatible Buffer Conditions. The presence of interfering substances in the reaction buffer can inhibit labeling. For example, buffers containing primary amines like Tris can react with some labeling reagents (though less of an issue for click chemistry itself, it's a common problem in protein modification). High concentrations of chelating agents like EDTA can sequester the copper catalyst.
-
Solution: Perform the labeling reaction in a compatible buffer such as PBS or HEPES. Ensure the pH is within the optimal range for the reaction, typically between pH 7 and 8.
-
-
Possible Cause D: Protein Precipitation. The addition of organic solvents (like DMSO) used to dissolve the dye can cause protein precipitation, especially at high concentrations. Over-labeling with hydrophobic dyes can also decrease protein solubility.
-
Solution: Minimize the volume of organic solvent added to the protein solution (typically <10% v/v). If precipitation occurs, try lowering the dye:protein ratio or using a more hydrophilic version of the dye if available.
-
Problem 2: High Background or Non-Specific Labeling
dot
Caption: Troubleshooting flowchart for high background signal.
-
Possible Cause A: Insufficient Removal of Unreacted Dye. Cyanine dyes are highly fluorescent, and even trace amounts of free dye can cause significant background signal.
-
Solution: After the labeling reaction, it is crucial to remove all non-conjugated dye. Use robust purification methods such as size-exclusion chromatography (e.g., Sephadex G-25), extensive dialysis, or spin filtration columns. Confirm the removal of free dye by running the sample on an SDS-PAGE gel and visualizing fluorescence before Coomassie staining.
-
-
Possible Cause B: Non-covalent Binding of the Dye. Cyanine dyes can bind non-covalently and non-specifically to proteins, particularly to hydrophobic pockets or abundant proteins like albumin.
-
Solution: Include blocking agents, such as BSA, in your buffers for downstream applications (e.g., cell staining). Increase the stringency and number of wash steps. Adding a small amount of a non-ionic detergent (e.g., Tween-20) to wash buffers can help disrupt non-specific hydrophobic interactions.
-
-
Possible Cause C: Azide-Independent Side Reactions. In some cases, weak, non-specific labeling of proteins can occur even in the absence of an azide tag. This can be a copper(I)-dependent process where terminal alkynes show minor reactivity towards certain protein residues. Some cyanine dyes have also been shown to react directly with free cysteine residues.
-
Solution: Always run a negative control reaction using a protein that does not contain an azide group. If background labeling is observed in this control, it indicates a non-specific side reaction. To mitigate this, reduce the reaction time or the concentration of the copper catalyst and dye to the minimum required for efficient specific labeling.
-
Data & Protocols
Data Tables
Table 1: Comparison of CuAAC and SPAAC for Protein Labeling
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Speed | Fast (minutes to hours) | Slower (hours) |
| Required Groups | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Catalyst | Copper(I) | None (metal-free) |
| Biocompatibility | Lower (copper toxicity is a concern) | High (suitable for live cells) |
| Tag Size | Smaller, less perturbing | Larger, bulkier cyclooctyne |
| Primary Use Case | In vitro labeling of purified molecules | Live-cell imaging, in vivo chemistry |
| Regioselectivity | High (yields 1,4-isomer) | Low (yields a mix of regioisomers) |
Table 2: Typical Reagent Concentrations for in vitro CuAAC Protein Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-Modified Protein | 1-10 mg/mL | ~10-100 µM | Buffer should be amine-free (e.g., PBS). |
| This compound | 1-10 mM in DMSO | 100 µM - 2 mM | Titrate to find optimal dye:protein ratio. |
| Copper (II) Sulfate | 20-50 mM in H₂O | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250 µM - 2 mM | Use a molar excess relative to copper. |
| Sodium Ascorbate | 100-300 mM in H₂O | 1-15 mM | Must be freshly prepared. Use in vast excess to CuSO₄. |
Experimental Protocols
Protocol 1: General CuAAC Labeling of an Azide-Modified Protein
This protocol is a starting point for in vitro conjugation in an aqueous buffer. Optimization is required for each specific protein.
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of the catalyst components in deionized water: 50 mM Copper(II) Sulfate (CuSO₄), 100 mM THPTA ligand, and 300 mM Sodium Ascorbate. The sodium ascorbate solution must be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). Vortex gently.
-
Add the THPTA ligand stock solution to a final concentration of ~1 mM.
-
Add the CuSO₄ stock solution to a final concentration of ~200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of ~3 mM. Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1-2 hours with gentle shaking or rotation.
-
-
Purification:
-
Remove the unreacted this compound and catalyst components.
-
The preferred method is size-exclusion chromatography (e.g., a pre-packed PD-10 desalting column). Equilibrate the column with your desired protein storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first in the void volume (typically colored pink/orange), while the smaller dye molecules will be retained longer.
-
Alternatively, use spin filtration columns with a molecular weight cutoff appropriate for your protein, performing multiple buffer exchanges.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Cy3.5) to determine the protein concentration and the degree of labeling (DOL). A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Overall Experimental Workflow
dot
Caption: General workflow for alkyne-based protein labeling.
References
Validation & Comparative
Choosing the Optimal FRET Acceptor: A Comparative Guide to Cy3.5 Alkyne and Cy5 Alkyne
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) as a molecular ruler, the selection of an appropriate donor-acceptor pair is paramount to experimental success. This guide provides a detailed comparison of two popular alkyne-functionalized cyanine dyes, Cy3.5 and Cy5, as FRET acceptors, supported by their spectral properties and established experimental protocols.
When designing a FRET experiment, the spectral overlap between the donor's emission and the acceptor's excitation is a critical determinant of the FRET efficiency. This guide will use the widely used Cy3 dye as a reference donor to objectively compare the performance of Cy3.5 alkyne and Cy5 alkyne as acceptor partners.
Spectral Properties: A Head-to-Head Comparison
The efficiency of FRET is intrinsically linked to the spectral characteristics of the donor and acceptor dyes. Key parameters include the excitation and emission maxima, the molar extinction coefficient (a measure of how strongly the dye absorbs light), and the fluorescence quantum yield (the efficiency of emitting a photon after absorbing one).
| Property | This compound | Cy5 Alkyne | Donor (Cy3) for Reference |
| Excitation Maximum (λex) | ~576 - 581 nm[1] | ~646 - 649 nm[2][3] | ~550 nm |
| Emission Maximum (λem) | ~596 - 603 nm[1] | ~662 - 671 nm[4] | ~565 nm |
| Molar Extinction Coefficient (ε) | ~139,000 - 150,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.11 - 0.15 | ~0.2 - 0.27 | ~0.15 |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |
FRET Efficiency Considerations
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a given FRET pair and is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the extinction coefficient of the acceptor.
Given the spectral properties of Cy3.5, its excitation spectrum has a greater overlap with the emission spectrum of Cy3 compared to Cy5. This would theoretically lead to a larger Förster distance (R₀) for the Cy3-Cy3.5 pair, suggesting it could be a more efficient acceptor at longer distances than Cy5. However, the higher extinction coefficient and quantum yield of Cy5 contribute positively to its R₀ value, making it a robust and widely used FRET acceptor.
The choice between Cy3.5 and Cy5 as a FRET acceptor will ultimately depend on the specific distance being measured in the biological system of interest and the spectral compatibility with the chosen donor.
Experimental Protocols
The covalent attachment of Cy3.5 and Cy5 alkyne dyes to biomolecules is typically achieved through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This method allows for highly specific and efficient labeling of azide-modified proteins, nucleic acids, or other molecules.
General Protocol for Labeling Azide-Modified Proteins with Alkyne Dyes
This protocol provides a general guideline for labeling an azide-modified protein with either this compound or Cy5 alkyne. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or Cy5 alkyne stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye stock solution. A molar excess of the dye (e.g., 5- to 10-fold) is typically used.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture to reduce Cu(II) to the catalytic Cu(I) species. Immediately after, add the CuSO₄/THPTA premix.
-
Degas and Incubate: Gently bubble nitrogen or argon gas through the reaction mixture for 1-2 minutes to remove oxygen, which can interfere with the reaction. Incubate the reaction at room temperature for 1-2 hours, or as optimized.
-
Purify the Labeled Protein: Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterize the Labeled Protein: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its respective absorption maximum.
Measuring FRET Efficiency by Sensitized Emission
This method involves exciting the donor and measuring the resulting fluorescence emission from both the donor and the acceptor.
Instrumentation:
-
Fluorometer or fluorescence plate reader with wavelength-selectable excitation and emission.
Procedure:
-
Prepare Samples:
-
Donor-only labeled biomolecule.
-
Acceptor-only labeled biomolecule.
-
Donor-Acceptor (FRET) labeled biomolecule.
-
Unlabeled biomolecule (for background subtraction).
-
-
Acquire Spectra:
-
Excite the donor-only sample at the donor's excitation maximum and record the emission spectrum.
-
Excite the acceptor-only sample at the donor's excitation maximum and record the emission spectrum (to determine direct acceptor excitation).
-
Excite the acceptor-only sample at the acceptor's excitation maximum and record the emission spectrum.
-
Excite the FRET sample at the donor's excitation maximum and record the emission spectrum.
-
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated using various formulas that correct for spectral bleed-through and direct acceptor excitation. A common simplified approach is:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizing the FRET Process
The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer between a donor and an acceptor fluorophore.
Caption: The FRET signaling pathway.
Logical Workflow for FRET Experimentation
The following workflow outlines the key steps and decision points in a typical FRET-based experiment.
Caption: Experimental workflow for FRET analysis.
References
Alexa Fluor 555 Alkyne: A Superior Alternative to Cy3.5 Alkyne for Fluorescent Labeling
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescent probes for copper-catalyzed click chemistry, Alexa Fluor 555 alkyne emerges as a compelling alternative to Cy3.5 alkyne. This guide provides a detailed comparison of the two dyes, supported by experimental data, to inform your selection process for applications requiring sensitive and precise molecular labeling.
Alexa Fluor 555 alkyne and this compound are both orange-fluorescent dyes functionalized with an alkyne group, enabling their covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This powerful ligation technique is widely employed for labeling proteins, nucleic acids, and other biomolecules for visualization and quantification in various experimental settings. While both dyes are spectrally similar, key differences in their photophysical properties can significantly impact experimental outcomes.
Key Performance Metrics: A Head-to-Head Comparison
The decision to choose a fluorescent dye is often dictated by its spectral characteristics, brightness, and photostability. Below is a summary of the key quantitative data for Alexa Fluor 555 alkyne and this compound.
| Property | Alexa Fluor 555 Alkyne | This compound |
| Excitation Maximum (nm) | 555[1][2] | 576 - 579[3][4] |
| Emission Maximum (nm) | 565 - 572[1] | 591 - 603 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~155,000 | ~139,000 - 150,000 |
| Quantum Yield | ~0.10 | ~0.11 - 0.15 |
| Brightness (relative) | Higher | Lower |
| Photostability | Higher | Lower |
Brightness , a critical factor for detecting low-abundance targets, is a product of the extinction coefficient and the quantum yield. While the quantum yield of this compound is slightly higher in some reported cases, the superior extinction coefficient and, most importantly, the enhanced photostability of Alexa Fluor 555 contribute to its overall greater brightness and signal retention during imaging experiments.
Photostability , the resistance of a fluorophore to photochemical destruction upon exposure to excitation light, is another area where Alexa Fluor 555 excels. Increased photostability allows for longer exposure times and more robust image acquisition without significant signal loss, which is particularly advantageous in time-lapse microscopy and for generating high-quality super-resolution images.
Experimental Workflow: Copper-Catalyzed Click Chemistry
The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with either Alexa Fluor 555 alkyne or this compound.
Experimental Protocol: General Procedure for Labeling Proteins via CuAAC
This protocol provides a general guideline for labeling an azide-containing protein with Alexa Fluor 555 alkyne or this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alexa Fluor 555 alkyne or this compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., BTTAA, TBTA) solution (e.g., 100 mM in DMSO)
-
Freshly prepared reducing agent solution (e.g., 100 mM sodium ascorbate in water)
-
DMSO (anhydrous)
-
Purification column (e.g., gel filtration, spin desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorescent alkyne in DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) with the fluorescent alkyne. A molar excess of the dye (e.g., 5-10 fold) is generally recommended.
-
Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio.
-
Add the CuSO₄/ligand mixture to the protein-dye solution. The final concentration of CuSO₄ is typically 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a suitable purification column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye (555 nm for Alexa Fluor 555 or ~578 nm for Cy3.5).
-
Conclusion: Why Choose Alexa Fluor 555 Alkyne?
For the majority of applications, Alexa Fluor 555 alkyne presents a superior choice over this compound. Its key advantages include:
-
Higher Brightness and Photostability: Leading to better signal-to-noise ratios and more reliable data, especially in demanding imaging applications.
-
Reduced Self-Quenching: Alexa Fluor dyes can often be conjugated to proteins at higher molar ratios without significant self-quenching, resulting in brighter conjugates.
-
pH Insensitivity: The fluorescence of Alexa Fluor 555 is stable over a broad pH range, ensuring consistent performance in various biological buffers.
While this compound remains a viable option, researchers aiming for the highest sensitivity, quantitative accuracy, and photostability in their fluorescence-based experiments will find Alexa Fluor 555 alkyne to be a more robust and reliable tool. The enhanced performance of Alexa Fluor 555 alkyne justifies its consideration as a preferred alternative for demanding applications in cell biology, proteomics, and drug discovery.
References
A Comparative Guide to the Photostability of Fluorescent Alkynes for Click Chemistry
For researchers in the fields of chemical biology, drug development, and molecular imaging, the selection of a fluorescent probe for bioorthogonal labeling is a critical decision that significantly influences experimental outcomes. Among the various fluorescent probes, those functionalized with an alkyne group have become indispensable for their ability to be incorporated into biomolecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A key performance metric for these fluorescent alkynes is their photostability—the ability to resist photochemical degradation upon exposure to excitation light. High photostability is paramount for applications requiring long or repeated imaging periods, such as live-cell imaging and single-molecule tracking.
This guide provides a comparative overview of the photostability of Cy3.5 alkyne and other commonly used fluorescent alkynes. While direct, side-by-side quantitative photostability data for a comprehensive range of alkyne-modified dyes is not always available in the literature, this guide compiles available data and provides a framework for researchers to conduct their own comparisons.
Quantitative Performance Comparison
The selection of a fluorescent alkyne is often a trade-off between brightness (a function of molar extinction coefficient and quantum yield) and photostability. The following table summarizes key spectroscopic and photostability properties of this compound and several common alternatives. It is important to note that photostability can be highly dependent on the experimental conditions, including the local chemical environment and the intensity of the excitation light.[1]
| Fluorophore Alkyne | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~581 | ~596 | ~150,000 | ~0.15[2] | Moderate |
| Cy3 Alkyne | ~550 | ~570 | ~150,000 | 0.15 - 0.31[2][3] | Moderate[1] |
| Cy5 Alkyne | ~650 | ~670 | ~250,000 | 0.20 - 0.27 | Moderate |
| Alexa Fluor 488 Alkyne | ~495 | ~519 | ~71,000 | ~0.92 | High |
| Alexa Fluor 568 Alkyne | ~578 | ~603 | ~91,300 | ~0.69 | Very High |
| TAMRA Alkyne | ~555 | ~580 | ~91,000 | ~0.1 | Low to Moderate |
| Rhodamine 6G Alkyne | ~525 | ~555 | ~116,000 | ~0.95 | Moderate |
Key Observations:
-
Cyanine Dyes (Cy3, Cy3.5, Cy5): These dyes are widely used due to their high extinction coefficients and availability. However, their photostability is generally considered moderate and can be susceptible to environmental conditions. Studies have shown that the photostability of cyanine dyes can be improved with the use of photoprotection systems. Cy3.5 has been reported to exhibit properties similar to Cy3.
-
Alexa Fluor™ Dyes: This family of dyes is well-regarded for its superior brightness and photostability compared to many traditional dyes. For demanding imaging applications, Alexa Fluor alkynes are often a preferred choice.
-
Rhodamine Dyes (TAMRA, Rhodamine 6G): Rhodamine-based alkynes offer good brightness, but their photostability can vary. Rhodamine 6G is known for its high quantum yield, while TAMRA is a commonly used dye in the orange-red spectrum.
Experimental Protocol for Photostability Comparison
To enable researchers to perform their own direct comparisons under their specific experimental conditions, the following detailed protocol for assessing and comparing the photostability of fluorescent alkynes is provided. The primary metric for this comparison is the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
I. Materials and Reagents
-
Fluorescent alkynes for comparison (e.g., this compound, Cy3 alkyne, Alexa Fluor 568 alkyne)
-
Azide-functionalized biomolecule or surface (e.g., azide-modified bovine serum albumin, azide-coated glass slides)
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade mounting medium (optional, but recommended for fixed samples)
-
Fluorescence microscope equipped with:
-
Appropriate laser lines or filter sets for excitation of the selected dyes.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Time-lapse imaging capabilities.
-
-
Image analysis software (e.g., ImageJ/Fiji).
II. Sample Preparation
-
Labeling: Conjugate each fluorescent alkyne to the azide-functionalized biomolecule or surface using a standard copper-catalyzed click chemistry protocol. Ensure that the labeling ratio is consistent across all dyes being compared.
-
Purification: Remove unconjugated dye from the labeled biomolecules using an appropriate method (e.g., size-exclusion chromatography, dialysis).
-
Immobilization:
-
For biomolecules in solution, adhere them to a glass-bottom dish or coverslip. Ensure a uniform and sparse distribution to allow for imaging of individual molecules or small clusters.
-
For labeled surfaces, ensure the surface is clean and properly prepared for imaging.
-
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate buffer (e.g., PBS). For fixed samples, an antifade mounting medium can be used, but be aware that this will alter the photobleaching rate. For a direct comparison of the intrinsic photostability of the dyes, it is recommended to perform the initial experiments in a standard buffer like PBS.
III. Instrumentation Setup
-
Microscope Configuration:
-
Select an objective with appropriate magnification and numerical aperture (e.g., 60x or 100x oil immersion).
-
Choose the excitation laser line or filter set that corresponds to the excitation maximum of the fluorophore being imaged.
-
-
Illumination Power:
-
Measure the laser power at the objective.
-
Adjust the excitation light intensity to a defined and constant level that is representative of your typical imaging experiments. It is critical to use the exact same illumination power for all dyes to ensure a fair comparison.
-
-
Camera Settings:
-
Set the camera gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector. These settings should remain constant throughout the time-lapse acquisition and for all samples.
-
IV. Data Acquisition
-
Region of Interest (ROI) Selection: Locate a field of view with a suitable density of fluorescently labeled molecules or a uniformly labeled surface.
-
Initial Image: Acquire an initial image (t=0) to record the starting fluorescence intensity (I₀).
-
Time-Lapse Imaging: Begin continuous illumination of the sample and acquire a time-lapse series of images at regular intervals. The time interval should be chosen to adequately capture the decay in fluorescence.
-
Bleaching: Continue the acquisition until the fluorescence intensity has decreased to a significant degree (e.g., less than 20% of the initial intensity).
V. Data Analysis
-
Intensity Measurement:
-
Using image analysis software, define ROIs around several fluorescent spots or a larger region of the uniformly labeled surface.
-
Measure the mean fluorescence intensity within these ROIs for each image in the time-lapse series.
-
For each ROI, subtract the mean background intensity from a region with no fluorescent signal.
-
-
Normalization: Normalize the background-corrected intensity values for each time point to the initial intensity at t=0.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.
-
Curve Fitting: Fit the resulting photobleaching curve to a single or double exponential decay function.
-
Half-life Determination: From the fitted curve, determine the time at which the fluorescence intensity reaches 50% of its initial value. This is the photobleaching half-life (t½). A longer t½ indicates higher photostability.
-
Comparison: Compare the average t½ values obtained for each fluorescent alkyne under identical experimental conditions.
Experimental Workflow Diagram
References
A Comparative Guide to the Validation of Cy3.5 Alkyne Labeling Specificity
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is fundamental to the integrity of experimental outcomes. This guide provides an objective comparison of mass spectrometry and alternative methods for validating the specificity of Cy3.5 alkyne labeling, a crucial step in ensuring that the fluorophore is attached only to the intended molecular targets. Supported by experimental data and detailed protocols, this guide will assist in selecting the most appropriate validation strategy for your research needs.
Introduction to Labeling Specificity Validation
Click chemistry, a powerful and versatile tool for bioconjugation, allows for the specific attachment of probes like this compound to azide-modified biomolecules.[1] In a typical workflow, a biomolecule of interest is first metabolically or enzymatically tagged with an azide group. Subsequently, a reporter molecule with a terminal alkyne, such as this compound, is covalently attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
The central assumption of this two-step labeling strategy is the specificity of the click reaction, meaning the this compound should only react with the azide-tagged molecules. However, non-specific binding can occur, leading to background signal and potentially misleading results. Therefore, rigorous validation of labeling specificity is essential. Mass spectrometry has emerged as a gold-standard for this purpose, offering unparalleled detail at the molecular level.
Validation by Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is a powerful analytical technique that can identify and quantify proteins and their post-translational modifications with high accuracy.[2] In the context of this compound labeling, MS is used to confirm that the dye is exclusively attached to the intended azide-modified peptides. This is typically achieved through a "bottom-up" proteomics approach.[2][3]
Experimental Protocol: Mass Spectrometry Validation
-
Protein Extraction and Labeling:
-
Metabolically label cells or proteins with an azide-containing precursor. For example, to label glycoproteins, cells can be incubated with an azido-sugar like N-azidoacetylgalactosamine (GalNAz). The incorporation of these azido-analogs into proteins has been previously confirmed by mass spectrometry.
-
Lyse the cells and harvest the proteins.
-
Perform the click chemistry reaction by incubating the protein lysate with this compound in the presence of a copper(I) catalyst. A control sample without the azide precursor should be processed in parallel to assess background labeling.
-
-
Sample Preparation for Mass Spectrometry:
-
Protein Precipitation: Precipitate the labeled proteins from the reaction mixture to remove excess reagents. This can be done using methods like methanol/chloroform precipitation.
-
Reduction and Alkylation: Resuspend the protein pellet and treat with dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide to alkylate the resulting free thiols.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluted peptides using a tandem mass spectrometer (MS/MS). The instrument will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select specific peptides for fragmentation and analysis of the fragment ions (MS2 scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using proteomics software.
-
Specify the mass of the this compound modification as a variable modification on the azide-bearing amino acid residue.
-
Specificity Assessment: The identification of peptides containing the Cy3.5 modification confirms successful labeling. The specificity is validated by comparing the number and intensity of labeled peptides in the experimental sample versus the negative control (no azide). A significant enrichment of labeled peptides in the experimental sample indicates high specificity.
-
Workflow for Mass Spectrometry Validation
Alternative Validation Methods
While mass spectrometry provides the most detailed validation, other methods can offer a more rapid and less resource-intensive assessment of labeling specificity.
Gel-Based Analysis (SDS-PAGE and Fluorescence Scanning)
A common alternative is to analyze the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Experimental Protocol: Gel-Based Validation
-
Protein Labeling: Perform the azide labeling and this compound click reaction as described for the mass spectrometry protocol, including a negative control.
-
SDS-PAGE: Separate the labeled proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for Cy3.5 (typically around 550 nm excitation and 570 nm emission).
-
Total Protein Staining: After fluorescence scanning, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all proteins in the lysate.
-
Specificity Assessment: Compare the fluorescent signal between the experimental and control lanes. Specific labeling will result in distinct fluorescent bands in the experimental lane that are absent or significantly weaker in the control lane. Overlaying the fluorescence image with the total protein stain image can help to determine if the fluorescence corresponds to specific protein bands.
Workflow for Gel-Based Validation
Quantitative Comparison of Validation Methods
The choice of validation method depends on the specific experimental needs, balancing the level of detail required with available resources.
| Feature | Mass Spectrometry | Gel-Based Analysis (SDS-PAGE) |
| Specificity Information | High (identifies specific labeled proteins and sites) | Moderate (shows fluorescent bands, but identity is inferred by molecular weight) |
| Sensitivity | High (can detect low abundance proteins) | Moderate to Low (dependent on protein abundance and labeling efficiency) |
| Quantitative Accuracy | High (label-free or label-based quantification) | Semi-quantitative (based on band intensity) |
| Throughput | Lower | Higher |
| Cost & Expertise | High | Low |
| Confirmation of Labeling Site | Yes | No |
Conclusion
Validating the specificity of this compound labeling is a critical step in ensuring the reliability of experimental data. Mass spectrometry stands out as the most rigorous method, providing definitive identification of labeled proteins and the precise sites of modification. While gel-based methods offer a simpler and more accessible alternative for a qualitative or semi-quantitative assessment, they lack the molecular detail and sensitivity of mass spectrometry. The choice of validation method should be guided by the specific requirements of the study, with mass spectrometry being the recommended approach for comprehensive and unambiguous validation of labeling specificity.
References
Control Experiments for Cy3.5 Alkyne Click Chemistry: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or click chemistry, stands out as a robust and versatile tool for labeling and visualizing biomolecules. The choice of a fluorescent reporter is critical for the success of these experiments, directly impacting the sensitivity and specificity of detection. This guide provides a comprehensive comparison of Cy3.5 alkyne, a popular orange-red fluorescent probe, with its alternatives, and details the essential control experiments required for reliable and reproducible results.
Performance Comparison of Fluorescent Alkynes
The selection of a fluorescent alkyne for click chemistry should be based on a careful consideration of its photophysical properties, as these directly influence the brightness and quality of the resulting signal. Below is a comparison of this compound with other commonly used fluorescent alkynes in a similar spectral range. Brightness is a calculated metric (Extinction Coefficient × Quantum Yield / 1000) that provides a standardized measure of a fluorophore's performance.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness |
| This compound | 581 | 596 | 150,000 | ~0.15 | 22.5 |
| Cy3 Alkyne | 550 | 570 | 150,000 | ~0.3 | 45.0 |
| Alexa Fluor 594 Alkyne | 590 | 617 | 92,000 | 0.66 | 60.7 |
| TAMRA Alkyne | 556 | 580 | 89,000 | 0.7 | 62.3 |
| Cy5 Alkyne | 646 | 662 | 250,000 | 0.2 | 50.0 |
Note: Quantum yield and, consequently, brightness can be influenced by the local environment and conjugation to biomolecules. Some studies have shown that the fluorescence of Cy3 and Cy3.5 can be enhanced upon covalent attachment to proteins, while Cy5 fluorescence may decrease.[1][2]
Essential Control Experiments
To ensure the specificity of the fluorescent signal and validate the results of a this compound click chemistry experiment, a series of control experiments are indispensable. These controls help to distinguish between specific labeling and potential artifacts.
Negative Controls
Negative controls are crucial for identifying sources of background signal and non-specific binding.
-
No Catalyst Control: This is the most critical control to confirm that the observed fluorescence is due to the copper-catalyzed click reaction. The experiment is performed by omitting the copper(II) sulfate from the reaction mixture. In the absence of the copper catalyst, no covalent bond should form between the this compound and the azide-modified biomolecule.[3] Any observed fluorescence in this control indicates non-specific binding of the dye to the sample.
-
No Azide Control: To assess the background fluorescence from the this compound itself and its potential non-specific interactions with cellular components other than the azide tag, a control experiment should be performed on a sample that has not been metabolically labeled or otherwise modified with an azide group.
-
No Alkyne Control: This control, where the this compound is omitted from the reaction cocktail, helps to identify any endogenous fluorescence in the sample at the detection wavelength of Cy3.5.
Positive Controls
Positive controls are necessary to verify that the click chemistry reaction components are active and that the experimental setup is conducive to the reaction.
-
Model System Positive Control: A small-scale reaction with a known azide-containing small molecule (e.g., azido-biotin) and this compound can confirm the activity of the catalyst and the dye. The successful formation of the fluorescent product can be verified by techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Spiked Positive Control: In a complex biological sample, a known azide-modified protein can be "spiked" into the sample to serve as an internal positive control. The successful labeling of this spiked-in protein confirms that the reaction conditions are permissive for click chemistry within that complex environment.
Experimental Protocols
The following protocols provide a starting point for performing click chemistry with this compound for labeling proteins in cell lysates and for labeling oligonucleotides. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is designed for labeling proteins that have been metabolically incorporating an azide-containing amino acid analog.
Materials:
-
Azide-modified protein lysate
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein lysate to the desired concentration in reaction buffer.
-
Add this compound stock solution to a final concentration of 25-100 µM.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules.[4][5]
-
Add the copper/ligand premix to the reaction tube to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by protein precipitation (e.g., with acetone or trichloroacetic acid) followed by centrifugation, or by using spin desalting columns.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol is suitable for labeling synthetic oligonucleotides containing an alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Cy3.5 azide (note: for this protocol, the azide is on the dye and the alkyne on the biomolecule)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., 0.1 M triethylammonium acetate, pH 7.5)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Cy3.5 azide: 10 mM in DMSO.
-
CuSO₄/TBTA premix: 10 mM in a 1:1.2 molar ratio in 55% aqueous DMSO.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in the reaction buffer to a concentration of 100-200 µM.
-
Add Cy3.5 azide stock solution to a final concentration of 1.5-2 times the oligonucleotide concentration.
-
Add the CuSO₄/TBTA premix to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight for higher efficiency, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins with this compound via click chemistry.
Signaling Pathway: GPCR-Mediated Signaling and Metabolic Labeling
Caption: GPCR signaling can modulate metabolic pathways like glycosylation, which can be visualized using metabolic labeling with an azido-sugar and subsequent click chemistry with this compound.
References
- 1. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Labeling Efficiency of Cy3.5 Alkyne
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate detection and analysis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bio-orthogonal method for attaching fluorescent probes to target molecules.[1][2][3] This guide provides a quantitative comparison of Cy3.5 alkyne, a popular orange-red fluorescent probe, with other common fluorescent alkynes, supported by experimental protocols and data.
Cy3.5 is a cyanine dye noted for its bright fluorescence and high photostability.[4] A key advantage of Cy3.5, and the related Cy3, is its tendency to exhibit an anomalous enhancement in fluorescence upon covalent attachment to proteins.[5] This contrasts with longer-wavelength cyanine dyes like Cy5 and Cy7, which often suffer from fluorescence quenching when conjugated to proteins at high dye-to-protein ratios.
Comparative Analysis of Fluorescent Alkyne Probes
The choice of a fluorescent probe depends on several factors, including the specific application, the instrumentation available, and the spectral properties of the dye. The following table summarizes the key characteristics of this compound and compares it with other widely used alternatives.
| Parameter | This compound | Cy3 Alkyne | Cy5 Alkyne | Alexa Fluor™ 555 Alkyne |
| Excitation Max (nm) | ~581 | ~553 | ~646 | ~555 |
| Emission Max (nm) | ~596 | ~569 | ~662 | ~565 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~150,000 | ~150,000 | ~250,000 | ~150,000 |
| Quantum Yield | ~0.15 (free dye) | ~0.15 (free dye) | ~0.20 (free dye) | ~0.10 (free dye) |
| Performance upon Conjugation | Fluorescence enhancement observed with proteins. | Fluorescence enhancement observed with proteins. | Prone to quenching at high labeling densities. | Generally high photostability and pH insensitivity. |
| Color | Orange-Red | Orange | Far-Red | Orange |
Note: Molar extinction coefficient and quantum yield values are representative and can vary depending on the solvent and conjugation state.
Experimental Protocols
Quantifying the labeling efficiency involves a carefully executed experimental workflow, from the labeling reaction itself to the final calculation of the degree of labeling.
Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 5. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cyanine Alkyne Dyes: A Side-by-Side Comparison for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals venturing into bioorthogonal chemistry, the selection of the right fluorescent probe is a critical step that dictates the sensitivity, resolution, and reliability of their experiments. Cyanine alkyne dyes, with their bright fluorescence and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, have emerged as indispensable tools for labeling and visualizing biomolecules in complex biological systems. This guide provides an objective, data-driven comparison of various commercially available cyanine alkyne dyes to aid in the selection of the optimal probe for specific research needs.
This comparison focuses on the key performance indicators of cyanine alkyne dyes, including their spectral properties, brightness, and the influence of modifications such as sulfonation. Detailed experimental protocols for performance validation and application are also provided to ensure reproducible and robust results.
At a Glance: Key Performance Metrics of Cyanine Alkyne Dyes
The following table summarizes the key photophysical properties of commonly used cyanine alkyne dyes. It is important to note that these values can be influenced by the local chemical environment, such as the solvent and the biomolecule to which the dye is conjugated.[1][2] Brightness is a calculated parameter derived from the molar extinction coefficient and the fluorescence quantum yield, providing a practical measure of the dye's signal intensity.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ / 1000) | Water Solubility |
| Cy3 Alkyne | ~553 | ~569 | ~150,000 | ~0.15 | ~22.5 | Low |
| Sulfo-Cy3 Alkyne | ~555 | ~572 | ~150,000 | ~0.1 | ~15.0 | High[3] |
| Cy5 Alkyne | ~649 | ~671 | ~250,000 | ~0.2 | ~50.0 | Low |
| Sulfo-Cy5 Alkyne | ~650 | ~680 | ~271,000 | ~0.2 | ~54.2 | High[4][5] |
| Sulfo-Cy7 Alkyne | ~750 | ~773 | ~240,600 | - | - | High |
| Sulfo-Cy7.5 Alkyne | ~778 | ~797 | ~222,000 | ~0.21 | ~46.6 | High |
Understanding the Impact of Sulfonation
A key structural variation among cyanine dyes is the presence of sulfo groups. Sulfonation significantly increases the water solubility of the dyes, which is a crucial advantage when working with biological samples in aqueous buffers. While non-sulfonated cyanine alkynes often require the use of organic co-solvents like DMSO or DMF for dissolution and conjugation, their sulfonated counterparts can be used directly in aqueous media. This simplifies experimental procedures and minimizes the potential for organic solvents to perturb sensitive biological systems. However, it is important to consider that sulfonation can sometimes slightly alter the photophysical properties of the dye.
Visualizing the Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of cyanine alkyne dyes is their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.
Experimental Protocols for Performance Evaluation and Application
To ensure an objective comparison and successful application of cyanine alkyne dyes, standardized experimental protocols are essential.
Protocol 1: Standardized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol provides a general method for labeling an azide-modified protein with a cyanine alkyne dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyanine alkyne dye (or Sulfo-cyanine alkyne dye)
-
DMSO or DMF (for non-sulfonated dyes)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Accelerating ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (e.g., 100 mM in water)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Dye Solution:
-
For non-sulfonated dyes, dissolve the cyanine alkyne in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
For sulfonated dyes, dissolve directly in water or the reaction buffer.
-
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (final concentration typically 10-100 µM).
-
Cyanine alkyne dye stock solution (a 1.5 to 5-fold molar excess over the protein is a good starting point).
-
Aminoguanidine stock solution (final concentration ~5 mM).
-
-
Prepare the Catalyst Premix: In a separate tube, mix the Copper(II) sulfate and accelerating ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture (final copper concentration typically 50-250 µM).
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Comparative Photostability Assessment
This protocol outlines a method for comparing the photostability of different cyanine dye conjugates.
Materials:
-
Purified, dye-labeled biomolecules at the same concentration in an imaging buffer (e.g., PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a suitable light source, filter sets for each dye, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Immobilize the dye-conjugated biomolecules on a microscope slide.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Set the illumination intensity to a level that provides a good initial signal without causing immediate bleaching.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the immobilized molecules under continuous illumination. Use the same exposure time and acquisition interval for all samples being compared.
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the fluorescent spots.
-
Correct for background fluorescence by subtracting the mean intensity of a region without fluorescent molecules.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime or half-life.
-
Selecting the Right Cyanine Alkyne Dye: A Decision Pathway
The choice of a cyanine alkyne dye depends on several factors, including the available instrumentation, the nature of the experiment, and the properties of the target biomolecule.
Troubleshooting Common Labeling Issues
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive dye due to improper storage or handling. | Use fresh dye stock and store it desiccated and protected from light at -20°C. |
| Presence of amine-containing buffers (e.g., Tris) if using NHS-ester chemistry for azide modification. | Exchange the biomolecule into an amine-free buffer like PBS before azide modification. | |
| Inefficient catalyst activity in CuAAC. | Use a freshly prepared solution of sodium ascorbate. Ensure the correct concentrations of copper and ligand are used. | |
| High Background Signal | Excess unreacted dye. | Ensure thorough purification of the labeled biomolecule to remove all free dye. |
| Non-specific binding of the dye to surfaces or other molecules. | For sulfonated dyes, this is less of an issue. For non-sulfonated dyes, consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to wash buffers. | |
| Photobleaching | High excitation light intensity. | Reduce the laser power or illumination intensity. Use a neutral density filter if necessary. |
| Presence of reactive oxygen species. | Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase/catalase) or antifade reagents. | |
| Precipitation of Labeled Protein | High degree of labeling with hydrophobic non-sulfonated dyes. | Reduce the molar excess of the dye during the labeling reaction. Consider using a sulfonated cyanine dye for better solubility. |
By carefully considering the photophysical properties of different cyanine alkyne dyes and employing standardized protocols for their application and evaluation, researchers can harness the full potential of these powerful fluorescent tools for precise and sensitive biomolecular imaging.
References
Unveiling Cellular Targets: Cy3.5 Alkyne Outshines Antibody-Based Detection
A head-to-head comparison reveals the superiority of Cy3.5 alkyne-based "click chemistry" for precise and robust biomolecule detection over traditional antibody-based methods. Offering enhanced specificity, greater signal amplification, and unparalleled multiplexing capabilities, this compound is emerging as the gold standard for researchers in cellular analysis and drug development.
In the intricate world of cellular and molecular biology, the precise detection and visualization of specific biomolecules are paramount. For decades, antibody-based methods, such as immunofluorescence (IF), have been the workhorse of cellular imaging. However, inherent limitations in specificity, signal amplification, and multiplexing have prompted the search for more robust and versatile technologies. The advent of bioorthogonal click chemistry, utilizing probes like this compound, presents a powerful alternative that overcomes many of the challenges associated with traditional antibody detection.
This guide provides an objective comparison of this compound and antibody-based detection methods, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their experimental designs.
At a Glance: this compound vs. Antibody Detection
| Feature | This compound (Click Chemistry) | Antibody-Based Detection (Immunofluorescence) |
| Specificity | Extremely high, based on bioorthogonal chemical reaction.[1][2][3][4][5] | Variable, dependent on antibody quality and potential for cross-reactivity. |
| Signal-to-Noise Ratio | Generally higher due to low background from non-specific binding. | Can be lower due to non-specific antibody binding and autofluorescence. |
| Multiplexing | Highly amenable to multiplexing with spectrally distinct alkynes. | Limited by antibody host species and spectral overlap of fluorophores. |
| Signal Amplification | Can be directly incorporated or combined with techniques like Tyramide Signal Amplification (TSA) for significant signal enhancement. | Relies on secondary antibodies, which can introduce additional layers of non-specificity. |
| Target Accessibility | Small size of the alkyne probe allows for better penetration and labeling of dense structures. | Large size of antibodies (approx. 150 kDa) can lead to steric hindrance and poor tissue penetration. |
| Labeling of Modified Biomolecules | Ideal for specifically labeling post-translationally modified proteins and other biomolecules. | Often lacks the specificity to distinguish between modified and unmodified proteins. |
The Power of Precision: Click Chemistry's Unmatched Specificity
The core advantage of this compound lies in the foundational principle of click chemistry. This Nobel Prize-winning technology describes a set of chemical reactions that are highly specific, rapid, and bioorthogonal, meaning they do not interfere with native biological processes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable covalent bond between the this compound and an azide-modified target molecule. Since neither alkynes nor azides are naturally present in most biological systems, the labeling is exceptionally specific, resulting in minimal off-target signal and a superior signal-to-noise ratio.
In contrast, antibody-based detection relies on the binding affinity between an antibody and a specific epitope on the target protein. While highly specific antibodies exist, the potential for cross-reactivity with other proteins that share similar epitopes is a persistent concern. This can lead to false-positive signals and misinterpretation of results. Furthermore, the production and validation of high-quality antibodies can be a lengthy and expensive process.
Illuminating the Target: Signal Amplification and Sensitivity
While indirect immunofluorescence utilizes secondary antibodies to amplify the signal, this adds another layer of potential non-specificity. Each primary antibody can be bound by multiple secondary antibodies, each carrying multiple fluorophores, leading to signal enhancement. However, this also increases the risk of background noise from non-specific binding of the secondary antibody.
This compound offers a more direct and controllable approach to signal amplification. For highly abundant targets, direct labeling with this compound provides a bright and specific signal. For low-abundance targets, click chemistry can be coupled with other amplification techniques, such as the aforementioned Tyramide Signal Amplification (TSA), to achieve dramatic signal enhancement without compromising specificity.
Expanding the Palette: Superior Multiplexing Capabilities
A significant limitation of antibody-based multiplexing is the "species crosstalk" that can occur when using multiple primary antibodies from the same host species. This necessitates a complex and often limiting experimental design involving primary antibodies from different species. Additionally, the spectral overlap between different fluorophores can further complicate the analysis of multiplexed images.
Click chemistry with spectrally distinct fluorescent alkynes, such as this compound, circumvents these issues. By introducing different azide-modified targets, researchers can simultaneously label multiple molecules in a single sample with high specificity. The small size of the alkyne probes and the bioorthogonal nature of the reaction minimize steric hindrance and crosstalk, allowing for cleaner and more reliable multiplexed imaging.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the key steps in both this compound-based detection and traditional antibody-based immunofluorescence.
Caption: Workflow for this compound-based detection via click chemistry.
Caption: Workflow for traditional antibody-based immunofluorescence detection.
Experimental Protocols
Protocol 1: Cellular Labeling with this compound via Click Chemistry
This protocol outlines the general steps for labeling azide-modified biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips with azide-modified biomolecules
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click-iT® reaction buffer (or equivalent)
-
Copper (II) Sulfate (CuSO4)
-
This compound
-
Reducing agent (e.g., Sodium Ascorbate)
-
Fluorescence mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves adding CuSO4, this compound, and a reducing agent to the reaction buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a fluorescence mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy3.5 (Excitation/Emission maxima ~581/596 nm).
Protocol 2: Indirect Immunofluorescence
This protocol provides a standard procedure for detecting a target protein using primary and secondary antibodies.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody that recognizes the primary antibody
-
Fluorescence mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a fluorescence mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
Conclusion
While antibody-based detection has been a cornerstone of biological research, the emergence of this compound and click chemistry offers a superior alternative for many applications. The enhanced specificity, robust signal amplification, and flexible multiplexing capabilities of this technology empower researchers to visualize and quantify biomolecules with unprecedented precision and clarity. For scientists and drug development professionals seeking to push the boundaries of cellular and molecular imaging, the adoption of this compound-based detection represents a significant step forward in generating reliable, high-quality data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
A Comparative Guide to the Bioorthogonal Cy3.5 Alkyne-Azide Reaction
In the landscape of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, which involves reactions that occur within living systems without interfering with innate biochemical processes, provides a powerful toolkit for these endeavors. Among the most prominent of these reactions is the azide-alkyne cycloaddition, often termed "click chemistry."
This guide provides a comprehensive assessment of the bioorthogonality of the Cy3.5 alkyne-azide reaction. Cy3.5, a bright and photostable cyanine dye, can be functionalized with an alkyne group, allowing it to be covalently attached to azide-modified biomolecules. We will compare the two primary modalities of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—providing quantitative data, detailed experimental protocols, and visualizations to assist researchers in selecting and implementing the optimal strategy for their specific applications.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for conjugating this compound to an azide-modified target hinges on a trade-off between reaction kinetics and potential cytotoxicity. CuAAC is characterized by its rapid reaction rates but requires a copper catalyst that can be toxic to living cells.[1][2] In contrast, SPAAC is catalyst-free and therefore more biocompatible for in vivo studies, though it generally exhibits slower kinetics.[3][4]
The following table summarizes the key performance characteristics of these two reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by Cu(I).[5] | 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide, driven by the release of ring strain. |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10 - 1000 | ~0.01 - 1 (depending on the cyclooctyne) |
| Catalyst Requirement | Yes, Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). | No, the reaction is catalyst-free. |
| Biocompatibility & Cytotoxicity | The Cu(I) catalyst can be cytotoxic, potentially generating reactive oxygen species. Toxicity can be mitigated by using copper-chelating ligands (e.g., THPTA, BTTAA). | Generally considered highly biocompatible due to the absence of a metal catalyst. |
| Key Advantages | - Fast reaction kinetics- High reaction yields- Terminal alkynes are small and less likely to perturb biomolecules | - Highly biocompatible, suitable for live-cell and in vivo imaging- No catalyst-associated toxicity |
| Key Disadvantages | - Potential cytotoxicity of the copper catalyst- Requires a reducing agent and potentially a chelating ligand | - Generally slower reaction kinetics compared to CuAAC- Strained cyclooctynes are bulkier, which may affect the function of the labeled biomolecule |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying chemical transformations is crucial for the successful implementation of bioorthogonal labeling experiments.
Caption: General workflow for a bioorthogonal labeling experiment.
The mechanisms of CuAAC and SPAAC illustrate the key differences in how the triazole linkage between the azide and the alkyne is formed.
Caption: Mechanism of the CuAAC reaction.
Caption: Mechanism of the SPAAC reaction.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable results. Below is a general protocol for labeling azide-modified glycoproteins in cultured cells with this compound via CuAAC.
Objective: To fluorescently label glycoproteins in cultured mammalian cells that have been metabolically engineered to incorporate an azide-containing sugar.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Complete cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Click Reaction Buffer: PBS
-
Click Reagent Stock Solutions:
-
Cy3.5-alkyne (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of 25-50 µM Ac₄ManNAz in complete culture medium for 48-72 hours to allow for metabolic incorporation of the azide into cellular glycans.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with warm PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
CuAAC "Click" Reaction:
-
Prepare the "click" reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
870 µL of PBS
-
10 µL of Cy3.5-alkyne stock solution (final concentration: 100 µM)
-
40 µL of pre-mixed CuSO₄:THPTA (1:5 molar ratio)
-
80 µL of freshly prepared sodium ascorbate solution (final concentration: 8 mM)
-
-
Vortex the cocktail gently to mix.
-
Remove the PBS from the cells and add the "click" reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Stain nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the Cy3.5 fluorescence using a fluorescence microscope with appropriate filter sets (e.g., excitation ~580 nm, emission ~600 nm).
-
Conclusion
The this compound-azide reaction is a robust and highly specific tool for bioorthogonal labeling. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of the reaction depends on the experimental context. CuAAC offers rapid kinetics ideal for fixed samples or in vitro applications where speed is critical. For live-cell imaging and in vivo studies, the catalyst-free nature of SPAAC makes it the superior choice, despite its slower reaction rates, as it avoids the issue of copper-induced cytotoxicity. By carefully considering the trade-offs in reaction speed and biocompatibility, and by following optimized protocols, researchers can effectively leverage the this compound-azide reaction to illuminate complex biological processes with high fidelity.
References
A Comparative Guide to Cross-Reactivity of Fluorescent Alkyne Probes in Complex Biological Samples with a Focus on Cy3.5 Alkyne
For researchers, scientists, and drug development professionals utilizing click chemistry for labeling in complex biological matrices, minimizing non-specific binding and cross-reactivity of fluorescent probes is paramount for generating accurate and reproducible data. This guide provides a comparative overview of Cy3.5 alkyne and other commonly used fluorescent alkyne probes, with a focus on their potential for cross-reactivity in samples such as cell lysates and tissue homogenates. Due to a lack of direct comparative studies in the literature, this guide synthesizes information on the properties of different dye families and presents a detailed experimental framework for researchers to conduct their own objective comparisons.
Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe can significantly impact the signal-to-noise ratio and the specificity of labeling in bioorthogonal chemistry. While this compound is a popular choice, a variety of other probes are available, each with its own set of photophysical properties and potential for non-specific interactions.
| Property | This compound | Cy3 Alkyne | Alexa Fluor 555 Alkyne | TAMRA Alkyne |
| Excitation Max (nm) | ~581 | ~550 | ~555 | ~546 |
| Emission Max (nm) | ~596 | ~570 | ~565 | ~579 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 | ~91,000 |
| Reported Characteristics | Mimics the properties of Cy3, offering a slightly red-shifted spectrum.[1] | Bright and photostable, but can exhibit self-quenching at high labeling densities.[2] | Known for high photostability and less self-quenching compared to Cy dyes.[2] | A well-established rhodamine-based dye, though can be prone to non-specific binding in some applications.[3] |
| Potential for Non-Specific Binding | Expected to be similar to Cy3 alkyne. Some non-specific labeling with cyanine alkynes has been observed.[4] | Trace amounts of non-specific labeling have been reported in complex lysates. | Generally considered to have low non-specific binding, but empirical validation is recommended. | Can exhibit background fluorescence, necessitating careful optimization of labeling and washing steps. |
Experimental Protocols
To objectively assess the cross-reactivity of this compound and other fluorescent probes, a standardized experimental workflow is essential. The following protocols outline a method for labeling complex biological samples and analyzing the specificity of the fluorescent signal.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the labeling of a cell lysate containing azide-modified proteins with a fluorescent alkyne probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Cell lysate containing azide-modified proteins (e.g., from cells cultured with an azide-containing metabolic label)
-
Negative control cell lysate (without azide modification)
-
Fluorescent alkyne probes (this compound, Cy3 alkyne, Alexa Fluor 555 alkyne, TAMRA alkyne) dissolved in DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
SDS-PAGE loading buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lysate Preparation: Thaw the azide-modified and negative control cell lysates on ice. Determine the protein concentration of each lysate using a standard protein assay.
-
Reaction Setup: In separate microcentrifuge tubes, combine the following for each fluorescent probe to be tested (and for both azide-modified and negative control lysates):
-
50 µg of cell lysate
-
PBS to a final volume of 90 µL
-
1 µL of 10 mM fluorescent alkyne probe in DMSO (final concentration: 100 µM)
-
1 µL of 50 mM TCEP (final concentration: 0.5 mM)
-
-
Catalyst Preparation: Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Click Reaction: To initiate the reaction, add the following to each tube:
-
2 µL of 25 mM CuSO₄/THPTA solution (final concentration: 0.5 mM CuSO₄)
-
2 µL of 50 mM sodium ascorbate (freshly prepared; final concentration: 1 mM)
-
-
Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add 33 µL of 4x SDS-PAGE loading buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.
Protocol 2: In-Gel Fluorescence Analysis of Labeled Lysates
This protocol describes the visualization and quantification of fluorescently labeled proteins and the assessment of non-specific background.
Materials:
-
Labeled protein samples from Protocol 1
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Fluorescence gel imager with appropriate filters for each dye
-
Image analysis software
-
Coomassie Brilliant Blue or other total protein stain
Procedure:
-
SDS-PAGE: Load equal amounts of the prepared samples onto a polyacrylamide gel. Run the gel according to standard procedures to separate the proteins by molecular weight.
-
In-Gel Fluorescence Scanning: After electrophoresis, carefully remove the gel and wash it briefly with deionized water. Scan the gel using a fluorescence imager with the appropriate excitation and emission settings for each fluorescent dye.
-
Total Protein Staining: After fluorescence imaging, stain the same gel with Coomassie Brilliant Blue or a similar total protein stain to visualize the entire protein profile.
-
Data Analysis:
-
Quantify the fluorescence intensity of the entire lane for both the azide-modified (+) and negative control (-) samples for each fluorescent probe.
-
Calculate the signal-to-noise ratio by dividing the total fluorescence intensity of the azide-modified sample by the total fluorescence intensity of the corresponding negative control sample.
-
Visually inspect the fluorescent banding pattern in the negative control lanes to identify any specific off-target labeling.
-
Normalize the fluorescence signal to the total protein load as determined by the Coomassie stain to correct for any loading inaccuracies.
-
Visualizations
Experimental Workflow for Cross-Reactivity Testing
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cy3.5 Alkyne Performance in Modern Microscopy
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible microscopy data. This guide provides an objective comparison of Cy3.5 alkyne, a popular orange-red fluorescent dye, with its main alternatives for click chemistry applications. We delve into their performance across various microscopy setups, supported by available experimental data and detailed protocols to inform your experimental design.
This compound, a member of the cyanine dye family, has been a workhorse in fluorescence microscopy for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction allows for the precise labeling of target biomolecules in complex biological systems. However, with the advent of new fluorophores, a critical evaluation of this compound's performance in different microscopy contexts is essential.
Spectral and Photophysical Properties: A Quantitative Overview
The performance of a fluorescent dye is fundamentally dictated by its spectral and photophysical properties. Brightness, a function of both the molar extinction coefficient and the fluorescence quantum yield, and photostability are critical parameters that influence signal-to-noise ratios and the ability to perform long-term or high-intensity imaging.
While direct, side-by-side comparisons of the alkyne derivatives are not always available in the literature, we can compile and compare the properties of the parent dyes, which are expected to be largely representative of their alkyne-functionalized counterparts.
| Property | Cy3.5 | Alexa Fluor 555[1][2] | Alexa Fluor 568[3] | ATTO 550 |
| Excitation Max (nm) | ~581 | ~555 | ~578 | ~554 |
| Emission Max (nm) | ~596 | ~565 | ~603 | ~576 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~150,000[4] | ~150,000 | ~91,300 | ~120,000 |
| Quantum Yield | ~0.35 (for NHS ester)[5] | ~0.1 | ~0.67 | ~0.8 |
| Relative Photostability | Moderate | High | Very High | High |
Key Takeaways from the Data:
-
Brightness: While Cy3.5 possesses a high molar extinction coefficient, its overall brightness can be surpassed by dyes with higher quantum yields like Alexa Fluor 568 and ATTO 550. Studies have shown that Alexa Fluor 555 conjugates are more fluorescent than Cy3 conjugates, especially at higher degrees of labeling where Cy dyes can exhibit self-quenching.
-
Photostability: A significant body of evidence points to the superior photostability of the Alexa Fluor and ATTO dye families compared to traditional cyanine dyes like Cy3.5. This is a crucial consideration for demanding applications such as super-resolution microscopy and long-term live-cell imaging.
Performance in Different Microscopy Setups
The choice of fluorescent probe should be tailored to the specific microscopy technique being employed. Here, we evaluate the expected performance of this compound in common microscopy setups.
Widefield and Confocal Microscopy
In standard widefield and confocal microscopy, signal-to-noise ratio (SNR) is a key determinant of image quality. While this compound can provide bright signals, its moderate photostability can be a limiting factor, especially during the longer acquisition times often required for confocal imaging to improve SNR. The higher photostability and brightness of alternatives like Alexa Fluor 555 and 568 alkynes can lead to more robust and reproducible results with less signal degradation over time. One study noted that upon covalent attachment to proteins, Cy3 and Cy3.5 can exhibit an anomalous enhancement in fluorescence, which could be advantageous in certain contexts.
Super-Resolution Microscopy
Super-resolution techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), place extreme demands on fluorophore photostability and photoswitching characteristics. While cyanine dyes like Cy5 are commonly used in STORM, often in conjunction with an activator dye like Cy3, the photostability of Cy3.5 may not be sufficient for the intense and prolonged laser illumination required for these methods. For super-resolution applications, more photostable dyes are generally recommended to maximize the number of localization events before the fluorophore irreversibly photobleaches.
Experimental Protocols
Precise and reproducible labeling is critical for successful fluorescence microscopy. The following protocols provide a general framework for using this compound and its alternatives in cell labeling experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
The principle of CuAAC involves the copper(I)-catalyzed reaction between an alkyne and an azide to form a stable triazole linkage.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Experimental Workflow for Cell Labeling and Imaging
This workflow outlines the key steps for labeling and imaging cells using a fluorescent alkyne.
Caption: General workflow for fluorescent labeling and imaging.
Detailed Protocol for Labeling Cellular Components
Materials:
-
Azide-modified metabolic precursor (e.g., azido sugars, amino acids, or nucleosides)
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent alkyne (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the desired azide-modified metabolic precursor for a sufficient duration to allow for incorporation into biomolecules.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail for a small volume (e.g., 500 µL) might consist of:
-
5 µM fluorescent alkyne
-
1 mM CuSO₄
-
50 mM sodium ascorbate
-
100 µM TBTA in PBS
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with the wash buffer.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Imaging: Acquire images using a widefield or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI. For Cy3.5, excitation is typically around 580 nm and emission is collected around 600 nm.
Conclusion
This compound remains a viable and useful tool for fluorescent labeling in microscopy, particularly for routine applications where extreme photostability is not the primary concern. Its bright fluorescence, especially when conjugated to proteins, can yield high-quality images. However, for more demanding applications such as super-resolution microscopy or long-term live-cell imaging, the superior photostability and brightness of alternatives like Alexa Fluor 555/568 alkynes and ATTO 550 alkyne make them a more robust choice. The selection of the optimal fluorescent alkyne will ultimately depend on the specific experimental requirements, the microscopy setup available, and the balance between cost and performance. Researchers are encouraged to consider the data presented in this guide to make an informed decision for their specific research needs.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine 3.5 alkyne [equivalent to Cy3.5® alkyne] | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison of Red Fluorophores for Click Chemistry: Cy3.5 Alkyne vs. The Field
In the rapidly advancing fields of chemical biology and drug development, the precise labeling and visualization of biomolecules are paramount. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust method for attaching fluorescent probes to proteins, nucleic acids, and other targets. The choice of fluorophore in these applications is critical, directly impacting experimental sensitivity, resolution, and the reliability of the resulting data. This guide provides an objective comparison of Cy3.5 alkyne with other commonly used red-emitting fluorescent alkynes, focusing on the key performance metrics of brightness and quantum yield.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a crucial parameter for sensitive detection and is determined by the product of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key photophysical properties of this compound and a selection of other popular red fluorophores functionalized with an alkyne group for use in click chemistry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 579[1][2] | 591[1][2] | 150,000[1] | 0.15 | 22,500 |
| Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.15-0.3 | 22,500 - 45,000 |
| Alexa Fluor 594 Alkyne | 590 | 617 | 92,000 | 0.66 | 60,720 |
| TAMRA Alkyne | ~546 | ~575 | ~91,000 | ~0.1 | 9,100 |
| Cy5 Alkyne | ~649 | ~670 | ~250,000 | ~0.2-0.27 | 50,000 - 67,500 |
Note: The exact photophysical properties of fluorophores can vary depending on the solvent, pH, and conjugation to a biomolecule. The data presented here are representative values for the unconjugated dyes in aqueous solution.
Experimental Protocols
Accurate and reproducible experimental results rely on well-defined protocols. Below are detailed methodologies for the key experiments relevant to the use and characterization of fluorescent alkynes.
Experimental Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample of interest to a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., Rhodamine 101).
Materials:
-
This compound
-
Rhodamine 101 (quantum yield standard)
-
Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a cuvette holder
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilutions of both the this compound and the Rhodamine 101 standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength of the standard.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the standard. The emission should be collected over the entire fluorescence range of both the standard and the sample.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the Rhodamine 101 standard.
-
Calculate the quantum yield of the this compound using the following equation:
Φsample = Φstandard × (msample / mstandard) × (ηsample² / ηstandard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Experimental Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling an azide-containing biomolecule with an alkyne-functionalized fluorophore.
Objective: To fluorescently label an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) with the this compound stock solution to achieve a 2-10 fold molar excess of the dye.
-
In a separate tube, prepare the copper-ligand catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning.
-
Upon completion, remove the excess dye and catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Experimental workflow for CuAAC-mediated fluorescent labeling.
Concluding Remarks
The selection of a red fluorophore for click chemistry applications requires a careful evaluation of its photophysical properties. While this compound is a viable option, alternatives such as Alexa Fluor 594 alkyne offer significantly greater brightness due to a much higher quantum yield. For applications demanding the highest sensitivity, this difference can be critical. Furthermore, the photostability of the chosen dye, which was not the primary focus of this guide, is another crucial factor that can impact the duration and quality of imaging experiments. Researchers are encouraged to consider all these parameters in the context of their specific experimental needs to ensure the selection of the most appropriate fluorescent probe for their studies.
References
Evaluating the Effect of the Cy3.5 Alkyne Label on Protein Function: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is an indispensable tool in biological research, enabling the visualization and quantification of protein localization, dynamics, and interactions. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has provided a highly specific and efficient method for attaching probes like Cy3.5 alkyne to proteins of interest. However, the addition of any extrinsic label carries the potential to alter the protein's structure and function. This guide provides an objective comparison of the this compound label with other commercially available alkyne-functionalized fluorescent dyes, offering supporting data and experimental protocols to aid researchers in making informed decisions for their specific applications.
The this compound Label: Properties and Considerations
Cy3.5 is a bright and photostable cyanine dye that fluoresces in the orange-red region of the spectrum. The alkyne functional group allows for its covalent attachment to an azide-modified protein via click chemistry. This labeling strategy is highly specific and can be performed under mild conditions, which is advantageous for preserving protein integrity.
Key characteristics of the Sulfo-Cy3.5 alkyne include its high hydrophilicity due to the presence of sulfo groups, which can minimize aggregation and non-specific binding of the labeled protein. Studies have shown that for cyanine dyes like Cy3 and Cy3.5, attachment to a protein can lead to an enhancement of fluorescence, a desirable feature for imaging and detection assays.[1][2]
Comparison of Alkyne-Functionalized Fluorescent Dyes
The choice of a fluorescent label should be guided by the specific experimental requirements, including the brightness and photostability of the dye, the potential for steric hindrance, and the likelihood of altering the protein's biological activity. Below is a comparison of this compound with spectrally similar alternatives.
Photophysical and Chemical Properties
| Feature | This compound | Alexa Fluor 555 Alkyne | ATTO 532 Alkyne |
| Excitation Max (nm) | ~581 | ~555 | ~532 |
| Emission Max (nm) | ~596 | ~565 | ~553 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~115,000 |
| Quantum Yield | Moderate to High | High | High |
| Photostability | Good | Excellent | Excellent |
| Hydrophilicity | High (sulfonated) | High (sulfonated) | Moderate |
| Molecular Weight | ~1000 g/mol | ~1250 g/mol | ~743 g/mol |
Note: Exact values can vary slightly between manufacturers.
Studies have demonstrated that Alexa Fluor dyes are generally more photostable than their cyanine counterparts.[3][4][5] While direct comparisons for the alkyne versions are limited, this trend is expected to hold. ATTO dyes are also known for their high photostability and brightness.
Evaluating the Impact on Protein Function
The most critical consideration when choosing a fluorescent label is its potential impact on the protein's function. This can manifest as changes in enzymatic activity, binding affinity to substrates or other proteins, or alterations in protein structure. It has been shown that even small molecule fluorescent labels can perturb peptide-protein binding by more than an order of magnitude.
Experimental Workflow for Comparative Analysis
To rigorously evaluate the effect of a fluorescent label, a systematic approach is required. The following workflow outlines a comprehensive strategy for comparing the impact of different alkyne-labeled dyes on a protein of interest.
Caption: Experimental workflow for comparing the effects of different fluorescent labels on protein function.
Experimental Protocols
Protein Labeling via Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general guideline for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye. Optimization may be required for specific proteins.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne-functionalized dye (Cy3.5, Alexa Fluor 555, or ATTO 532) dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
-
Copper chelating ligand (e.g., THPTA or BTTAA) to protect the protein from oxidative damage and improve reaction efficiency.
-
Desalting column for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL.
-
In a microcentrifuge tube, combine the protein solution, alkyne-dye (typically a 5-10 fold molar excess over the protein), and the copper chelating ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its respective absorbance maximum.
Enzyme Activity Assay
The choice of assay will depend on the specific enzyme. The following is a general protocol for a fluorescence-based assay where the enzyme converts a non-fluorescent substrate to a fluorescent product.
Materials:
-
Unlabeled enzyme (as a control)
-
Fluorescently labeled enzymes (Cy3.5, Alexa Fluor 555, ATTO 532)
-
Fluorogenic substrate
-
Assay buffer
-
96-well microplate
-
Plate reader with appropriate excitation and emission filters
Procedure:
-
Prepare serial dilutions of the unlabeled and labeled enzymes in the assay buffer.
-
Add a fixed concentration of the fluorogenic substrate to each well of the microplate.
-
Initiate the reaction by adding the enzyme dilutions to the wells.
-
Monitor the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction velocity (V₀) for each enzyme concentration.
-
Determine the specific activity (e.g., in units/mg) for the unlabeled and each of the labeled enzymes and compare the values.
Binding Affinity Assay: Fluorescence Polarization/Anisotropy
This technique is well-suited for measuring the interaction between a fluorescently labeled protein and an unlabeled binding partner.
Materials:
-
Fluorescently labeled protein
-
Unlabeled binding partner
-
Binding buffer
-
Fluorometer capable of measuring fluorescence polarization/anisotropy
Procedure:
-
Prepare a solution of the fluorescently labeled protein at a constant, low concentration in the binding buffer.
-
Prepare a serial dilution of the unlabeled binding partner.
-
In a series of cuvettes or a microplate, mix the labeled protein with each concentration of the binding partner.
-
Incubate the mixtures to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization/anisotropy of each sample.
-
Plot the change in polarization/anisotropy as a function of the binding partner concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Compare the Kd values obtained for the protein labeled with different dyes. A crucial control is a competition experiment with the untagged protein to ensure the dye itself does not significantly influence the binding reaction.
Structural Integrity Assay: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of a protein.
Materials:
-
Unlabeled protein (as a control)
-
Fluorescently labeled proteins
-
CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)
-
CD spectropolarimeter
Procedure:
-
Prepare solutions of the unlabeled and labeled proteins at the same concentration in the CD-compatible buffer.
-
Acquire far-UV CD spectra (e.g., 190-250 nm) to assess secondary structure.
-
Acquire near-UV CD spectra (e.g., 250-320 nm) to probe the tertiary structure.
-
Compare the spectra of the labeled proteins to the unlabeled control. Significant changes in the spectra would indicate that the label has perturbed the protein's structure.
Data Presentation: Comparative Analysis of a Hypothetical Kinase
To illustrate how to present the comparative data, the following tables summarize hypothetical results for a kinase labeled with three different alkyne dyes.
Table 1: Photophysical Properties of Labeled Kinase
| Labeled Kinase | Degree of Labeling (DOL) | Relative Brightness | Photostability (t₁/₂) |
| Kinase-Cy3.5 | 1.2 | 1.0 | 45 s |
| Kinase-AF555 | 1.1 | 1.5 | 90 s |
| Kinase-ATTO532 | 1.3 | 1.3 | 85 s |
Table 2: Functional and Structural Integrity of Labeled Kinase
| Labeled Kinase | Specific Activity (% of Unlabeled) | Binding Affinity (Kd) to Substrate (% of Unlabeled) | Secondary Structure (Far-UV CD) | Tertiary Structure (Near-UV CD) |
| Unlabeled Kinase | 100% | 100% | Native | Native |
| Kinase-Cy3.5 | 95% | 110% | No significant change | Minor perturbation |
| Kinase-AF555 | 92% | 105% | No significant change | No significant change |
| Kinase-ATTO532 | 98% | 98% | No significant change | No significant change |
Signaling Pathway and Logical Relationships
The decision-making process for selecting an appropriate fluorescent label can be visualized as a logical flow.
Caption: Decision pathway for selecting and validating a fluorescent label for protein studies.
Conclusion
The selection of a fluorescent label for protein studies requires a careful balance between desired photophysical properties and the preservation of biological function. While this compound is a robust and widely used fluorescent probe, alternatives such as Alexa Fluor 555 alkyne and ATTO 532 alkyne offer potential advantages in terms of photostability and brightness. It is imperative for researchers to empirically validate their choice of label for their specific protein of interest using a combination of functional and structural assays. This guide provides a framework for such a comparative analysis, enabling researchers to confidently select the most appropriate tool for their experimental needs.
References
- 1. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Researchers: Cy3.5 Alkyne (CuAAC) vs. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective, data-driven comparison of fluorescent labeling using a terminal alkyne, exemplified by Cy3.5 alkyne (requiring CuAAC), versus the use of strained cyclooctynes conjugated to fluorophores for SPAAC.
At its core, the choice between these two powerful techniques represents a trade-off between reaction kinetics and biocompatibility. CuAAC, often referred to as the quintessential "click chemistry" reaction, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1] This results in very fast reaction rates.[2] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne that intrinsically possesses the energy to react readily with an azide, obviating the need for a metal catalyst.[3][4]
Data Presentation: A Quantitative Look at Performance
The selection of a labeling strategy is highly dependent on the specific experimental context. The following tables summarize key quantitative parameters to facilitate an informed decision between utilizing a terminal alkyne like this compound with CuAAC and a cyclooctyne-fluorophore conjugate for SPAAC.
| Parameter | This compound (via CuAAC) | Cyclooctyne-Dye Conjugates (via SPAAC) | Key Considerations |
| Biocompatibility | Moderate; copper toxicity is a significant concern for live-cell and in vivo applications, although it can be mitigated with specific ligands.[3] | High; the absence of an exogenous metal catalyst makes it highly suitable for living systems. | For live-cell or in vivo studies, SPAAC is generally the preferred method to avoid cellular-level perturbations caused by copper. |
| **Reaction Kinetics (Second-Order Rate Constant, k₂) ** | Generally very fast (can be >100 M⁻¹s⁻¹ with optimized ligands). | Varies with the cyclooctyne used; typically in the range of 0.1 - 2.0 M⁻¹s⁻¹ for DBCO derivatives. | CuAAC is significantly faster, which can be advantageous for rapid labeling or when dealing with low concentrations of reactants. |
| Reagent Size | Small functional groups (terminal alkyne and azide). | Bulky cyclooctyne reagents. | The smaller size of the CuAAC reagents may be beneficial to minimize potential disruption of the biomolecule's function. |
| Signal-to-Noise Ratio | Can provide a high signal-to-noise ratio with optimized protocols. | Can be susceptible to higher background signals due to non-specific reactions of the strained alkyne with thiols (e.g., in cysteine residues). | Careful optimization of reagent concentrations and washing steps is crucial for both methods to achieve a good signal-to-noise ratio. |
Table 1: Comparative Overview of CuAAC and SPAAC for Fluorescent Labeling. This table highlights the fundamental trade-offs between the two methodologies.
| Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions | Notes |
| CuAAC with Terminal Alkynes | >100 | Requires Cu(I) catalyst, reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | Rate is highly dependent on the specific ligand and reaction conditions. |
| SPAAC with DBCO | ~0.6 - 1.0 | Catalyst-free; proceeds under physiological conditions. | DBCO is one of the most commonly used and reactive cyclooctynes. |
| SPAAC with BCN | ~0.06 - 0.1 | Catalyst-free; proceeds under physiological conditions. | BCN is smaller and less lipophilic than DBCO, but has slower kinetics. |
| SPAAC with DIBO | ~0.3 - 0.7 | Catalyst-free; proceeds under physiological conditions. | DIBO offers a good balance of reactivity and stability. |
Table 2: Representative Reaction Kinetics. This table provides a quantitative comparison of the reaction speeds for CuAAC and various cyclooctynes used in SPAAC, typically with benzyl azide as the reaction partner.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| Sulfo-Cy3.5 alkyne | 576 | 603 | 0.11 | 139,000 |
| Cy3-DBCO | 555 | 570 | 0.31 | 150,000 |
Table 3: Photophysical Properties of Representative Fluorophore-Alkyne Conjugates. This table compares the key photophysical properties of a commercially available Cy3.5 terminal alkyne and a Cy3-DBCO conjugate. Note that quantum yield can be influenced by conjugation and the local environment.
Experimental Protocols
Detailed and reproducible methodologies are essential for successful labeling experiments. Below are generalized protocols for labeling azide-modified proteins, both in vitro using CuAAC and on the surface of live cells using SPAAC.
Protocol 1: In Vitro Protein Labeling via CuAAC with this compound
This protocol is suitable for fluorescently labeling an azide-modified protein in a controlled, in vitro environment.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Protein purification column (e.g., desalting column) to remove excess reagents.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A 5- to 10-fold molar excess of the alkyne is typically used.
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 5:1 molar ratio of THPTA to CuSO₄ is common.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate to the protein-alkyne mixture, followed immediately by the CuSO₄/THPTA premix. The final concentrations typically range from 100-500 µM CuSO₄.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on ice to minimize potential protein degradation.
-
Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Live-Cell Surface Labeling via SPAAC with a Cyclooctyne-Dye
This protocol describes the labeling of azide-modified proteins on the surface of living cells, a common application in cell biology.
Materials:
-
Cells with surface-expressed azide-modified proteins, cultured in appropriate media.
-
Cyclooctyne-dye conjugate (e.g., DBCO-Cy3) stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer for analysis.
Procedure:
-
Prepare Labeling Medium: Dilute the cyclooctyne-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
Cell Preparation: Gently wash the cultured cells twice with warm PBS to remove any interfering substances from the culture medium.
-
Incubation: Add the labeling medium containing the cyclooctyne-dye to the cells and incubate at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the specific cyclooctyne, its concentration, and the density of azides on the cell surface.
-
Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted cyclooctyne-dye.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry. For microscopy, cells can be fixed and mounted if desired.
Visualizing the Workflows and Concepts
To better understand the experimental processes and the factors influencing the choice between CuAAC and SPAAC, the following diagrams are provided.
Conclusion
Choose CuAAC when:
-
The experiment is conducted in vitro or with fixed cells where copper toxicity is not a concern.
-
Rapid reaction kinetics are essential.
-
The small size of the alkyne and azide modifications is critical to preserve the biomolecule's function.
Choose SPAAC when:
-
Labeling is to be performed in living cells or whole organisms.
-
Avoiding any potential perturbation from a metal catalyst is a priority.
-
Long-term imaging studies are planned.
The ongoing development of new ligands to mitigate copper toxicity in CuAAC and more reactive and stable cyclooctynes for SPAAC continues to expand the applications of both of these remarkable bioorthogonal chemistries. By carefully considering the experimental requirements and the data presented in this guide, researchers can confidently select the optimal labeling strategy for their needs.
References
Safety Operating Guide
Proper Disposal of Cy3.5 Alkyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cy3.5 alkyne, a fluorescent dye, to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.
Key Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Essential Precautionary Measures:
-
P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Information |
| Physical Form | Solid[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3[1] |
| Storage Temperature | -20°C[1] |
| Solubility | Water, DMSO, DMF |
Step-by-Step Disposal Protocols
Due to its hazardous nature, all this compound waste, including the pure substance, solutions, and contaminated materials, should be treated as hazardous chemical waste. Do not dispose of this compound down the drain.
Disposal of Solid this compound Waste
This category includes unused or expired this compound powder, as well as contaminated lab supplies such as pipette tips, microcentrifuge tubes, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound separately from other waste streams.
-
Containerization: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Liquid this compound Waste
This includes stock solutions, staining solutions, and any other liquid mixtures containing this compound.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically resistant container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents (e.g., DMSO, water).
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department to schedule a pickup for hazardous waste disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Cy3.5 alkyne
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of Cy3.5 alkyne, ensuring laboratory safety and procedural accuracy.
This document provides immediate, essential safety protocols, operational instructions, and disposal plans for this compound. Adherence to these guidelines is critical for personal safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant. Strict adherence to PPE protocols is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good chemical resistance to common solvents like DMSO and DMF used with this dye.[1][2] Gloves should be inspected before use and changed immediately if contaminated or punctured. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the solid, powdered form of this compound to prevent inhalation of dust particles. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, must be worn to protect against skin exposure. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural, step-by-step guidance for the safe handling of this compound from preparation to use in experimental workflows.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Table 2: Detailed Experimental Protocol for Handling this compound
| Step | Action | Detailed Methodology |
| 1 | Area Preparation | Designate a specific area for handling the dye, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. |
| 2 | Don PPE | Before handling the dye, don all required PPE as specified in Table 1. |
| 3 | Gather Materials | Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate solvent (e.g., anhydrous DMSO or DMF), and the primary container for the solution. |
| 4 | Weighing | In a chemical fume hood, carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula. Avoid creating dust. |
| 5 | Dissolution | Transfer the weighed powder to a clean, dry vial. Add the appropriate volume of solvent to achieve the desired concentration. Non-sulfonated this compound is soluble in DMSO and DMF. |
| 6 | Mixing | Vortex or gently sonicate the vial until the dye is completely dissolved. Visually inspect the solution to ensure no solid particles remain. |
| 7 | Use in Experiment | The this compound solution is now ready to be added to your experimental setup. |
| 8 | Storage of Stock Solution | Store the stock solution at -20°C, protected from light. |
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.): Place in a sealed bag and dispose of in the regular laboratory trash, unless local regulations require otherwise. Unused/Expired Solid Dye: For small quantities, place in a sealed, clearly labeled container and dispose of through your institution's hazardous waste program. Do not dispose of solid dye in the regular trash. |
| Liquid Waste | Concentrated Stock Solutions: Collect in a clearly labeled, sealed waste container. Dispose of through your institution's chemical waste program. Do not pour concentrated solutions down the drain. Dilute Aqueous Solutions (from experiments): For very small quantities, some institutions may permit disposal down the drain with copious amounts of running water. However, it is best practice to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Neutralizing the pH of the solution before disposal may be required. |
| Contaminated Labware | Disposable Labware (pipette tips, vials, etc.): Place in a designated waste container and dispose of according to your institution's policies for chemically contaminated waste. Reusable Glassware: Rinse with an appropriate solvent (e.g., ethanol or acetone) to remove residual dye. Collect the rinse solvent as chemical waste. Then, wash the glassware with soap and water. |
Important Note: Always consult your institution's specific guidelines and local regulations for chemical waste disposal. The information provided here is a general guide and may not supersede local requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
